Product packaging for 2-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine(Cat. No.:CAS No. 1190322-73-6)

2-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B1525359
CAS No.: 1190322-73-6
M. Wt: 177.16 g/mol
InChI Key: IWFJRRNZXJEJGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine is a high-value nitrogen-containing heterocyclic compound that serves as a versatile building block in medicinal chemistry and drug discovery research. This compound features a pyrrolo[2,3-b]pyridine core (a 7-azaindole scaffold) which is a privileged structure in the design of biologically active molecules. The scaffold is a key intermediate for constructing more complex molecular architectures, particularly in the development of targeted therapeutics . The structure is characterized by a nitro group at the 5-position and a methyl group at the 2-position, which can be further functionalized. The nitro group is a common precursor for an amino group via reduction, allowing for the synthesis of a wide range of derivatives. The core structure is of significant interest in pharmaceutical research for the development of novel anticancer agents. Recent patent literature indicates that substituted pyrrolo[2,3-b]pyridine compounds demonstrate potent activity and are useful in the treatment of cancer . This product is intended for research purposes as a key synthetic intermediate. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle the compound in a controlled laboratory environment following appropriate safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O2 B1525359 2-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine CAS No. 1190322-73-6

Properties

IUPAC Name

2-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-2-6-3-7(11(12)13)4-9-8(6)10-5/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFJRRNZXJEJGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=CN=C2N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696590
Record name 2-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190322-73-6
Record name 2-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Properties of 2-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of 2-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Also known as 2-Methyl-5-nitro-7-azaindole, this molecule serves as a crucial building block for the synthesis of complex therapeutic agents, particularly kinase inhibitors. This document details strategic synthetic pathways, elucidates its anticipated physicochemical and spectroscopic properties, and discusses its potential applications as a key intermediate in the design of novel pharmaceuticals. The content is structured to provide researchers, scientists, and drug development professionals with both the foundational knowledge and the practical insights necessary to work with this valuable scaffold.

Introduction: The Significance of the 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Scaffold

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, framework is a privileged heterocyclic motif in modern drug discovery.[1] Structurally, it is a bioisostere of indole, where a carbon atom at the 7-position is replaced by a nitrogen atom. This substitution significantly alters the molecule's electronic properties, pKa, and hydrogen bonding capabilities, allowing for fine-tuning of pharmacokinetic and pharmacodynamic profiles.[2]

The 7-azaindole core is present in several FDA-approved drugs and numerous clinical candidates, validating its importance.[3] Its ability to mimic the purine system allows it to interact with a wide range of biological targets, most notably protein kinases.[2] Kinase inhibitors containing the 7-azaindole scaffold have shown efficacy in treating various cancers and other diseases driven by aberrant cell signaling.[4][5] The strategic functionalization of this core, such as the introduction of methyl and nitro groups, provides critical handles for optimizing target affinity, selectivity, and drug-like properties.

Synthesis of this compound

The synthesis of substituted 7-azaindoles requires careful strategic planning, particularly concerning the regioselectivity of electrophilic substitution.

Core Synthetic Challenge and Strategy

A primary challenge in synthesizing 5-nitro-substituted 7-azaindoles is that direct electrophilic nitration of the 7-azaindole ring system predominantly occurs at the 3-position of the electron-rich pyrrole ring.[6] Attempting to nitrate 2-methyl-1H-pyrrolo[2,3-b]pyridine would therefore likely yield the undesired 2-methyl-3-nitro isomer.

The Causality Behind the Strategy: To overcome this, the most logical and field-proven approach is to install the nitro group onto the pyridine ring before the construction of the fused pyrrole ring. This "late-stage cyclization" strategy ensures the desired 5-nitro regiochemistry is locked in from the start. The synthesis therefore begins with a pre-functionalized pyridine derivative, onto which the pyrrole ring is annulated.

Proposed Synthetic Pathway

A robust and versatile method for constructing the target molecule involves a Sonogashira coupling followed by a base-mediated intramolecular cyclization. This pathway offers high yields and good functional group tolerance, making it a preferred method in modern organic synthesis.[7][8]

SynthesisWorkflow Proposed Synthesis of this compound cluster_0 Step 1: Halogenation cluster_1 Step 2: Sonogashira Coupling cluster_2 Step 3: Cyclization A 2-Amino-5-nitro-3-picoline B 2-Amino-3-methyl-5-nitropyridine A->B  Iodination (e.g., NIS)   C 2-Amino-3-(prop-1-yn-1-yl)-5-nitropyridine B->C  Propyne, Pd/Cu catalyst, Base   D This compound C->D  Base (e.g., KOtBu), Heat  

Caption: A strategic three-step synthesis for this compound.

Detailed Experimental Protocol

The following protocol is a representative, self-validating workflow synthesized from established methodologies for preparing substituted 7-azaindoles.

Step 1: Iodination of 2-Amino-3-methyl-5-nitropyridine

  • Rationale: Introduction of an iodine atom at the 3-position of the pyridine ring is necessary to enable the subsequent palladium-catalyzed cross-coupling reaction. N-Iodosuccinimide (NIS) is an effective and mild iodinating agent for electron-rich and moderately activated pyridines.

  • Procedure:

    • To a solution of 2-amino-3-methyl-5-nitropyridine (1.0 eq) in anhydrous acetonitrile, add N-Iodosuccinimide (1.1 eq).

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-amino-3-iodo-5-methyl-5-nitropyridine.

Step 2: Sonogashira Coupling with Propyne

  • Rationale: This step forms the key C-C bond that will become part of the fused pyrrole ring. A palladium catalyst (e.g., Pd(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) are standard for Sonogashira couplings. A base, such as triethylamine, is required to neutralize the HI generated in the catalytic cycle.

  • Procedure:

    • To a degassed solution of 2-amino-3-iodo-5-methyl-5-nitropyridine (1.0 eq) in a mixture of THF and triethylamine, add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq).

    • Bubble propyne gas through the solution (or use a suitable propyne surrogate) at room temperature.

    • Heat the mixture to 50-60 °C and stir for 8-12 hours until the reaction is complete.

    • Cool the mixture to room temperature, filter through a pad of celite, and concentrate the filtrate.

    • Purify the residue by column chromatography to afford 2-amino-3-(prop-1-yn-1-yl)-5-nitropyridine.

Step 3: Base-Mediated Intramolecular Cyclization

  • Rationale: A strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) is used to deprotonate the amino group, which then undergoes an intramolecular nucleophilic attack on the alkyne to form the pyrrole ring.

  • Procedure:

    • Dissolve the 2-amino-3-(prop-1-yn-1-yl)-5-nitropyridine (1.0 eq) in an anhydrous solvent such as NMP or DMF.

    • Add potassium tert-butoxide (2.0 eq) portion-wise at room temperature.

    • Heat the reaction mixture to 80-100 °C and stir for 2-4 hours.

    • Cool the reaction to room temperature and carefully quench by adding water.

    • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the crude solid by recrystallization or column chromatography to yield the final product, this compound.

Physicochemical and Spectroscopic Properties

The structural identity and purity of the synthesized compound must be confirmed through rigorous analysis. The following data are anticipated based on the known properties of analogous structures.[9][10]

Core Compound Data
ParameterValueReference
Molecular Formula C₈H₇N₃O₂[11]
Molecular Weight 177.16 g/mol N/A
Appearance Expected to be a yellow to brown solid[10]
CAS Number Not uniquely assigned in public databases; may be vendor-specific.N/A
Anticipated Spectroscopic Profile
  • ¹H NMR (400 MHz, DMSO-d₆):

    • ~12.0 ppm (s, 1H): Pyrrole N-H proton, typically broad.

    • ~8.8 ppm (d, 1H): H6 proton on the pyridine ring, ortho to the nitro group.

    • ~8.2 ppm (d, 1H): H4 proton on the pyridine ring.

    • ~6.4 ppm (s, 1H): H3 proton on the pyrrole ring.

    • ~2.5 ppm (s, 3H): C2-methyl protons.[10]

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • ~145-150 ppm: C7a (bridgehead carbon).

    • ~140-142 ppm: C5 (carbon bearing the nitro group) and C2 (carbon bearing the methyl group).

    • ~125-130 ppm: C4 and C6 carbons.

    • ~115-120 ppm: C3a (bridgehead carbon).

    • ~100 ppm: C3 carbon.

    • ~14 ppm: C2-methyl carbon.[10]

  • Infrared (IR) Spectroscopy (ATR, cm⁻¹):

    • 3200-3400: N-H stretch (pyrrole).

    • ~1520 & ~1340: Asymmetric and symmetric N-O stretching of the nitro group.[12]

    • ~1580, 1470: C=C and C=N stretching of the aromatic rings.

  • Mass Spectrometry (EI):

    • Molecular Ion (M⁺) m/z: 177.

    • Major Fragments: Loss of NO₂ (m/z 131), loss of HCN from the pyrrole ring.

Applications in Medicinal Chemistry and Drug Development

This compound is not an end-product but a versatile intermediate designed for further elaboration.

Role as a Strategic Intermediate

The true value of this compound lies in the chemical reactivity of the nitro group. It serves as a masked amine, which can be revealed through standard reduction conditions (e.g., H₂, Pd/C; or SnCl₂). The resulting 5-amino group is a powerful synthetic handle.

  • Amide Coupling: The 5-amino derivative can be coupled with various carboxylic acids to form amides, which are common functionalities in kinase inhibitors for forming hydrogen bonds with the hinge region of the kinase domain.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides, another important functional group in drug design.

  • Urea/Thiourea Formation: The amine can react with isocyanates or isothiocyanates to generate a diverse library of urea and thiourea derivatives.

Derivatization Derivatization of 2-Methyl-5-nitro-7-azaindole Start 2-Methyl-5-nitro-1H- pyrrolo[2,3-b]pyridine Intermediate 2-Methyl-1H-pyrrolo[2,3-b] pyridin-5-amine Start->Intermediate  Reduction (e.g., H₂, Pd/C)   Product1 Amide Derivatives (Kinase Inhibitors) Intermediate->Product1  R-COOH, Coupling Agent   Product2 Sulfonamide Derivatives Intermediate->Product2  R-SO₂Cl, Base   Product3 Urea Derivatives Intermediate->Product3  R-NCO  

Caption: Key synthetic transformations of the title compound into valuable drug-like molecules.

Targeting Protein Kinases

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been successfully developed as inhibitors of numerous protein kinases, including FGFR, FLT3, and CSF1R.[4][5][13] In this context:

  • The 7-azaindole core often acts as the "hinge-binding" motif, forming critical hydrogen bonds within the ATP-binding site of the kinase.

  • The 2-methyl group can provide beneficial steric interactions, fitting into hydrophobic pockets to enhance potency and selectivity.

  • The 5-position , functionalized via the amine intermediate, is typically directed towards the solvent-exposed region of the active site. This position is ideal for introducing substituents that can modulate solubility, cell permeability, and interactions with surface residues of the target protein.

Conclusion

This compound is a strategically important heterocyclic building block. Its synthesis, while requiring a multi-step approach to ensure correct regiochemistry, relies on well-established and reliable chemical transformations. The true utility of this compound is realized in its role as a versatile intermediate, where the nitro group serves as a precursor to a functional amine, enabling the creation of diverse libraries of potential therapeutic agents. For researchers in oncology, immunology, and other fields driven by kinase signaling, mastering the chemistry of this scaffold provides a powerful tool for the development of next-generation targeted therapies.

References

An In-Depth Technical Guide to the Characterization of 2-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the characterization of 2-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a prominent pharmacophore found in numerous biologically active molecules, including kinase inhibitors and anticancer agents.[1][2][3] This guide details the plausible synthetic route, in-depth spectroscopic analysis (NMR, IR, and Mass Spectrometry), physicochemical properties, and potential reactivity of the title compound. The methodologies and expected data are presented to equip researchers, scientists, and drug development professionals with the necessary knowledge for its synthesis and characterization.

Introduction and Significance

The 1H-pyrrolo[2,3-b]pyridine core is a bioisostere of indole, offering unique physicochemical properties that are advantageous in drug design.[1] The introduction of a methyl group at the 2-position and a nitro group at the 5-position is anticipated to modulate the electronic and steric properties of the molecule, potentially influencing its biological activity and metabolic stability. The electron-withdrawing nature of the nitro group can significantly impact the reactivity of the pyrrole and pyridine rings, while the methyl group can provide a key interaction point with biological targets. Derivatives of the pyrrolo[2,3-b]pyridine scaffold have shown promise as potent inhibitors of various kinases, including fibroblast growth factor receptor (FGFR), and exhibit antiproliferative activity against several cancer cell lines.[3][4][5]

Proposed Synthesis

Proposed Synthetic Pathway:

Synthesis_of_this compound cluster_0 Step 1: Nitration cluster_1 Step 2: Halogenation cluster_2 Step 3: Cyclization (Batcho-Leimgruber) A 2-Amino-6-methylpyridine B 2-Amino-6-methyl-3-nitropyridine A->B HNO3, H2SO4 C 2-Chloro-6-methyl-3-nitropyridine B->C NaNO2, HCl, CuCl D This compound C->D 1. DMF-DMA 2. H2, Pd/C

References

2-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine chemical structure and analysis

Author: BenchChem Technical Support Team. Date: January 2026

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An In-depth Technical Guide on 2-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

Aimed at Researchers, Scientists, and Drug Development Professionals

As a cornerstone in the synthesis of novel therapeutics, this compound presents a unique scaffold for drug design. This guide offers a deep dive into its chemical architecture, synthesis, and comprehensive analysis, providing a robust resource for professionals in the field.

Core Molecular Structure and Its Significance

This compound, with the chemical formula C8H7N3O2, belongs to the 7-azaindole family of compounds.[1] These are recognized for their significant role in medicinal chemistry as bioisosteres of indoles and pyrrolopyrimidines, making them valuable for structure-activity relationship (SAR) studies.[2] The pyrrolo[2,3-b]pyridine core is a key structural element in various biologically active molecules, including kinase inhibitors.[2][3][4][5]

The structure is characterized by a pyrrole ring fused to a pyridine ring. The methyl group at the 2-position and a nitro group at the 5-position impart specific electronic and steric properties that are crucial for its reactivity and interaction with biological targets.

synthesis_workflow start Start with 2-Methyl-1H-pyrrolo[2,3-b]pyridine step1 Dissolve in concentrated Sulfuric Acid start->step1 step2 Cool the mixture to 0-5°C step1->step2 step3 Add a mixture of Nitric Acid and Sulfuric Acid dropwise step2->step3 step4 Maintain temperature below 10°C step3->step4 step5 Stir for 2-3 hours at 0-5°C step4->step5 step6 Pour onto crushed ice to precipitate the product step5->step6 step7 Neutralize with a suitable base (e.g., NaOH) step6->step7 step8 Filter and wash the solid with cold water step7->step8 step9 Recrystallize from a suitable solvent (e.g., Ethanol) for purification step8->step9 end_product Obtain pure this compound step9->end_product hplc_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Interpretation prep1 Accurately weigh ~10 mg of the sample prep2 Dissolve in a suitable solvent (e.g., Methanol) prep1->prep2 hplc1 Column: C18 reverse-phase prep2->hplc1 hplc2 Mobile Phase: Gradient of Acetonitrile and Water hplc1->hplc2 hplc3 Flow Rate: 1.0 mL/min hplc2->hplc3 hplc4 Detection: UV at 254 nm hplc3->hplc4 analysis1 A single major peak indicates high purity hplc4->analysis1 analysis2 Quantify impurities based on peak area analysis1->analysis2

References

A Comprehensive Technical Guide on the Biological Activities of 1H-Pyrrolo[2,3-b]pyridine Derivatives: A Scaffold for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, represents a "privileged" heterocyclic structure in modern medicinal chemistry. Its significance stems from its role as a bioisostere of purine, allowing it to interact with a wide array of biological targets that recognize natural purines, such as kinases.[1] This guide provides an in-depth exploration of the diverse biological activities exhibited by derivatives of this scaffold, with a primary focus on their well-documented anticancer and antimicrobial potential. While this document addresses the broad class of 1H-pyrrolo[2,3-b]pyridine derivatives, the principles, mechanisms, and experimental frameworks discussed are directly applicable to the investigation of specific analogues, such as 2-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine. We will delve into the molecular mechanisms of action, present detailed experimental protocols for biological evaluation, and synthesize key data to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Part 1: The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Foundation for Drug Discovery

Introduction to the 7-Azaindole Core

The 1H-pyrrolo[2,3-b]pyridine core is a bicyclic aromatic heterocycle where a pyrrole ring is fused to a pyridine ring. This structure is of immense interest because it mimics the natural purine ring system, enabling it to function as a competitive inhibitor for enzymes that bind adenosine triphosphate (ATP), particularly protein kinases.[1] This mimicry is the cornerstone of its broad therapeutic potential. Polycyclic nitrogen compounds based on this scaffold have demonstrated a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, analgesic, and anticonvulsant activities.[2] The versatility of this core allows for chemical modifications at multiple positions, enabling chemists to fine-tune its pharmacological properties, solubility, and metabolic stability.

Synthetic Strategies: An Overview

The synthesis of functionalized 1H-pyrrolo[2,3-b]pyridine derivatives is critical for exploring their structure-activity relationships (SAR). Modern cross-coupling reactions are pivotal in this effort. The Buchwald-Hartwig C-N cross-coupling reaction, for instance, is frequently employed to introduce various amine-containing side chains onto a halogenated 7-azaindole core.[3][4] This method offers a robust and versatile route to a diverse library of compounds for biological screening.

G cluster_synthesis General Synthetic Workflow: Buchwald-Hartwig Amination Reactants Halogenated Pyrrolopyridine Core + Primary/Secondary Amine Conditions Palladium Catalyst (e.g., Pd(OAc)2) + Ligand (e.g., BINAP) + Base (e.g., Cs2CO3) Reactants->Conditions Reaction Setup Product Functionalized 1H-Pyrrolo[2,3-b]pyridine Derivative Conditions->Product C-N Bond Formation

Caption: General workflow for Buchwald-Hartwig amination.

Part 2: Anticancer Activity: Targeting Key Oncogenic Pathways

The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the development of targeted cancer therapies, primarily through the inhibition of protein kinases that are aberrantly activated in various tumors.[5]

Mechanism of Action: Kinase Inhibition

Derivatives of this scaffold have been intelligently designed to target the ATP-binding pocket of numerous oncogenic kinases.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition: Abnormal FGFR signaling is implicated in many cancers. Certain 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized as potent inhibitors of FGFR1, 2, and 3. For example, compound 4h from one study demonstrated significant inhibitory activity against FGFR1-3 with IC₅₀ values of 7, 9, and 25 nM, respectively. This inhibition leads to suppressed cancer cell proliferation, migration, and the induction of apoptosis.[5]

  • BRAF Inhibition: The V600E mutation in the BRAF kinase is a driver in numerous cancers, including melanoma. Based on the structure of FDA-approved BRAF inhibitors, novel pyrrolo[2,3-b]pyridine derivatives have been developed. Compounds 34e and 35 in a recent study showed potent inhibitory effects on V600EB-RAF with IC₅₀ values of 0.085 µM and 0.080 µM.[6]

  • Phosphodiesterase 4B (PDE4B) Inhibition: While not a kinase, PDE4B is a key enzyme in inflammatory pathways that can support cancer progression. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were identified as potent and selective PDE4B inhibitors, demonstrating the scaffold's utility beyond kinase targets.[7]

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Mutations in EGFR are common in non-small cell lung cancer (NSCLC). Pyrrolo[2,3-d]pyrimidine derivatives (a closely related isomer) have been developed to selectively inhibit mutant forms of EGFR, including the T790M resistance mutation, with significantly greater potency compared to wild-type EGFR.[3]

G cluster_pathway Mechanism of Kinase Inhibition RTK Receptor Tyrosine Kinase (e.g., FGFR, EGFR) Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Phosphorylation Inhibitor Pyrrolopyridine Derivative Inhibitor->RTK Binds to ATP Pocket ATP ATP ATP->RTK Blocked Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis

Caption: Pyrrolopyridine derivatives competitively inhibit ATP binding.

In Vitro Evaluation of Anticancer Activity

A crucial first step in evaluating novel compounds is to determine their cytotoxicity against various cancer cell lines. The MTT assay is a standard, reliable colorimetric method for this purpose.

Experimental Protocol 2.2.1: MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Sunitinib).[8]

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality Insight: Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan product.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration required to inhibit 50% of cell growth).

Table 1: Representative Anticancer Activity (IC₅₀ Values)

Compound Class Cancer Cell Line IC₅₀ (µM) Reference
5-Halogenated-7-azaindolin-2-one MCF-7 (Breast) 4.49 - 15.39 [8]
1H-pyrrolo[2,3-b]pyridine 4T1 (Breast) Varies [5]
O-Hydroxycyanopyridine HCT-116 (Colon) Varies [9]

| 1H-pyrrolo[2,3-b]pyridine | PC-3 (Prostate) | Varies |[9] |

Cellular Mechanism Assays

To understand how these compounds inhibit cell growth, further assays are necessary. Cell cycle analysis by flow cytometry can reveal if the compounds induce cell cycle arrest.

Experimental Protocol 2.3.1: Cell Cycle Analysis via Flow Cytometry

  • Cell Treatment: Seed HepG2 cells (or another relevant cell line) in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24 hours.[10]

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and fix in 70% ice-cold ethanol overnight at -20°C. Causality Insight: Ethanol fixation permeabilizes the cell membrane, allowing the DNA-binding dye to enter.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark. Causality Insight: PI intercalates with DNA, and its fluorescence intensity is directly proportional to the DNA content. RNase A prevents the staining of RNA.

  • Flow Cytometry: Analyze the samples using a flow cytometer. The data will show the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[10]

  • Data Analysis: Compare the cell cycle distribution of treated cells to control cells to identify any accumulation in a specific phase, indicating cell cycle arrest.

Part 3: Antimicrobial Activity: A Scaffold for Combating Infectious Diseases

The structural diversity of pyrrolopyrimidine derivatives also makes them promising candidates for the development of new antimicrobial agents, a critical need in an era of rising antimicrobial resistance.[11]

Antibacterial and Antifungal Potential

High-throughput screening programs have identified 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives as a novel class of potent antibacterial agents.[12] One of the most active molecules from a screen demonstrated a Minimum Inhibitory Concentration (MIC) of 3.35 µg/mL against E. coli without showing cytotoxicity in standard cell viability assays.[12] Other studies have shown that novel derivatives of pyrano[2,3-b]pyridine and pyrrolo[2,3-b]pyrano[2,3-d]pyridine exhibit potent activity against both bacteria (E. coli, S. aureus) and fungi (Candida sp., Aspergillus niger).[13] The mechanism of action is sometimes linked to the inhibition of essential enzymes like L-glutamine: D-fructose-6-phosphate amidotransferase.[13]

Experimental Evaluation of Antimicrobial Activity

The MIC assay is the gold standard for determining the potency of a new antimicrobial agent.

Experimental Protocol 3.2.1: Minimum Inhibitory Concentration (MIC) Assay

  • Inoculum Preparation: Grow the bacterial strain (e.g., S. aureus, E. coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance.

Table 2: Representative Antimicrobial Activity (MIC Values)

Compound Class Microorganism MIC (µg/mL) Reference
Pyrrolo-pyridine derivative E. coli 3.35 [12]
Secnidazole derivative S. aureus Varies [14]
Secnidazole derivative B. subtilis Varies [14]

| Pyrano/Pyrrolo-pyridine | Candida sp. | Potent activity reported |[13] |

Part 4: Future Directions and Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold is a remarkably versatile and powerful platform for the design of novel therapeutics. The extensive body of research highlights its significant potential in oncology through the targeted inhibition of key kinases and in infectious diseases by providing novel antibacterial and antifungal agents.

The path forward for derivatives like this compound involves:

  • Comprehensive Screening: Evaluating its activity against a broad panel of cancer cell lines and microbial strains.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogues to understand how modifications to the methyl and nitro groups, as well as other positions on the scaffold, affect biological activity and selectivity.[7]

  • Mechanism of Action Elucidation: Moving beyond primary screening to identify specific molecular targets and pathways.

  • In Vivo Evaluation: Testing the most promising compounds in preclinical animal models to assess efficacy, pharmacokinetics, and safety profiles.

References

Spectroscopic Characterization of 2-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine, a derivative of the 7-azaindole scaffold, represents a significant heterocyclic motif in the landscape of medicinal chemistry and drug development. The pyrrolo[2,3-b]pyridine core is a bioisostere of indole and is found in numerous biologically active compounds, including kinase inhibitors and antiviral agents. The introduction of a methyl group at the 2-position and a nitro group at the 5-position modulates the electronic properties and steric profile of the molecule, influencing its interaction with biological targets. Accurate structural elucidation and characterization of such molecules are paramount for advancing drug discovery programs.

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As publicly available experimental spectra for this specific compound are limited, this guide presents a detailed analysis based on established spectroscopic principles and data from closely related analogues. The included protocols and interpretations are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently identify and characterize this and similar heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern and electronic environment of the bicyclic core.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for heterocyclic compounds like this compound is outlined below. The causality behind these steps is to ensure sample purity, optimal spectrometer performance, and accurate data referencing.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR. The higher concentration for ¹³C NMR is necessary to compensate for the low natural abundance of the ¹³C isotope.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its high boiling point, which minimizes evaporation.

    • Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR probe.

  • Instrument Setup and Calibration:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during data acquisition.

    • Shim the magnetic field to achieve optimal homogeneity. This process minimizes peak broadening and distortion, leading to sharper signals and better resolution. Automated shimming routines are standard on modern spectrometers.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters on a 400 MHz spectrometer include a 90° pulse width, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. This removes C-H coupling, simplifying the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower sensitivity, a larger number of scans (from hundreds to thousands) is typically necessary to achieve an adequate signal-to-noise ratio.

    • Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock Lock on Solvent Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire Spectra (¹H, ¹³C) shim->acquire fft Fourier Transform acquire->fft phase Phase Correction fft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference integrate Integrate & Analyze reference->integrate

Caption: Experimental workflow for NMR spectroscopy.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR chemical shifts for this compound are summarized below. These predictions are based on the analysis of substituent effects on the 7-azaindole ring system.

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
NH (H1)~12.5Broad Singlet1H
H4~8.9Doublet1H
H6~8.2Doublet1H
H3~6.5Singlet1H
CH₃ (at C2)~2.6Singlet3H
Interpretation of ¹H NMR Spectrum
  • NH Proton (H1): The pyrrolic NH proton is expected to be significantly deshielded due to its acidic nature and potential for hydrogen bonding, appearing as a broad singlet at a very downfield chemical shift, likely around 12.5 ppm.

  • Aromatic Protons (H4, H6): The pyridine ring protons are deshielded due to the electronegativity of the nitrogen atom. The powerful electron-withdrawing effect of the nitro group at the 5-position will strongly deshield the adjacent protons, H4 and H6. H4 is anticipated to be the most downfield aromatic proton (~8.9 ppm) due to the combined anisotropic effect of the fused pyrrole ring and the deshielding from the nitro group. H6 will also be significantly downfield (~8.2 ppm). These two protons would likely appear as doublets due to mutual coupling.

  • Pyrrole Proton (H3): The proton on the pyrrole ring (H3) is expected to be the most upfield of the ring protons (~6.5 ppm). Its chemical shift is influenced by the electron-donating nature of the pyrrole nitrogen and the methyl group at C2, but also deshielded by the adjacent pyridine ring. It is expected to be a singlet as there are no adjacent protons.

  • Methyl Protons (CH₃): The methyl group at the 2-position will appear as a singlet in the aliphatic region, predicted to be around 2.6 ppm.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are crucial for confirming the carbon skeleton.

Carbon Predicted Chemical Shift (ppm)
C7a~150
C2~148
C5~142
C4~130
C6~118
C3a~115
C3~102
CH₃~15
Interpretation of ¹³C NMR Spectrum
  • Quaternary Carbons: The quaternary carbons (C7a, C2, C5, and C3a) are identified by their lack of signals in a DEPT-135 experiment. C7a, the bridgehead carbon adjacent to the pyridine nitrogen, is expected at a very downfield position (~150 ppm). C2, bearing the methyl group, will also be downfield (~148 ppm). The carbon bearing the nitro group, C5, is predicted to be around 142 ppm. The other bridgehead carbon, C3a, will be more upfield (~115 ppm).

  • Methine Carbons: The pyridine ring carbons with attached protons (C4 and C6) are expected around 130 ppm and 118 ppm, respectively, with C4 being more deshielded due to its proximity to the nitro group. The pyrrole carbon, C3, should be the most upfield of the aromatic carbons (~102 ppm).

  • Methyl Carbon: The methyl carbon will have a characteristic upfield chemical shift of approximately 15 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. In the case of this compound, IR spectroscopy will confirm the presence of the N-H, C-H, C=C, C=N, and N-O bonds.

Experimental Protocol: IR Data Acquisition
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is highly convenient and requires minimal sample preparation. A small amount of the powdered sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a translucent disk.

  • Data Acquisition:

    • A background spectrum of the empty ATR crystal or the KBr pellet holder is recorded to subtract atmospheric and instrumental absorptions.

    • The sample is then placed in the beam path, and the sample spectrum is recorded.

    • Spectra are typically collected over the mid-IR range of 4000-400 cm⁻¹.

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing place_sample Place Solid Sample on ATR Crystal background Collect Background Spectrum place_sample->background sample_spec Collect Sample Spectrum background->sample_spec process Process and Analyze Spectrum sample_spec->process

Caption: Experimental workflow for IR spectroscopy.

Predicted IR Absorption Bands

The following table summarizes the key predicted IR absorption bands for this compound.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3300N-H stretchPyrrole N-H
3100-3000C-H stretchAromatic C-H
~2950C-H stretchMethyl C-H
~1600, ~1470C=C and C=N stretchAromatic Rings
~1520Asymmetric N-O stretchNitro Group
~1340Symmetric N-O stretchNitro Group
Interpretation of IR Spectrum
  • N-H Stretching: A moderately sharp band around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrrole ring.

  • C-H Stretching: Aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹.[1][2] The C-H stretching of the methyl group will appear at a slightly lower wavenumber, around 2950 cm⁻¹.

  • Aromatic Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the fused aromatic rings will give rise to several bands in the 1600-1450 cm⁻¹ region.

  • Nitro Group Vibrations: The most diagnostic peaks in the IR spectrum will be the strong absorptions corresponding to the nitro group. Aromatic nitro compounds typically show a strong asymmetric N-O stretching band around 1550-1475 cm⁻¹ and a strong symmetric N-O stretching band around 1360-1290 cm⁻¹.[3][4] For this molecule, these are predicted to be around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Experimental Protocol: Mass Spectrometry Data Acquisition

Electron Ionization (EI) is a common technique for the analysis of small, volatile organic molecules.

  • Sample Introduction: The sample is typically introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS). For direct insertion, a small amount of the solid sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source.

  • Ionization: In the EI source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a radical cation known as the molecular ion (M⁺•).

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.

MS_Workflow cluster_intro Sample Introduction cluster_ionize Ionization (EI) cluster_analyze Analysis & Detection introduce Introduce Sample (e.g., Direct Probe) vaporize Vaporize Sample introduce->vaporize bombard Bombard with Electrons (70 eV) vaporize->bombard accelerate Accelerate Ions bombard->accelerate separate Separate by m/z accelerate->separate detect Detect Ions separate->detect

Caption: Experimental workflow for Mass Spectrometry (EI).

Predicted Mass Spectrum

The key predicted ions in the mass spectrum of this compound are presented below. The molecular formula is C₈H₇N₃O₂, with a molecular weight of 177.16 g/mol .

m/z Proposed Fragment Notes
177[M]⁺•Molecular Ion
147[M - NO]⁺Loss of nitric oxide
131[M - NO₂]⁺Loss of nitro group
130[M - NO - OH]⁺Loss of hydroxyl radical from [M-NO]⁺
104[C₇H₆N]⁺Loss of HCN from [M - NO₂]⁺
Interpretation of Mass Spectrum
  • Molecular Ion: The molecular ion peak (M⁺•) is expected at m/z 177, corresponding to the molecular weight of the compound. The presence of an odd number of nitrogen atoms (three) is consistent with an odd nominal molecular weight, following the nitrogen rule.

  • Fragmentation Pattern: The fragmentation of nitroaromatic compounds is well-characterized. Common fragmentation pathways include the loss of NO (30 Da) and NO₂ (46 Da).

    • The peak at m/z 147 would correspond to the loss of a nitric oxide radical from the molecular ion.

    • A significant peak at m/z 131 is expected due to the loss of the nitro group (NO₂). This is often a very favorable fragmentation pathway for nitroaromatics.

    • Further fragmentation of the [M - NO₂]⁺ ion (m/z 131) could involve the loss of hydrogen cyanide (HCN, 27 Da) from the heterocyclic ring system, leading to a fragment at m/z 104.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By combining the detailed structural insights from ¹H and ¹³C NMR, the functional group identification from IR spectroscopy, and the molecular weight and fragmentation information from mass spectrometry, researchers can unambiguously confirm the structure and purity of this important heterocyclic compound. The provided protocols and interpretations, grounded in established scientific principles, serve as a valuable resource for scientists engaged in the synthesis, purification, and application of novel pyrrolo[2,3-b]pyridine derivatives in drug discovery and development.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine, a derivative of the 7-azaindole scaffold, is a heterocyclic compound of significant interest in medicinal chemistry due to the diverse biological activities associated with its structural class.[1][2] Understanding the physicochemical properties of this molecule, particularly its solubility and stability, is paramount for its successful development as a potential therapeutic agent. This guide provides a comprehensive overview of the theoretical and practical considerations for characterizing the solubility and stability of this compound. It is designed to equip researchers with the necessary knowledge to design and execute robust experimental protocols, interpret the resulting data, and anticipate potential challenges in formulation and storage.

Introduction to this compound: A Molecule of Interest

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a prevalent scaffold in numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The introduction of a methyl group at the 2-position and a nitro group at the 5-position of this scaffold, yielding this compound, can significantly modulate its electronic and steric properties. The electron-withdrawing nature of the nitro group is known to influence the reactivity and potential metabolic pathways of aromatic compounds.[3]

A thorough understanding of the solubility and stability of this specific analogue is a critical prerequisite for its advancement through the drug discovery and development pipeline. These parameters directly impact its absorption, distribution, metabolism, and excretion (ADME) profile, as well as the feasibility of creating a viable drug product with an acceptable shelf-life.

Elucidating the Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its bioavailability.[4] For orally administered drugs, dissolution is often the rate-limiting step for absorption. The solubility of this compound will be influenced by its crystalline structure, molecular weight, and the presence of functional groups capable of hydrogen bonding.

Theoretical Considerations

The pyrrolo[2,3-b]pyridine core possesses both a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine nitrogen). The nitro group is also a strong hydrogen bond acceptor. The methyl group, being nonpolar, will have a minor impact on aqueous solubility. The overall molecule is expected to have limited aqueous solubility due to its largely aromatic and rigid structure. The pKa of the pyrrole N-H is around 17.5, making it a very weak acid, while the pyridine nitrogen is weakly basic.[5]

Experimental Determination of Solubility

A tiered approach is recommended for determining the solubility of this compound, starting with kinetic solubility screens and progressing to thermodynamic equilibrium solubility studies in relevant physiological media.

Table 1: Recommended Solvents for Solubility Determination

Solvent SystemRationale
WaterBaseline aqueous solubility.
0.1 N HCl (pH ~1.2)Simulates gastric fluid.
Phosphate Buffer (pH 6.8)Simulates intestinal fluid.
Phosphate Buffered Saline (PBS, pH 7.4)Simulates physiological pH.[6]
Dimethyl Sulfoxide (DMSO)Often used for initial stock solutions in biological screening.[7]
EthanolA common co-solvent in formulations.

Experimental Protocol: Equilibrium Shake-Flask Solubility Assay

This method is considered the gold standard for determining thermodynamic solubility.[6]

  • Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing one of the selected solvents.

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Separate the saturated supernatant from the solid phase via centrifugation or filtration using a chemically inert filter (e.g., PTFE).

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

Caption: Workflow for Shake-Flask Solubility Determination.

Assessing the Chemical Stability

Stability testing is essential to identify potential degradation pathways and to establish appropriate storage conditions and shelf-life for the compound and its formulated products.[9][10] Forced degradation studies, also known as stress testing, are performed to accelerate the degradation process and produce potential degradants that might be observed under long-term storage conditions.[11][12]

Predicted Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated:

  • Hydrolysis: The amide-like bond within the pyrrole ring could be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening.

  • Oxidation: The electron-rich pyrrole ring is susceptible to oxidation. The nitro group can also be involved in redox reactions.

  • Photodegradation: Aromatic nitro compounds are often photolabile and can undergo complex degradation pathways upon exposure to light.

  • Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially under certain metabolic or environmental conditions.[13][14] This is a critical pathway to investigate as the resulting aromatic amines can have different toxicological profiles.[3]

Forced Degradation Studies Protocol

A systematic approach to forced degradation is crucial to gain a comprehensive understanding of the molecule's stability.[15]

Table 2: Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and ConditionsPotential Degradation
Acidic Hydrolysis 0.1 N to 1 N HCl, room temperature to 70°CRing-opening, hydrolysis of other labile groups.
Basic Hydrolysis 0.1 N to 1 N NaOH, room temperature to 70°CRing-opening, hydrolysis.
Oxidation 3-30% H₂O₂, room temperatureN-oxidation, aromatic hydroxylation.
Thermal Degradation Solid-state and solution at elevated temperatures (e.g., 60-80°C)General decomposition.
Photostability Exposure to light (ICH Q1B guidelines)Photoreduction of nitro group, dimerization, or other complex reactions.

Experimental Protocol: General Procedure for Forced Degradation

  • Sample Preparation: Prepare solutions of this compound in the appropriate stress media (e.g., acidic, basic, or oxidative solutions). For thermal stress, both solid and solution samples should be tested. For photostability, expose the samples to a controlled light source.

  • Incubation: Incubate the samples under the specified conditions for a defined period. The goal is to achieve a target degradation of 5-20%.[12]

  • Neutralization/Quenching: For hydrolytic and oxidative studies, neutralize the samples to prevent further degradation before analysis.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all significant degradation products. Mass spectrometry (LC-MS) is invaluable for the identification of the degradants.

Caption: Workflow for Forced Degradation Studies.

Conclusion and Future Directions

References

Unlocking the Therapeutic Potential of 2-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides an in-depth exploration of the potential therapeutic targets of a specific, yet under-investigated derivative, 2-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine. By leveraging the extensive knowledge base of structurally related 7-azaindole analogs, we delineate a rational, evidence-based approach to hypothesize and validate its molecular targets. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel small molecule therapeutics. We will delve into the established pharmacology of the 7-azaindole core, consider the electronic and steric contributions of the 2-methyl and 5-nitro substituents, and propose a comprehensive experimental framework for target elucidation.

The 7-Azaindole Scaffold: A Foundation of Diverse Biological Activity

The 7-azaindole core is a bioisostere of indole and purine, granting it the ability to interact with a wide array of biological targets.[1] Its defining feature is the presence of two nitrogen atoms that can form critical hydrogen bonds with the hinge region of protein kinases, mimicking the binding pattern of the adenine moiety in ATP.[2] This has led to the development of a plethora of kinase inhibitors targeting various members of the kinome.[2]

Beyond kinases, the versatility of the 7-azaindole scaffold has been demonstrated through its incorporation into molecules targeting a diverse range of protein families, including phosphodiesterases and ion channels.[2][3] This inherent promiscuity, which can be finely tuned through substituent modifications, makes any novel 7-azaindole derivative a compelling subject for therapeutic target discovery.

Potential Therapeutic Targets of this compound

Based on the established pharmacology of the 7-azaindole scaffold, we can hypothesize several high-probability target classes for this compound. The presence of the 2-methyl and 5-nitro groups will undoubtedly influence target selectivity and potency.

Protein Kinases: The Prime Suspects

The most prominent role of 7-azaindole derivatives is as kinase inhibitors.[2] Numerous compounds based on this scaffold have shown potent inhibitory activity against a wide range of kinases implicated in oncology, inflammation, and neurodegenerative diseases.

  • Rationale: The 7-azaindole core of the molecule can act as a hinge-binding motif. The 2-methyl group may provide additional hydrophobic interactions within the ATP-binding pocket, potentially enhancing potency and selectivity. The 5-nitro group, being a strong electron-withdrawing group, could modulate the electronic properties of the aromatic system, influencing binding affinity.

  • Potential Kinase Targets:

    • Tropomyosin-related kinase (Trk) family: Inhibitors of TrkA are being developed for cancer and pain.[2]

    • Mixed Lineage Kinase 3 (MLK3) and Leucine-Rich Repeat Kinase 2 (LRRK2): Inhibition of these kinases has shown neuroprotective effects.[2]

    • Cyclin-Dependent Kinases (CDK2 and CDK9): These are established targets in oncology.[2]

    • UNC-51-like Kinase 1/2 (ULK1/2): As central regulators of autophagy, their inhibition is a promising strategy for RAS-driven cancers.[4]

    • Fibroblast Growth Factor Receptor (FGFR) family: Aberrant FGFR signaling is implicated in various cancers, particularly hepatocellular carcinoma.[5][6][7]

    • Phosphoinositide 3-Kinase (PI3K): The PI3K/AKT/mTOR pathway is a critical signaling node in cancer.[8]

Phosphodiesterase 4B (PDE4B): An Inflammatory and Neurological Target

A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective inhibitors of PDE4B.[3] PDE4 is a key enzyme in the degradation of cyclic AMP (cAMP), a second messenger involved in regulating inflammation and neuronal function.

  • Rationale: The core scaffold of this compound could fit within the active site of PDE4B. The substituents would then play a role in defining the selectivity for PDE4B over other PDE isoforms.

  • Therapeutic Implications: Inhibition of PDE4B has therapeutic potential in inflammatory diseases like COPD and psoriasis, as well as in central nervous system disorders.[3]

Monoamine Transporters: A Neuromodulatory Avenue

Derivatives of 7-azaindole have been explored for their affinity towards monoamine transporters, such as the serotonin transporter (SERT).[1]

  • Rationale: The 7-azaindole nucleus can serve as a scaffold to present pharmacophoric features necessary for binding to monoamine transporters.

  • Therapeutic Implications: Modulation of monoamine transporter activity is a cornerstone of treatment for depression and other neuropsychiatric disorders.[1]

DNA Intercalation and Bio-reductive Activation: A Potential Anticancer Mechanism

The presence of the 5-nitro group introduces an intriguing possibility for a distinct mechanism of action. 5-nitro-7-azaindole is a key intermediate in the synthesis of compounds with anticancer activity.[9] Furthermore, the 5-nitro group is a critical feature of nitroimidazole-based antimicrobial agents, which are activated by microbial reduction of the nitro group to a reactive intermediate that damages DNA.[10]

  • Rationale: The planar aromatic system of the pyrrolopyridine core could facilitate intercalation into DNA.[11] The 5-nitro group could then be bioreduced by enzymes prevalent in the hypoxic tumor microenvironment (e.g., nitroreductases) to a reactive species that can covalently modify DNA or other macromolecules, leading to cytotoxicity.

  • Therapeutic Implications: This dual mechanism of DNA intercalation and bio-reductive activation could lead to potent and selective anticancer activity.

Experimental Validation of Therapeutic Targets

A systematic and multi-pronged approach is required to identify and validate the therapeutic target(s) of this compound.

Initial Target Class Screening

A broad screening strategy should be employed to narrow down the potential target classes.

ExperimentObjectiveExpected Outcome
Kinase Panel Screening To assess the inhibitory activity against a broad panel of human kinases.Identification of specific kinases or kinase families that are inhibited by the compound.
PDE Enzyme Assays To determine the inhibitory activity against different phosphodiesterase isoforms, with a focus on PDE4B.Measurement of IC50 values to quantify potency and selectivity.
Monoamine Transporter Binding Assays To evaluate the binding affinity for SERT, DAT, and NET.Determination of Ki values to assess binding affinity.
DNA Intercalation Assay To investigate the ability of the compound to intercalate into DNA.Measurement of changes in DNA viscosity or fluorescence of a DNA-binding dye.
Cell Viability Assays in Hypoxic vs. Normoxic Conditions To test the hypothesis of bio-reductive activation.Increased cytotoxicity under hypoxic conditions would support this mechanism.
Detailed Protocol: Kinase Inhibition Profiling

Objective: To identify the specific kinase targets of this compound.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to be used in the assay.

  • Kinase Panel: Utilize a commercial kinase panel (e.g., Eurofins DiscoverX, Promega Kinase-Glo) that covers a diverse range of the human kinome.

  • Assay Principle: The assay will be based on the quantification of ATP consumption or the phosphorylation of a specific substrate. A common format is a luminescence-based assay where the amount of ATP remaining after the kinase reaction is measured.

  • Procedure: a. In a multi-well plate, add the kinase, the appropriate substrate, and ATP. b. Add the test compound at various concentrations. c. Incubate the reaction for the specified time at the optimal temperature for each kinase. d. Stop the reaction and add the detection reagent. e. Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis: a. Calculate the percentage of kinase inhibition for each compound concentration. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC50 value for each inhibited kinase using a non-linear regression analysis.

Caption: Kinase Inhibition Profiling Workflow.

Proposed Signaling Pathway for a Hypothesized Kinase Target (e.g., FGFR)

Should the initial screening identify FGFR as a potential target, further investigation into the downstream signaling pathway would be warranted.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K FGF FGF Ligand FGF->FGFR Compound 2-Methyl-5-nitro-1H- pyrrolo[2,3-b]pyridine Compound->FGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: Hypothesized Inhibition of the FGFR Signaling Pathway.

Conclusion

This compound is a compound of significant interest due to its privileged 7-azaindole core and unique substitution pattern. The scientific literature strongly suggests that its therapeutic potential lies in the modulation of key cellular signaling pathways, with protein kinases being the most probable targets. However, other important target classes such as phosphodiesterases and monoamine transporters should not be overlooked. Furthermore, the presence of the 5-nitro group opens up the possibility of a bio-reductive mechanism of action, particularly relevant in the context of cancer therapy. The experimental framework outlined in this guide provides a robust and logical pathway for the elucidation of its molecular targets, which will be the first critical step in its journey towards potential clinical development.

References

An In-Depth Technical Guide to 2-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the 7-Azaindole Scaffold

In the landscape of medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, has emerged as a "privileged structure." This designation is reserved for molecular frameworks that demonstrate the ability to bind to multiple, unrelated biological targets, thus serving as a fertile ground for the development of novel therapeutics. The strategic replacement of a benzene ring in indole with a pyridine ring introduces a hydrogen bond acceptor, enhancing the molecule's ability to interact with biological macromolecules and often improving its physicochemical properties, such as solubility.

This guide focuses on a specific, yet significant, derivative of this scaffold: 2-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine . While the history of its initial discovery is not extensively documented in peer-reviewed literature, its commercial availability and the rich chemical history of the 7-azaindole core allow for a comprehensive technical overview. This document will detail its chemical identity, a plausible and scientifically grounded synthesis pathway, its known properties, and its primary role as a crucial building block in the development of advanced pharmaceutical agents.

Chemical Identity and Properties

This compound is a functionalized 7-azaindole, featuring a methyl group at the 2-position and a nitro group at the 5-position. These substitutions are not arbitrary; the methyl group can provide steric hindrance or lipophilic interactions within a binding pocket, while the nitro group, a potent electron-withdrawing group, can significantly modulate the electronic properties of the aromatic system and serve as a handle for further chemical transformations, such as reduction to an amine.

PropertyValueSource
Systematic Name This compound-
Synonym 2-Methyl-5-nitro-7-azaindole[1]
CAS Number 1190322-73-6[1]
Molecular Formula C₈H₇N₃O₂[1][2]
Molecular Weight 177.16 g/mol [1]
Purity (Commercial) ≥95%[2]

Note: Detailed experimental data on properties such as melting point, solubility, and spectral characteristics are not consistently available in public literature and should be determined empirically for specific batches.

Synthesis Pathway: A Logical and Field-Proven Approach

Step 1: Synthesis of the 2-Methyl-7-azaindole Core

The initial and crucial step is the formation of the 2-methyl-7-azaindole scaffold. A well-documented method for this is the cyclization of 2-acetamido-3-methylpyridine. A patented industrial process provides a reliable template for this transformation.[3]

Experimental Protocol: Synthesis of 2-Methyl-7-azaindole

  • Acylation of 2-amino-3-methylpyridine: 2-amino-3-methylpyridine is reacted with acetic anhydride in a suitable solvent, such as toluene, to yield 2-acetamido-3-methylpyridine. The reaction is typically carried out at an elevated temperature (e.g., 60-80 °C) and monitored by HPLC for completion.[3]

  • Purification of Intermediate: The resulting 2-acetamido-3-methylpyridine can be purified by recrystallization from a solvent like isopropanol to achieve high purity.[3]

  • Cyclization: The purified 2-acetamido-3-methylpyridine undergoes a high-temperature cyclization reaction in the presence of a strong base, such as sodium amide, in a high-boiling solvent like N-methylaniline. The reaction temperature is typically in the range of 250-260 °C.[3]

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled and quenched, for example, with acetic acid. The 2-methyl-7-azaindole product is then isolated and purified, often through recrystallization from a solvent such as ethanol, to yield the final product with high purity (>99.5%).[3]

Diagram of the Synthesis of 2-Methyl-7-azaindole

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization 2-amino-3-methylpyridine 2-amino-3-methylpyridine Acylation Acylation 2-amino-3-methylpyridine->Acylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->Acylation 2-acetamido-3-methylpyridine 2-acetamido-3-methylpyridine Acylation->2-acetamido-3-methylpyridine Cyclization Cyclization 2-acetamido-3-methylpyridine->Cyclization Sodium Amide Sodium Amide Sodium Amide->Cyclization 2-Methyl-7-azaindole 2-Methyl-7-azaindole Cyclization->2-Methyl-7-azaindole

Caption: A plausible two-step synthesis of the 2-methyl-7-azaindole core.

Step 2: Nitration of 2-Methyl-7-azaindole

The introduction of a nitro group onto the 7-azaindole ring is a standard electrophilic aromatic substitution. The regioselectivity of this reaction can be influenced by the reaction conditions and the existing substituents. For the 7-azaindole scaffold, nitration predominantly occurs at the 3-position.[4] However, under certain conditions, substitution at other positions, including the 5-position, can be achieved.

Experimental Protocol: Nitration of 2-Methyl-7-azaindole (Plausible Route)

  • Preparation of Nitrating Agent: A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared, typically at a low temperature (e.g., 0 °C) to form the nitronium ion (NO₂⁺).

  • Nitration Reaction: The 2-methyl-7-azaindole, dissolved in a suitable solvent like concentrated sulfuric acid, is added portion-wise to the nitrating mixture, maintaining a low temperature to control the reaction rate and selectivity.

  • Reaction Monitoring and Quenching: The reaction is monitored by a suitable technique (e.g., TLC or HPLC) until the starting material is consumed. The reaction mixture is then carefully quenched by pouring it onto ice.

  • Isolation and Purification: The precipitated product is collected by filtration, washed with water to remove residual acid, and then purified. Purification methods may include recrystallization or column chromatography to isolate the desired this compound isomer.

Diagram of the Nitration of 2-Methyl-7-azaindole

G 2-Methyl-7-azaindole 2-Methyl-7-azaindole Nitration Nitration 2-Methyl-7-azaindole->Nitration Nitrating Mixture HNO₃ / H₂SO₄ Nitrating Mixture->Nitration This compound This compound Nitration->this compound

Caption: Electrophilic nitration of the 2-methyl-7-azaindole core.

Role in Drug Discovery and Development

The primary and most significant application of this compound is as a chemical intermediate in the synthesis of more complex, biologically active molecules. The 7-azaindole scaffold is a cornerstone in the design of kinase inhibitors, which are a major class of targeted cancer therapies.

The general structure of many kinase inhibitors involves a heterocyclic core that binds to the ATP-binding site of the kinase, with various substituents extending into adjacent hydrophobic pockets to confer potency and selectivity. The 1H-pyrrolo[2,3-b]pyridine core is particularly adept at forming key hydrogen bonds within the hinge region of the kinase active site.[5]

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been investigated as inhibitors of a wide range of kinases, including:

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers.[6]

  • SGK-1 Kinase: Involved in cell survival and proliferation.[7]

  • Various other kinases: The versatility of the scaffold has led to its use in developing inhibitors for numerous other kinase targets.[8]

The this compound molecule is a valuable starting material for creating libraries of potential kinase inhibitors. The nitro group can be readily reduced to an amino group, which can then be further functionalized through reactions such as amidation, sulfonylation, or reductive amination to introduce a diverse range of side chains. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize the potency and selectivity of the final drug candidate.

Diagram of the Role of this compound in Drug Discovery

G This compound This compound Reduction Reduction of Nitro Group This compound->Reduction 2-Methyl-5-amino-1H-pyrrolo[2,3-b]pyridine 2-Methyl-5-amino-1H-pyrrolo[2,3-b]pyridine Reduction->2-Methyl-5-amino-1H-pyrrolo[2,3-b]pyridine Functionalization Functionalization (e.g., Amidation) 2-Methyl-5-amino-1H-pyrrolo[2,3-b]pyridine->Functionalization Library of Kinase Inhibitors Library of Kinase Inhibitors Functionalization->Library of Kinase Inhibitors Biological Screening Biological Screening Library of Kinase Inhibitors->Biological Screening Lead Compound Lead Compound Biological Screening->Lead Compound

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of 2-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

These application notes provide a comprehensive guide for the in vitro investigation of 2-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine, a novel compound with significant potential in oncological research. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies to empower researchers in their exploration of this compound's therapeutic promise.

Introduction: The Therapeutic Potential of the Pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, skeleton is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, including antitumor, anti-inflammatory, and antiviral properties.[1] A particularly promising area of research is their application as kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[2] Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.[2][3]

Recent studies have highlighted the potential of 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases.[4][5] Abnormal activation of FGFR signaling is implicated in the progression of various tumors, making it an attractive target for cancer therapy.[4][5] The compound of interest, this compound, with its specific substitutions, is hypothesized to interact with the ATP-binding pocket of kinases like FGFR, thereby inhibiting downstream signaling and impeding cancer cell proliferation.

Postulated Mechanism of Action: Targeting Kinase Signaling

Based on the established activity of structurally related compounds, this compound is predicted to function as an ATP-competitive kinase inhibitor. The pyrrolo[2,3-b]pyridine core likely forms key hydrogen bond interactions within the hinge region of the kinase domain, while the methyl and nitro groups may occupy adjacent hydrophobic pockets, contributing to binding affinity and selectivity. Inhibition of a target kinase, such as FGFR, would disrupt downstream signaling cascades, including the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and migration.[4]

Kinase_Inhibition_Pathway cluster_cell Cancer Cell Growth_Factors Growth Factors (e.g., FGF) RTK Receptor Tyrosine Kinase (e.g., FGFR) Growth_Factors->RTK Activates Downstream_Signaling Downstream Signaling (RAS-MEK-ERK, PI3K-Akt) RTK->Downstream_Signaling Phosphorylates & Activates Compound 2-Methyl-5-nitro-1H- pyrrolo[2,3-b]pyridine Compound->RTK Inhibits ATP Binding Apoptosis Apoptosis Compound->Apoptosis Induces Cellular_Response Cell Proliferation, Survival, Migration Downstream_Signaling->Cellular_Response Promotes

Figure 1: Postulated signaling pathway of this compound.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed protocols for the initial in vitro characterization of this compound.

Preliminary Handling and Safety Precautions

Safety First: The safety profile of this compound has not been fully established. Based on data for related compounds such as pyridine and 2-methyl-5-nitroaniline, it should be handled with care.[6][7] It is potentially harmful if swallowed, inhaled, or absorbed through the skin.[6][7] Assume the compound is a potential irritant to the eyes, skin, and respiratory system.[6] Always consult the Material Safety Data Sheet (MSDS) before use.[6][7]

Personal Protective Equipment (PPE):

  • Wear a lab coat, safety glasses with side shields, and nitrile gloves.

  • Handle the compound in a chemical fume hood to avoid inhalation of dust or vapors.

Stock Solution Preparation:

  • Solubility Testing: Determine the solubility of the compound in common laboratory solvents (e.g., DMSO, ethanol). For many organic compounds, DMSO is a suitable solvent for creating high-concentration stock solutions.

  • Stock Preparation: Accurately weigh the compound and dissolve it in an appropriate volume of sterile DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM).

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Biochemical Assay: In Vitro Kinase Inhibition

This assay directly measures the ability of the compound to inhibit the activity of a purified kinase.[2][3][8] A fluorescence-based assay is a common and reliable method.[2]

Objective: To determine the IC50 value of this compound against a panel of purified kinases (e.g., FGFR1, FGFR2, FGFR3).

Materials:

  • Purified recombinant kinases

  • Kinase-specific substrate (e.g., a biotinylated peptide)

  • ATP

  • Kinase assay buffer

  • Detection reagents (e.g., europium-labeled anti-phospho-antibody and streptavidin-allophycocyanin for TR-FRET)[1]

  • 384-well assay plates

  • Plate reader capable of detecting the chosen fluorescence signal

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in kinase assay buffer. A typical starting concentration range might be from 100 µM down to 1 nM. Include a DMSO-only control.

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and the diluted compound or DMSO control.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (often 30°C) for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents.

  • Signal Reading: After a final incubation period, read the plate on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assays: Assessing Cellular Effects

Cell-based assays are crucial for understanding the compound's activity in a more biologically relevant context.[9][10][11][12]

These assays measure the effect of the compound on the viability and proliferation of cancer cells.[12][13]

Objective: To determine the GI50 (concentration for 50% growth inhibition) of the compound in a panel of cancer cell lines (e.g., breast, lung, colon cancer lines, particularly those with known FGFR aberrations).

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) staining solution

  • Solubilization buffer (for MTT) or 10 mM Tris base (for SRB)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours). Include a DMSO vehicle control.

  • Assay Development (SRB Example):

    • Fix the cells with trichloroacetic acid (TCA).

    • Stain the fixed cells with SRB solution.

    • Wash away the unbound dye.

    • Solubilize the bound dye with Tris base.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 510 nm for SRB).

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 value.

This assay determines if the observed reduction in cell viability is due to the induction of programmed cell death (apoptosis).[1]

Objective: To quantify the percentage of apoptotic cells following treatment with the compound.

Materials:

  • Cancer cell line

  • 6-well cell culture plates

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells in 6-well plates with the compound at its GI50 concentration for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Experimental_Workflow Start Start: Compound Synthesis & Characterization Biochem_Assay Biochemical Assay: Kinase Inhibition (IC50) Start->Biochem_Assay Cell_Viability Cell-Based Assay: Viability/Proliferation (GI50) Start->Cell_Viability Biochem_Assay->Cell_Viability Informs Apoptosis_Assay Mechanism of Action: Apoptosis Assay Cell_Viability->Apoptosis_Assay Target_Validation Target Validation: Western Blotting Apoptosis_Assay->Target_Validation End Lead Optimization Target_Validation->End

Figure 2: General experimental workflow for in vitro characterization.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, well-structured tables for easy comparison.

Table 1: In Vitro Kinase Inhibition Profile

Kinase TargetIC50 (nM)
FGFR1[Insert experimental value]
FGFR2[Insert experimental value]
FGFR3[Insert experimental value]
VEGFR2[Insert experimental value]
Other Kinase[Insert experimental value]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Cell LineTissue of OriginKnown MutationsGI50 (µM)
MCF-7BreastPIK3CA[Insert experimental value]
HCT-116ColonKRAS[Insert experimental value]
A549LungKRAS[Insert experimental value]
FGFR-amplified linee.g., GastricFGFR2 amp[Insert experimental value]

Interpretation:

  • A low IC50 value in the biochemical assay indicates potent inhibition of the target kinase.

  • Selectivity can be assessed by comparing IC50 values across different kinases.

  • A low GI50 value in cell-based assays suggests potent anti-proliferative activity.

  • Correlation between potent kinase inhibition and anti-proliferative activity in cell lines with dysregulated signaling of that kinase provides strong evidence for on-target activity.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
High variability in assay results Inconsistent cell seeding, pipetting errors, compound precipitation.Ensure uniform cell suspensions, use calibrated pipettes, check compound solubility in media.[14]
Low potency in cell-based vs. biochemical assays Poor cell permeability, high plasma protein binding in media, compound efflux, compound degradation.Use cell lines with known transporter expression, consider serum-free media for initial tests, assess compound stability in media.[14]
No apoptotic effect at GI50 concentration The compound may be cytostatic rather than cytotoxic, or apoptosis occurs at a later time point.Perform cell cycle analysis to check for cell cycle arrest. Extend the treatment duration for the apoptosis assay.

Conclusion

These application notes provide a foundational framework for the in vitro evaluation of this compound. The described protocols for biochemical and cell-based assays will enable researchers to elucidate its mechanism of action and assess its potential as an anti-cancer agent. Rigorous execution of these experiments, coupled with careful data analysis, will be instrumental in advancing this promising compound through the drug discovery pipeline.

References

Application Notes & Protocols: 2-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine as a Foundational Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the applications of 2-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine in modern medicinal chemistry. We will delve into its strategic importance as a versatile building block, outline detailed synthetic protocols for its modification, and present its application in the development of potent therapeutic agents, particularly kinase inhibitors.

Introduction: The Strategic Value of a "Privileged Scaffold"

The 1H-pyrrolo[2,3-b]pyridine core, commonly known as 7-azaindole, is a "privileged scaffold" in drug discovery. Its structure is a bioisosteric mimic of purines, particularly adenine, the core component of adenosine triphosphate (ATP).[1] This structural resemblance allows derivatives of this scaffold to effectively compete with ATP for binding to the active sites of numerous enzymes, most notably protein kinases. Consequently, the 7-azaindole framework is a cornerstone of many clinically evaluated and approved targeted therapies.[2]

Within this important class of compounds, this compound stands out not as an end-product, but as a high-value, strategic intermediate. The significance of its specific substitution pattern is twofold:

  • The 2-Methyl Group: This small alkyl group can serve as a crucial structural element, providing beneficial steric interactions within a target's binding pocket or improving metabolic stability.

  • The 5-Nitro Group: This is the key to the scaffold's versatility. The nitro group is a strong electron-withdrawing moiety that can be chemically reduced to a primary amine (-NH2) with high efficiency. This transformation unlocks a vast potential for synthetic diversification, enabling chemists to build libraries of novel compounds.

This guide will focus on leveraging the 5-nitro group as a synthetic handle to generate advanced intermediates for various therapeutic targets.

Section 1: The 5-Nitro Group as a Gateway to Chemical Diversity

The true power of this compound in medicinal chemistry lies in the synthetic potential of its nitro functionality. The reduction of an aromatic nitro group to an amine is one of the most reliable and fundamental transformations in organic synthesis. The resulting 5-amino-2-methyl-1H-pyrrolo[2,3-b]pyridine is a nucleophilic intermediate that can undergo a wide array of subsequent reactions.

This strategic two-step process allows for the late-stage introduction of diverse chemical moieties, which is a highly desirable feature in drug discovery programs. It enables the rapid generation of analogs to explore the structure-activity relationship (SAR) around the 5-position of the scaffold.

G Start 2-Methyl-5-nitro- 1H-pyrrolo[2,3-b]pyridine Reduction Reduction (e.g., SnCl2, H2/Pd-C) Start->Reduction Intermediate 5-Amino-2-methyl- 1H-pyrrolo[2,3-b]pyridine Reduction->Intermediate Coupling Coupling Reactions Intermediate->Coupling Amide Amide Formation (R-COOH) Coupling->Amide Amides Sulfonamide Sulfonamide Formation (R-SO2Cl) Coupling->Sulfonamide Sulfonamides Urea Urea Formation (R-NCO) Coupling->Urea Ureas Buchwald Buchwald-Hartwig Amination (R-X) Coupling->Buchwald Arylamines

Caption: Synthetic utility of the 5-nitro group.

Section 2: Application Focus - Crafting Potent Kinase Inhibitors

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The 1H-pyrrolo[2,3-b]pyridine scaffold has been extensively utilized to develop inhibitors targeting a wide array of kinases.[1] Derivatives have shown potent activity against Fibroblast Growth Factor Receptor (FGFR), B-RAF, Epidermal Growth Factor Receptor (EGFR), and c-Met, among others.[2][3][4]

The general strategy involves using the 7-azaindole core to form hydrogen bonds with the "hinge" region of the kinase ATP-binding site, while substituents at various positions explore other pockets to achieve potency and selectivity. The 5-position, made accessible from our nitro-substituted starting material, is frequently functionalized with groups that extend into the solvent-exposed region, often improving pharmacokinetic properties or securing additional interactions.

Data Presentation: Potency of Pyrrolo[2,3-b]pyridine Scaffolds

The table below summarizes the inhibitory activity of various compounds built upon the pyrrolo[2,3-b]pyridine and the closely related pyrrolo[2,3-d]pyrimidine scaffolds, demonstrating the broad applicability of this heterocyclic system in kinase inhibition.

Compound Class/Reference ExampleTarget Kinase(s)Reported IC₅₀ ValuesReference
Pyrrolo[2,3-b]pyridine Derivative (35)V600EB-RAF0.080 µM[2]
Pyrrolo[2,3-b]pyridine Derivative (4h)FGFR1, FGFR2, FGFR37 nM, 9 nM, 25 nM[3]
Pyrrolo[2,3-b]pyridine Derivative (34)c-Met1.68 nM[4]
Pyrrolo[2,3-d]pyrimidine Derivative (12i)EGFRT790M0.21 nM[5]
Pyrrolo[2,3-d]pyrimidine Derivative (5k)EGFR, Her2, VEGFR2, CDK240-204 nM[6]
Pyrrolo[2,3-d]pyrimidine Derivative (6j)VEGFR2Selective Inhibition[7]

graph TD {
A[Start: this compound] -->|Step 1: Nitro Reduction| B(Intermediate: 5-Amino-2-methyl-1H-pyrrolo[2,3-b]pyridine);
B -->|Step 2: Amide Coupling with 'R-COOH'| C{Final Product: Kinase Inhibitor Candidate};
C -->|Bioassay| D[Evaluation of Kinase Inhibition];

subgraph "Synthesis"
    A; B; C;
end

subgraph "Biological Testing"
    D;
end

style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,font-color:#202124
style B fill:#FBBC05,stroke:#5F6368,stroke-width:2px,font-color:#202124
style C fill:#E8F0FE,stroke:#4285F4,stroke-width:2px,font-color:#202124
style D fill:#E6F4EA,stroke:#34A853,stroke-width:2px,font-color:#202124

}

Caption: General workflow for developing kinase inhibitors.

Section 3: Experimental Protocols

The following protocols are representative methodologies. Researchers should always conduct their own reaction optimizations and ensure all safety precautions are taken.

Protocol 3.1: Reduction of this compound

Objective: To synthesize 5-Amino-2-methyl-1H-pyrrolo[2,3-b]pyridine.

Rationale: Tin(II) chloride is a mild and effective reagent for the reduction of aromatic nitro groups in the presence of other sensitive functionalities. The acidic conditions ensure the product is protonated and soluble, facilitating reaction completion, while the basic workup neutralizes the acid and precipitates the free amine product.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH), absolute

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH), 5 M solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separation funnel

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add ethanol to create a slurry (approx. 10 mL per gram of starting material).

  • Add Tin(II) chloride dihydrate (5.0 eq) to the slurry.

  • Carefully add concentrated HCl (4.0 eq) dropwise while stirring. The reaction may be exothermic.

  • Attach a reflux condenser and heat the mixture to 70-80 °C.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly add 5 M NaOH solution to basify the mixture to pH > 10. A thick white precipitate of tin salts will form.

  • Extract the aqueous slurry with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude solid can be purified by column chromatography on silica gel to yield the pure 5-amino product.

Protocol 3.2: Derivatization via Amide Coupling

Objective: To couple the 5-amino intermediate with a carboxylic acid.

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient peptide coupling reagent that minimizes side reactions and racemization. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid formed during the reaction without competing in the coupling.

Materials:

  • 5-Amino-2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • Carboxylic acid of interest (R-COOH) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a dry, nitrogen-flushed flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the acid.

  • Add a solution of 5-Amino-2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in DMF to the activated acid mixture.

  • Add DIPEA (3.0 eq) dropwise to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography or preparative HPLC to obtain the desired amide.

Section 4: Bioassay Protocol - In Vitro Kinase Activity

Objective: To determine the IC₅₀ value of a synthesized compound against a target kinase.

Principle: The Kinase-Glo® Luminescent Kinase Assay (Promega) is a homogeneous method that measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to kinase activity. The assay generates a "glow-type" luminescent signal produced by luciferase. Kinase inhibitors will cause less ATP to be consumed, resulting in a higher luminescent signal.

cluster_0 Kinase Reaction cluster_1 Detection Kinase Kinase + Substrate ADP ADP + Phospho-Substrate + Remaining ATP Kinase->ADP phosphorylates ATP_start ATP ATP_start->ADP consumed Inhibitor Test Compound Inhibitor->Kinase inhibits Reagent Kinase-Glo® Reagent ADP->Reagent Light Luminescent Signal Reagent->Light proportional to remaining ATP

Caption: Principle of a luminescence-based kinase assay.

Procedure (General Outline):

  • Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM).

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the target kinase enzyme, and the substrate peptide.

  • Inhibition: Add the serially diluted test compound to the wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

  • Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding an equal volume of Kinase-Glo® reagent.

  • Measurement: Incubate for 10 minutes to allow the luminescent signal to stabilize. Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Conclusion

This compound is a strategically important molecule in medicinal chemistry. While not typically a final drug candidate itself, its true value is realized as a versatile synthetic intermediate. The ability to reliably transform its 5-nitro group into a reactive amine provides a robust platform for generating diverse libraries of compounds. This approach has proven highly successful, particularly in the relentless pursuit of novel and selective kinase inhibitors for targeted therapies. The protocols and applications outlined herein provide a foundational guide for researchers aiming to leverage this powerful scaffold in their drug discovery efforts.

References

Application Notes and Protocols: 2-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Promise of the 1H-pyrrolo[2,3-b]pyridine Scaffold in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. Its structure is a bioisostere of indole and purine, enabling it to form key hydrogen bonding interactions with the hinge region of the ATP-binding site of many kinases, a feature critical for potent and selective inhibition.[1][2] A notable example of a drug bearing this scaffold is Vemurafenib, a B-RAF kinase inhibitor approved for the treatment of melanoma.[3]

Derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated inhibitory activity against a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinase 8 (CDK8), and Janus Kinases (JAKs), all of which are implicated in oncology and inflammatory diseases.[4][5][6] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This document provides detailed application notes and protocols for the investigation of 2-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine , a commercially available derivative, as a potential kinase inhibitor. While this specific compound is not extensively characterized in the public domain as a kinase inhibitor, its structural features—the 7-azaindole core, a methyl group at position 2, and a nitro group at position 5—suggest that it may exhibit inhibitory activity against kinases known to be targeted by this scaffold. The electron-withdrawing nature of the nitro group could influence the electronics of the heterocyclic system and its interactions with target proteins.

These notes are intended to guide researchers in the initial characterization of this compound, from material preparation to in vitro and cell-based assays.

Part 1: Material Preparation and Characterization

Synthesis of this compound

While this compound is commercially available, understanding its synthesis is crucial for derivatization and troubleshooting. A plausible synthetic route is a modification of the Fischer indole synthesis.[4][7]

A potential synthetic pathway could involve:

  • Nitration of a suitable pyridine precursor: For instance, starting with 2-amino-6-methylpyridine, which can be nitrated to introduce the nitro group at the 3-position, yielding 2-amino-6-methyl-3-nitropyridine.[8][9]

  • Diazotization and conversion to a hydrazine: The amino group of the nitropyridine can be converted to a hydrazine derivative.

  • Fischer Indole Synthesis: The resulting hydrazinopyridine can then be reacted with a suitable ketone, such as acetone, under acidic conditions to form the pyrrole ring, yielding the final product.[4][7]

Researchers should verify the identity and purity of the compound using standard analytical techniques such as NMR, mass spectrometry, and HPLC before use in biological assays.

Part 2: In Vitro Kinase Inhibition Assays

The first step in characterizing a putative kinase inhibitor is to determine its activity against a panel of purified kinases in vitro. Based on the known targets of the 1H-pyrrolo[2,3-b]pyridine scaffold, promising initial targets for this compound include FGFR1 and CDK8.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based IC50 Determination)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase by measuring the amount of ADP produced in the kinase reaction.[10]

Materials:

  • Purified recombinant kinase (e.g., FGFR1, CDK8)

  • Kinase-specific substrate peptide

  • ATP

  • This compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • DMSO (for compound dilution)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well or 384-well white opaque plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Create a serial dilution series of the compound in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution starting from 1 mM is recommended.[10]

    • Prepare a "no inhibitor" control (DMSO only).

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase and its substrate in the kinase assay buffer. The optimal concentrations should be determined empirically.

    • In a multi-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Data Presentation: Hypothetical IC50 Values for 1H-pyrrolo[2,3-b]pyridine Derivatives

To provide context, the following table summarizes reported IC50 values for other 1H-pyrrolo[2,3-b]pyridine derivatives against various kinases.

Compound ClassTarget KinaseReported IC50 (nM)Reference
Phenyl-substituted 1H-pyrrolo[2,3-b]pyridineFGFR17[5]
Phenyl-substituted 1H-pyrrolo[2,3-b]pyridineFGFR29[5]
Phenyl-substituted 1H-pyrrolo[2,3-b]pyridineFGFR325[5]
Phenylpropenamide-substituted 1H-pyrrolo[2,3-b]pyridineCDK848.6[6]
Amide-substituted 1H-pyrrolo[2,3-b]pyridineTNIK<1[11]

Part 3: Cell-Based Assays

After determining in vitro activity, it is essential to assess the compound's effect in a cellular context. This helps to understand its cell permeability, target engagement in a more complex biological system, and overall cellular phenotype.

Protocol 2: Cell Proliferation Assay (e.g., using a Resazurin-based method)

This protocol measures the metabolic activity of cells as an indicator of cell proliferation and viability after treatment with the inhibitor. A reduction in metabolic activity suggests an anti-proliferative or cytotoxic effect.

Materials:

  • Cancer cell line with known dependence on the target kinase (e.g., a cell line with FGFR amplification for testing FGFR inhibitors).

  • Complete cell culture medium.

  • This compound.

  • Resazurin sodium salt solution (e.g., AlamarBlue™).

  • 96-well clear-bottom black plates.

  • Plate reader capable of measuring fluorescence.

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO-treated cells).

    • Incubate the cells for 48-72 hours.

  • Viability Assessment:

    • Add resazurin solution to each well to a final concentration of 10% (v/v).

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Part 4: Visualizing Pathways and Workflows

Signaling Pathway

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Inhibitor 2-Methyl-5-nitro-1H- pyrrolo[2,3-b]pyridine Inhibitor->FGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: Putative inhibition of the FGFR signaling pathway.

Experimental Workflow

Kinase_Inhibitor_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Testing cluster_cellular Cell-Based Assays Synthesis Synthesis & Purification Characterization Structural Verification (NMR, MS) Synthesis->Characterization KinaseAssay Kinase Inhibition Assay Characterization->KinaseAssay IC50 IC50 Determination KinaseAssay->IC50 Proliferation Cell Proliferation Assay IC50->Proliferation GI50 GI50 Determination Proliferation->GI50

Caption: General workflow for kinase inhibitor characterization.

Part 5: Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through the inclusion of appropriate controls.

  • Positive and Negative Controls: In kinase assays, a known potent inhibitor (e.g., Staurosporine for broad-spectrum inhibition or a specific inhibitor for the target kinase) should be used as a positive control. The "no inhibitor" (DMSO only) and "no enzyme" wells serve as negative controls.

  • Dose-Response Curves: Generating multi-point dose-response curves is crucial for confirming a specific inhibitory effect and for accurately determining IC50/GI50 values, as opposed to single-point screenings which can be prone to false positives.

  • Orthogonal Assays: If the compound shows activity, it is recommended to confirm the results using an orthogonal assay that employs a different detection method (e.g., a fluorescence-based assay if a luminescence-based assay was used initially).[8]

  • Selectivity Profiling: To assess the selectivity of the compound, it should be tested against a panel of different kinases. A selective inhibitor will show a significantly lower IC50 for the target kinase compared to other kinases.

By adhering to these principles, researchers can generate reliable and reproducible data on the potential kinase inhibitory activity of this compound.

References

Protocol for the Chromatographic Purification of 2-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 2-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2][3] The protocol is centered around flash column chromatography, a robust and scalable technique for purifying moderately to highly polar organic molecules. We delve into the underlying principles of the separation, provide a detailed step-by-step methodology from solvent system selection to final product analysis, and offer troubleshooting guidance. This document is designed to equip researchers, scientists, and drug development professionals with the necessary expertise to achieve high purity of the target compound, a critical prerequisite for subsequent applications.

Introduction and Scientific Principle

This compound, also known as 7-azaindole, is a nitrogen-containing heterocyclic compound. Its structural features—a pyrrolopyridine core, a basic nitrogen in the pyridine ring, an acidic N-H proton on the pyrrole ring, and a highly polar nitro group—dictate its chemical behavior and present specific challenges for purification. The polarity imparted by the nitro group and the hydrogen-bonding capabilities of the N-H group lead to strong interactions with polar stationary phases like silica gel.

This protocol leverages normal-phase flash column chromatography, a preparative liquid chromatography technique that utilizes a polar stationary phase (silica gel) and a less polar mobile phase.[4][5] The separation principle relies on the differential partitioning of the components of a mixture between the stationary and mobile phases. Compounds with higher polarity, like our target molecule, will adsorb more strongly to the silica gel and thus elute later than non-polar impurities. By carefully selecting and gradually increasing the polarity of the mobile phase (a technique known as gradient elution), a fine-tuned separation can be achieved.[6]

A critical consideration for nitrogen-containing heterocycles is their potential for undesired interactions with the acidic silanol groups on the surface of silica gel, which can lead to peak tailing or even degradation.[7] This protocol incorporates a strategy to mitigate this issue by using a basic additive in the mobile phase.

Method Development: A Rationale-Driven Approach

The success of any chromatographic purification hinges on the logical development of the separation method. This process begins with small-scale analysis using Thin-Layer Chromatography (TLC) to identify the optimal solvent system.

2.1. Stationary Phase Selection Standard flash-grade silica gel (SiO₂, 230–400 mesh, 40–63 µm particle size) is the stationary phase of choice due to its high resolving power, cost-effectiveness, and broad applicability.[4]

2.2. Mobile Phase Optimization via TLC The goal is to find a solvent system where the target compound, this compound, exhibits a retention factor (Rƒ) of approximately 0.2-0.3.[4][6] This Rƒ value ensures that the compound moves off the baseline but is sufficiently retained to separate from less polar impurities, without requiring an excessive volume of solvent for elution.

  • Initial Solvent Systems: Given the polar nature of the target compound, two common solvent systems are excellent starting points:

    • Ethyl Acetate (EtOAc) in Hexanes: A versatile, standard system for moderately polar compounds.[4][8]

    • Methanol (MeOH) in Dichloromethane (DCM): A more polar system suitable for compounds that show low mobility in EtOAc/Hexanes.[8][9]

  • Incorporating a Basic Modifier: To counteract the acidity of the silica gel, a small amount (0.5-1%) of triethylamine (Et₃N) can be added to the mobile phase. This deactivates the acidic silanol sites, improving peak shape and preventing potential degradation of the acid-sensitive pyrrolopyridine ring system.[7][8]

The TLC analysis will guide the choice of the starting polarity for the flash column. For instance, if an Rƒ of 0.25 is achieved with 50% EtOAc/Hexanes on a TLC plate, this becomes the ideal starting point for the column elution.

Detailed Purification Protocol

This section outlines the step-by-step workflow for the purification of crude this compound.

3.1. Materials and Reagents

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH) - all HPLC grade

  • Triethylamine (Et₃N)

  • TLC Plates (Silica gel 60 F₂₅₄)

  • Glass chromatography column

  • Air or Nitrogen pressure source for flash chromatography

  • Fraction collection tubes

  • Rotary evaporator

3.2. Step 1: TLC Analysis for Solvent System Determination

  • Prepare a stock solution of the crude material by dissolving a small amount (~1-2 mg) in a suitable solvent (e.g., DCM or Acetone).

  • Spot the solution onto several TLC plates.

  • Develop each plate in a sealed chamber containing a different solvent mixture (e.g., 20% EtOAc/Hex, 40% EtOAc/Hex, 60% EtOAc/Hex, 80% EtOAc/Hex, and 5% MeOH/DCM). Add ~0.5% Et₃N to each developing solvent.

  • Visualize the plates under UV light (254 nm).

  • Identify the solvent system that provides an Rƒ of 0.2-0.3 for the main product spot and good separation from impurities.

3.3. Step 2: Column Preparation (Slurry Packing)

  • Determine the amount of silica gel required. For routine separations, a silica-to-crude compound weight ratio of 40:1 to 50:1 is recommended.[6]

  • Place a cotton or glass wool plug at the bottom of the column and add a thin layer (~1 cm) of sand.

  • In a separate beaker, prepare a slurry of the required amount of silica gel in the initial, least polar eluent determined by TLC (e.g., 20% EtOAc/Hexanes).

  • Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and dislodge any air bubbles.[6]

  • Open the stopcock and allow excess solvent to drain until the solvent level meets the top of the silica bed. Add another thin layer of sand on top to protect the silica bed during sample and eluent addition.

3.4. Step 3: Sample Preparation and Loading (Dry Loading) Dry loading is highly recommended for polar compounds to ensure a concentrated starting band and optimal separation.

  • Dissolve the entire crude sample in a minimal amount of a strong solvent like DCM or MeOH in a round-bottom flask.

  • Add silica gel to the flask (approximately 1.5-2 times the weight of the crude compound).[6]

  • Concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained. Caution: Silica gel is a fine powder and can be easily drawn into the rotary evaporator; use a trap and gentle vacuum.[6]

  • Carefully add the silica-adsorbed sample powder to the top of the prepared column using a powder funnel.

3.5. Step 4: Elution and Fraction Collection

  • Carefully fill the column with the initial, least polar eluent.

  • Apply gentle positive pressure (air or nitrogen) to the top of the column to begin the elution process. The goal is a solvent flow rate that results in a drop rate of about 5-10 cm per minute down the column.

  • Begin collecting fractions immediately.

  • If a gradient elution is required, systematically and slowly increase the polarity of the mobile phase. For example:

    • 2 column volumes of 20% EtOAc/Hexanes

    • 2 column volumes of 40% EtOAc/Hexanes

    • Continue increasing polarity until the target compound elutes.

  • Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light.

3.6. Step 5: Post-Purification Analysis

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions into a pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Confirm the purity and identity of the final product using analytical techniques such as ¹H NMR, LC-MS, or melting point analysis.

Summary of Key Chromatographic Parameters

ParameterRecommended Value/ProcedureRationale & Reference
Stationary Phase Silica Gel (230-400 mesh, 40-63 µm)Standard for high-resolution flash chromatography.[4]
Silica:Compound Ratio 40:1 to 50:1 (w/w)Ensures sufficient resolving power for good separation.[6]
Sample Loading Dry Loading (adsorbed onto silica)Prevents band broadening and is ideal for polar compounds.[4][6]
Initial Mobile Phase Determined by TLC (Target Rƒ ≈ 0.2-0.3)Optimizes separation and minimizes solvent usage.[4][6]
Example Eluent System Gradient of Ethyl Acetate in Hexanes (e.g., 20% → 80%)Good for separating moderately polar compounds from impurities.[8]
Mobile Phase Modifier 0.5-1.0% Triethylamine (Et₃N)Neutralizes acidic silica sites, improving peak shape for basic compounds.[7][8]
Elution Monitoring Thin-Layer Chromatography (TLC)Allows for real-time tracking of the separation and identification of pure fractions.

Purification Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Analysis (Solvent Scouting) Crude->TLC SampleLoad Sample Adsorption (Dry Loading) Crude->SampleLoad ColumnPrep Column Packing (Slurry Method) TLC->ColumnPrep Defines Eluent Elution Gradient Elution (Flash Chromatography) ColumnPrep->Elution SampleLoad->Elution Collection Fraction Collection Elution->Collection Frac_TLC Fraction Analysis (TLC) Collection->Frac_TLC Pooling Pooling of Pure Fractions Frac_TLC->Pooling Evaporation Solvent Removal (Rotovap) Pooling->Evaporation Pure Pure Product (>95%) Evaporation->Pure

Caption: Workflow for the purification of this compound.

References

Application Note: Quantitative Analysis of 2-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide with detailed protocols for the quantitative analysis of 2-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine, a key heterocyclic intermediate in pharmaceutical synthesis.[1][2][3][4] The accurate quantification of this compound is critical for ensuring process consistency, reaction yield optimization, and final product quality in drug development and manufacturing. This application note details three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry. Each methodology is presented with a step-by-step protocol, validation parameters, and expert insights into the rationale behind experimental choices, ensuring scientific integrity and reproducibility. All methods are designed and validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7]

Introduction: The Importance of Quantification

This compound is a member of the pyridine derivative family, a class of compounds that forms the structural core of numerous therapeutic agents.[1][2] As a synthetic intermediate, its purity and concentration directly impact the efficiency of subsequent reaction steps and the impurity profile of the final Active Pharmaceutical Ingredient (API). Therefore, access to reliable and validated analytical methods is not merely a procedural step but a cornerstone of quality control and regulatory compliance in the pharmaceutical industry.[1]

This guide is designed for researchers, analytical scientists, and drug development professionals, providing a selection of methodologies that range from rapid, high-throughput screening to highly sensitive and specific quantification suitable for trace-level analysis.

Foundational Principles: Analytical Method Validation

Before implementing any analytical procedure, it is imperative to validate its performance to ensure it is suitable for its intended purpose.[5] The methodologies described herein are grounded in the validation characteristics stipulated by the ICH Q2(R1) guidelines.[6][7]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[6]

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[6]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It includes repeatability and intermediate precision.

  • Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6]

Senior Application Scientist's Note: Adherence to ICH Q2(R1) is not just a regulatory hurdle; it is a framework for building confidence in your analytical results. A well-validated method ensures that the data you generate is reliable, reproducible, and defensible, which is critical for making informed decisions in drug development.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

RP-HPLC is the workhorse for quality control in the pharmaceutical industry due to its robustness, precision, and cost-effectiveness. This method is ideal for routine analysis of bulk material and in-process control samples where analyte concentrations are relatively high.

Principle of Separation

The method utilizes a non-polar stationary phase (C18) and a polar mobile phase. This compound, being a moderately polar compound, is retained on the column and then eluted by the organic component of the mobile phase. Quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength, which is proportional to its concentration.

Experimental Protocol

Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reference Standard: this compound (≥98% purity).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent), Phosphoric Acid (ACS grade).

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and 20 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 60:40 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample material, dissolve in the diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL), and filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis: Set up the HPLC system with the conditions specified in Table 1 and inject the standards and samples.

Table 1: HPLC Chromatographic Conditions

Parameter Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM KH₂PO₄ (pH 3.0) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 330 nm

| Run Time | 10 minutes |

  • Data Analysis: Identify the analyte peak by its retention time. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples using the linear regression equation from the calibration curve.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase C HPLC System Setup (Table 1 Conditions) A->C B Prepare Standard & Sample Solutions D Inject Standards & Samples B->D C->D E Acquire Chromatograms D->E F Integrate Peak Area E->F G Construct Calibration Curve F->G H Calculate Sample Concentration G->H

Caption: General workflow for HPLC-UV quantification.

Expected Performance

Table 2: Typical HPLC Method Validation Data

Parameter Result
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
LOD ~0.3 µg/mL
LOQ ~1.0 µg/mL
Accuracy (Recovery) 98.0 - 102.0%

| Precision (%RSD) | < 2.0% |

Senior Application Scientist's Note: The choice of pH 3.0 for the mobile phase buffer is deliberate. It ensures that the pyrrolo[2,3-B]pyridine moiety, which is basic, is protonated. This leads to consistent ionization, resulting in sharp, symmetrical peaks and improved retention time reproducibility. The detection wavelength of 330 nm is selected to maximize sensitivity, leveraging the electronic transitions afforded by the nitro-aromatic system.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as impurity profiling, metabolite identification, or analysis in complex biological matrices, LC-MS/MS is the premier technique.[8]

Principle of Quantification

This method couples the powerful separation capabilities of LC with the highly selective and sensitive detection of a tandem mass spectrometer (typically a triple quadrupole). The analyte is first separated chromatographically, then ionized (e.g., via Electrospray Ionization - ESI), and its specific precursor ion is selected. This ion is fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, virtually eliminating matrix interference.

Experimental Protocol

Instrumentation and Materials:

  • LC-MS/MS system (e.g., Agilent, Sciex, Waters) with an ESI source.

  • C18 column (e.g., 2.1 x 50 mm, 1.8 µm for UPLC applications).

  • Reference Standard and Solvents: As per HPLC method, but using MS-compatible buffers like formic acid or ammonium acetate.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% Formic Acid in Water and Mobile Phase B as 0.1% Formic Acid in Acetonitrile.

  • Standard and Sample Preparation: Prepare stock and working standards as described for HPLC, but use 50:50 Acetonitrile:Water with 0.1% Formic Acid as the diluent. For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be required.

  • LC-MS/MS Analysis: Set up the system using the parameters in Tables 3 and 4. A gradient elution is often used to ensure good peak shape and resolution.

Table 3: LC Gradient Conditions

Time (min) % Mobile Phase A % Mobile Phase B Flow Rate (mL/min)
0.0 95 5 0.4
1.0 95 5 0.4
5.0 5 95 0.4
7.0 5 95 0.4
7.1 95 5 0.4

| 10.0 | 95 | 5 | 0.4 |

Table 4: MS/MS (MRM) Parameters

Parameter Setting
Ionization Mode ESI Positive
Precursor Ion (Q1) m/z 178.1 (M+H)⁺
Product Ion (Q3) m/z 132.1 (tentative, loss of NO₂)
Dwell Time 100 ms
Collision Energy To be optimized (e.g., 20 eV)

| Capillary Voltage | 3.5 kV |

  • Data Analysis: Quantification is typically performed using an internal standard. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.

Visualization: LC-MS/MS Workflow

LCMS_Workflow A Sample Preparation (Dilution / SPE) B LC Separation (Gradient Elution) A->B C Ionization (ESI+) B->C D Q1: Precursor Ion Selection (m/z 178.1) C->D E q2: Collision Cell (Fragmentation) D->E F Q3: Product Ion Selection (m/z 132.1) E->F G Detector F->G H Data Analysis (MRM Quantification) G->H

Caption: The triple quadrupole process for LC-MS/MS analysis.

Expected Performance

Table 5: Typical LC-MS/MS Method Validation Data

Parameter Result
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.998
LOD ~0.03 ng/mL
LOQ ~0.1 ng/mL
Accuracy (Recovery) 95.0 - 105.0%

| Precision (%RSD) | < 5.0% |

Senior Application Scientist's Note: The precursor and product ion values in Table 4 are predictive based on the compound's structure (MW = 177.16 g/mol ). The protonated molecule [M+H]⁺ is expected at m/z 178.1. A likely fragmentation pathway is the loss of the nitro group (NO₂, 46 Da), leading to a product ion around m/z 132.1. These values must be confirmed and optimized empirically by infusing a standard solution directly into the mass spectrometer. Using an MS-compatible mobile phase with formic acid is crucial; it aids ionization and is volatile, preventing salt buildup in the instrument.[9]

Method 3: UV-Visible Spectrophotometry

This technique is a simple, rapid, and cost-effective method suitable for quantifying pure substances or for use in simple, well-defined sample matrices where interfering substances are absent.[10][11]

Principle of Quantification

The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration can be determined from a calibration curve.

Experimental Protocol

Instrumentation and Materials:

  • UV-Visible Spectrophotometer (double beam recommended).

  • Matched 1 cm quartz cuvettes.

  • Reference Standard and Solvents.

Step-by-Step Methodology:

  • Solvent Selection: Use a solvent in which the analyte is soluble and that is transparent in the UV-Vis region of interest (e.g., Methanol or Ethanol).

  • Determination of λmax: Prepare a dilute solution of the analyte (e.g., 10 µg/mL) in the chosen solvent. Scan the solution from 200 nm to 400 nm against a solvent blank to determine the wavelength of maximum absorbance (λmax).

  • Standard and Sample Preparation: Prepare a stock solution and a series of calibration standards (e.g., 2, 4, 6, 8, 10 µg/mL) in the selected solvent. Prepare sample solutions to have a concentration that falls within this range.

  • Measurement: Set the spectrophotometer to the predetermined λmax. Zero the instrument with the solvent blank. Measure the absorbance of each standard and sample solution.

  • Data Analysis: Plot a graph of absorbance versus concentration for the standards. Calculate the concentration of the sample from its absorbance using the regression equation of the calibration curve.

Visualization: Spectrophotometry Workflow

UVVis_Workflow A Determine λmax C Measure Absorbance at λmax A->C B Prepare Standards & Samples B->C D Create Calibration Curve C->D E Calculate Sample Concentration D->E

Caption: Workflow for quantification by UV-Vis Spectrophotometry.

Expected Performance

Table 6: Typical UV-Vis Method Validation Data

Parameter Result
Linearity Range 2 - 10 µg/mL
Correlation Coefficient (r²) > 0.997
LOD ~0.5 µg/mL
LOQ ~2.0 µg/mL
Accuracy (Recovery) 97.0 - 103.0%

| Precision (%RSD) | < 3.0% |

Senior Application Scientist's Note: While simple, the major limitation of UV-Vis spectrophotometry is its lack of specificity.[12] Any impurity, starting material, or byproduct that absorbs light at or near the analyte's λmax will lead to an overestimation of the concentration. Therefore, this method should only be applied when the sample matrix is known to be free of such interferences, for example, in the analysis of a highly pure final product.

Method Comparison and Selection

The choice of analytical technique depends on the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, throughput, and available instrumentation.

Table 7: Comparison of Analytical Techniques

Feature HPLC-UV LC-MS/MS UV-Vis Spectrophotometry
Selectivity Good Excellent Low to Moderate
Sensitivity (LOQ) Moderate (~1 µg/mL) Very High (~0.1 ng/mL) Low (~2 µg/mL)
Matrix Tolerance Good Excellent Poor
Application Routine QC, Assay, Purity Trace Analysis, Impurities, Bioanalysis Pure Substance Assay
Instrument Cost Moderate High Low

| Throughput | High | High | Moderate |

Conclusion

This application note provides three validated, robust, and reliable methods for the quantification of this compound. The HPLC-UV method is recommended for routine quality control applications. The LC-MS/MS method offers unparalleled sensitivity and selectivity for trace-level quantification and analysis in complex matrices. Finally, the UV-Vis spectrophotometric method serves as a simple and rapid tool for the analysis of pure materials. By selecting the appropriate technique and adhering to the detailed protocols, researchers and scientists can ensure the generation of accurate and precise data, supporting the development of safe and effective pharmaceuticals.

References

Application Notes and Protocols for Antimicrobial Research on 2-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with potent antimicrobial activity.[1] Heterocyclic compounds, particularly those containing nitrogen, are a cornerstone in the search for new drugs due to their diverse chemical structures and biological activities.[2] The pyrrolo[2,3-b]pyridine scaffold, a bioisostere of indole, is of significant interest in medicinal chemistry, with derivatives showing a range of biological activities.[3] This document provides a comprehensive guide for the investigation of 2-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine , a compound of interest for its potential antimicrobial properties, guiding researchers through its synthesis, characterization, and a suite of protocols for antimicrobial evaluation.

Hypothetical Synthesis and Characterization

General Synthetic Approach:

A potential synthetic route could be adapted from known methods for the synthesis of pyrrolo[2,3-b]pyridine derivatives.[3] This might involve a multi-step synthesis starting from a suitable pyridine derivative, followed by the construction of the pyrrole ring and subsequent functional group manipulations to introduce the methyl and nitro groups at the desired positions.

Characterization:

Following synthesis, the structure and purity of this compound must be unequivocally confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the positions of the methyl and nitro groups.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Part 1: In Vitro Antimicrobial Activity Screening

The initial evaluation of a novel compound's antimicrobial potential involves determining its activity against a panel of clinically relevant microorganisms.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.

Experimental Protocol: Broth Microdilution MIC Assay

Materials:

  • This compound (stock solution of known concentration, e.g., in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)

  • Positive control antibiotic (e.g., ciprofloxacin, vancomycin)

  • Negative control (broth only and broth with solvent)

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the this compound stock solution (at twice the highest desired test concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (inoculum without compound).

    • Well 12 will serve as the sterility control (broth only).

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Data Presentation: MIC of this compound

Test MicroorganismGram StainMIC (µg/mL) of this compoundMIC (µg/mL) of Positive Control
Staphylococcus aureus (ATCC 29213)Positive[Insert Data][Insert Data]
Escherichia coli (ATCC 25922)Negative[Insert Data][Insert Data]
Pseudomonas aeruginosa (ATCC 27853)Negative[Insert Data][Insert Data]
Enterococcus faecalis (ATCC 29212)Positive[Insert Data][Insert Data]
Candida albicans (ATCC 90028)-[Insert Data][Insert Data]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate 96-well Plate prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Compound prep_dilutions->inoculate incubate Incubate at 37°C for 16-20h inoculate->incubate read_mic Visually Inspect or Read OD600 incubate->read_mic determine_mic Determine MIC Value read_mic->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. It is determined after the MIC has been established.

Experimental Protocol: MBC Assay

Materials:

  • Results from the MIC assay

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile micro-pipettes and tips

Procedure:

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a 10 µL aliquot.

    • Spot-plate the aliquot onto a sterile MHA plate.

  • Incubation:

    • Incubate the MHA plates at 35-37°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Data Presentation: MBC of this compound

Test MicroorganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus[Insert Data][Insert Data][Insert Data][Bactericidal/Bacteriostatic]
Escherichia coli[Insert Data][Insert Data][Insert Data][Bactericidal/Bacteriostatic]
Pseudomonas aeruginosa[Insert Data][Insert Data][Insert Data][Bactericidal/Bacteriostatic]
Enterococcus faecalis[Insert Data][Insert Data][Insert Data][Bactericidal/Bacteriostatic]

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

Part 2: Preliminary Safety and Selectivity Assessment

A crucial aspect of antimicrobial drug development is ensuring that the compound is selective for microbial cells and has minimal toxicity towards host cells.

In Vitro Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • Sterile 96-well cell culture plates

  • Positive control (e.g., doxorubicin)

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Exposure:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different compound concentrations.

    • Include wells with medium only (negative control) and wells with a known cytotoxic agent (positive control).

    • Incubate for another 24-48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC₅₀ (the concentration of compound that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity of this compound

Cell LineExposure Time (h)IC₅₀ (µM)
HEK29324[Insert Data]
HEK29348[Insert Data]
HepG224[Insert Data]
HepG248[Insert Data]

Part 3: Mechanistic Insights and In Vivo Efficacy (Advanced Studies)

For promising lead compounds, further investigation into their mechanism of action and in vivo efficacy is warranted.

Potential Mechanism of Action

Given the presence of a nitro group, a potential mechanism of action for this compound could involve the reduction of the nitro group within the microbial cell to form reactive nitrogen species that can damage cellular components such as DNA and proteins. This is a known mechanism for other nitro-containing antimicrobials.

Hypothetical Mechanism of Action

MoA compound 2-Methyl-5-nitro-1H- pyrrolo[2,3-b]pyridine bacterial_cell Bacterial Cell compound->bacterial_cell Enters cell nitroreductase Nitroreductase bacterial_cell->nitroreductase reactive_species Reactive Nitrogen Species nitroreductase->reactive_species Reduction cellular_damage Cellular Damage (DNA, Proteins) reactive_species->cellular_damage Induces cell_death Bacterial Cell Death cellular_damage->cell_death

Caption: Hypothetical Mechanism of Action for this compound.

In Vivo Efficacy Studies

Animal models of infection are crucial for evaluating the therapeutic potential of a new antimicrobial agent.[5] A murine model of systemic infection or a localized infection model (e.g., thigh infection) can be employed.

Experimental Protocol: Murine Systemic Infection Model

Materials:

  • Pathogenic bacterial strain (e.g., methicillin-resistant Staphylococcus aureus - MRSA)

  • Laboratory mice (e.g., BALB/c)

  • This compound formulated for in vivo administration

  • Vehicle control

  • Positive control antibiotic (e.g., vancomycin)

Procedure:

  • Infection:

    • Induce a systemic infection in mice by intraperitoneal (i.p.) or intravenous (i.v.) injection of a lethal or sub-lethal dose of the bacterial pathogen.

  • Treatment:

    • At a specified time post-infection (e.g., 1-2 hours), administer this compound at various doses via a suitable route (e.g., i.p., i.v., or oral).

    • Include a vehicle control group and a positive control antibiotic group.

  • Monitoring:

    • Monitor the mice for signs of morbidity and mortality over a period of several days.

  • Endpoint Analysis:

    • At the end of the study, or at predetermined time points, euthanize a subset of animals from each group.

    • Collect organs (e.g., spleen, liver, kidneys) and homogenize them.

    • Determine the bacterial burden in the organs by plating serial dilutions of the homogenates on appropriate agar media and counting the colony-forming units (CFUs).

Data Presentation: In Vivo Efficacy of this compound

Treatment GroupDose (mg/kg)Mean Bacterial Burden (log₁₀ CFU/g of tissue)Percent Survival
Vehicle Control-[Insert Data][Insert Data]
This compound[Dose 1][Insert Data][Insert Data]
This compound[Dose 2][Insert Data][Insert Data]
Positive Control[Dose][Insert Data][Insert Data]

Conclusion

This document provides a foundational framework for the antimicrobial investigation of this compound. By following these detailed protocols, researchers can systematically evaluate its in vitro activity, preliminary safety profile, and in vivo efficacy. The data generated from these studies will be crucial in determining the potential of this compound as a lead for the development of a new antimicrobial agent.

References

Application Notes and Protocols for the Synthesis of 2-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine Derivatives for SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Azaindole Scaffold in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, while the presence of the pyridine nitrogen introduces unique electronic properties and a key hydrogen bond acceptor site, often leading to improved pharmacological profiles. Derivatives of 7-azaindole have demonstrated a broad spectrum of biological activities, including potent inhibition of various kinases, making them valuable cores for the development of novel therapeutics, particularly in oncology.[1]

This application note provides a comprehensive guide for the synthesis of 2-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine, a key intermediate for the generation of a library of derivatives for Structure-Activity Relationship (SAR) studies. The introduction of a methyl group at the 2-position and a nitro group at the 5-position provides two strategic vectors for chemical modification, allowing for a systematic exploration of the chemical space around this scaffold to optimize biological activity and drug-like properties.

Synthetic Pathway and Protocols

The synthesis of this compound can be efficiently achieved through a two-step process, starting from the commercially available 2-amino-3-methylpyridine. The first step involves the nitration of the pyridine ring, followed by the construction of the fused pyrrole ring.

Diagram of the Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Pyrrole Ring Formation A 2-Amino-3-methylpyridine B 2-Amino-3-methyl-5-nitropyridine A->B HNO3, H2SO4 C 2-Amino-3-methyl-5-nitropyridine D This compound C->D Modified Madelung or Fischer Synthesis

Caption: Overall synthetic route for this compound.

Part 1: Synthesis of 2-Amino-3-methyl-5-nitropyridine

This protocol outlines the regioselective nitration of 2-amino-3-methylpyridine at the 5-position. The presence of the activating amino group directs the electrophilic nitration to the positions ortho and para to it. Steric hindrance from the adjacent methyl group favors nitration at the 5-position.

Protocol:

Step Procedure Reagents and Conditions Notes
1DissolutionTo a cooled (0 °C) solution of concentrated sulfuric acid, slowly add 2-amino-3-methylpyridine.The dissolution is exothermic; maintain the temperature below 20 °C.
2Preparation of Nitrating MixtureIn a separate flask, cool a mixture of fuming nitric acid and concentrated sulfuric acid to 0 °C.This mixture is highly corrosive and a strong oxidizing agent. Handle with extreme care in a fume hood.
3NitrationSlowly add the nitrating mixture dropwise to the solution of 2-amino-3-methylpyridine, keeping the temperature below 20 °C.Careful temperature control is crucial to prevent side reactions and ensure safety.[2]
4ReactionAfter the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50 °C for 30 minutes.The gentle heating drives the reaction to completion.
5Work-upCool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with concentrated aqueous ammonia until a precipitate forms.Neutralization is highly exothermic. Perform this step slowly in an ice bath.
6Isolation and PurificationCollect the precipitate by filtration, wash with cold water, and then with a 50% aqueous solution of dimethylformamide (DMFA). Recrystallize the crude product from DMFA to obtain pure 2-amino-3-methyl-5-nitropyridine.[2]The product will be a yellow solid.

Table 1: Reagent Quantities for the Synthesis of 2-Amino-3-methyl-5-nitropyridine

Reagent Molar Equivalent Quantity
2-Amino-3-methylpyridine1.05.0 g
Concentrated Sulfuric Acid-27.5 mL
Fuming Nitric Acid (d=1.5)~1.53.5 mL
Part 2: Synthesis of this compound

The construction of the pyrrole ring can be achieved through various methods. A modified Madelung synthesis is presented here, which involves the intramolecular cyclization of an N-acylated o-toluidine derivative.

Protocol:

Step Procedure Reagents and Conditions Notes
1AcylationReact 2-amino-3-methyl-5-nitropyridine with acetic anhydride to form 2-acetamido-3-methyl-5-nitropyridine.This step protects the amino group and introduces the necessary acetyl moiety for cyclization.
2CyclizationHeat the 2-acetamido-3-methyl-5-nitropyridine with a strong base, such as sodium amide or potassium tert-butoxide, in a high-boiling solvent like N-methylaniline or diphenyl ether.The high temperature is necessary to induce the intramolecular condensation and cyclization.[3]
3Work-upAfter the reaction is complete, cool the mixture and quench with water. Extract the product with an organic solvent such as ethyl acetate.Handle the strong base with caution.
4PurificationPurify the crude product by column chromatography on silica gel.The final product will be a solid.

Structure-Activity Relationship (SAR) Studies: A Roadmap for Optimization

With the core scaffold, this compound, in hand, a systematic SAR study can be initiated to identify derivatives with improved biological activity and desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The following sections outline key areas for structural modification and the rationale behind these changes.

Workflow for SAR Studies

SAR_Workflow A Synthesis of Core Scaffold (this compound) B Generation of Analog Library (Systematic Modifications) A->B C In Vitro Biological Screening (e.g., Kinase Assays) B->C D Analysis of SAR Data C->D D->B Iterative Design E Lead Compound Identification D->E F Further Optimization (ADME/Tox Profiling) E->F

References

Title: Application Notes & Protocols for the In Vivo Preclinical Evaluation of 2-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved therapeutics, particularly in oncology. 2-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine is a novel derivative of this scaffold, presenting both therapeutic potential and specific challenges for in vivo evaluation. The presence of the 7-azaindole core suggests potential activity as a kinase inhibitor, with related compounds targeting pathways such as FGFR and CDK9.[1][2][3] However, the inclusion of a nitroaromatic group necessitates a rigorous and early assessment of the compound's toxicological profile, as this moiety can be associated with mutagenicity and other adverse effects.[4][5][6]

This guide provides a comprehensive framework for the initial in vivo characterization of this compound. It is designed to guide researchers through a logical, phased approach, beginning with essential pharmacokinetic and toxicological assessments before proceeding to a well-designed efficacy study. The protocols and rationale provided herein are grounded in established best practices for preclinical drug development and adhere to the highest standards of scientific and ethical integrity.

Part 1: Foundational Principles of In Vivo Experimental Design

A successful in vivo study is built on a foundation of ethical conduct and scientific rigor. Before any experimental work commences, the entire study plan must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board.[7][8]

The Three R's (3Rs) of Animal Research

The principles of the 3Rs are the cornerstone of ethical animal research and must be integrated into every aspect of the experimental design.[9]

  • Replacement: Using non-animal methods wherever possible. The protocols in this guide assume that in vitro studies (e.g., cell-based viability and target engagement assays) have already been conducted to establish a strong rationale for progressing to animal models.

  • Reduction: Using the minimum number of animals necessary to obtain scientifically valid and statistically significant data.[10] This requires careful experimental design and appropriate statistical planning, such as power analysis.

  • Refinement: Minimizing any potential pain, suffering, or distress to the animals.[10] This includes using appropriate anesthetics and analgesics, ensuring proper housing and handling, and defining humane endpoints.

Scientific Rigor and Reproducibility

To ensure that the results are unbiased and reproducible, the following principles must be applied.[11]

  • Randomization: Animals should be randomly assigned to treatment groups to prevent selection bias.

  • Blinding: Whenever possible, personnel involved in dosing, data collection, and analysis should be blinded to the treatment group assignments to prevent unintentional bias.[11]

  • Control Groups: The inclusion of appropriate control groups (e.g., vehicle control, positive control) is essential for interpreting the effects of the test compound.

Part 2: A Phased Preclinical Characterization Workflow

We propose a sequential workflow to systematically evaluate this compound. This approach ensures that critical safety and bioavailability data are gathered before committing to more complex and resource-intensive efficacy studies.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Safety Assessment cluster_2 Phase 3: Efficacy Evaluation Formulation Formulation & Vehicle Selection PK Pharmacokinetic (PK) Study Formulation->PK Tox Acute Toxicity & MTD Determination PK->Tox Efficacy Tumor Xenograft Efficacy Study Tox->Efficacy G Acclimatize Animal Acclimatization (1 week) Implant HuH-7 Cell Implantation (Subcutaneous) Acclimatize->Implant Monitor Tumor Growth Monitoring Implant->Monitor Randomize Randomization (Tumor Volume ~100-150 mm³) Monitor->Randomize Treat Treatment Period (e.g., 21 days) Randomize->Treat Endpoint Endpoint Analysis (Tumor Volume, Body Weight, Tissue Biomarkers) Treat->Endpoint

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 2-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.

The synthesis of this compound, a derivative of 7-azaindole, presents unique challenges, primarily concerning the regioselectivity of the nitration step. The inherent electronic properties of the 1H-pyrrolo[2,3-b]pyridine ring system favor electrophilic substitution at the 3-position.[1] This guide provides a comprehensive overview of two strategic approaches: direct nitration and a multi-step synthetic route, outlining the potential pitfalls and solutions for each.

Frequently Asked Questions (FAQs)

Q1: Why is direct nitration of 2-Methyl-1H-pyrrolo[2,3-b]pyridine to obtain the 5-nitro isomer so challenging?

A1: The primary challenge lies in the inherent reactivity of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) nucleus. The pyrrole ring is highly activated towards electrophilic aromatic substitution, with the C3 position being the most electron-rich and sterically accessible.[1] Consequently, direct nitration typically yields the 3-nitro isomer as the major product. Achieving substitution at the C5 position of the pyridine ring requires overcoming this strong directing effect, which often leads to a mixture of isomers and low yields of the desired product.

Q2: What are the most common side products in the nitration of 2-Methyl-1H-pyrrolo[2,3-b]pyridine?

A2: The most prevalent side product is the undesired 2-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine. Depending on the reaction conditions, dinitration products can also be formed, particularly if the reaction temperature is not carefully controlled or an excess of the nitrating agent is used. Over-nitration can lead to the formation of complex mixtures that are difficult to separate.[2] Polymerization and degradation of the starting material can also occur under harsh acidic conditions, leading to the formation of insoluble tars.

Q3: Is a multi-step synthesis a better approach for obtaining this compound?

A3: For achieving high purity and predictable yields of the 5-nitro isomer, a multi-step approach is generally more reliable.[3] Such strategies often involve starting with a pre-functionalized pyridine ring where the 5-nitro group is already in place, followed by the construction of the pyrrole ring. This circumvents the regioselectivity issues associated with direct nitration of the assembled 7-azaindole core.

Q4: How can I purify my final product from isomeric impurities?

A4: The separation of nitro-isomers can be challenging due to their similar polarities. Column chromatography on silica gel is the most common method. The choice of eluent is critical and often requires careful optimization. A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically employed. In some cases, preparative HPLC may be necessary to achieve high purity. Recrystallization can also be an effective purification technique if a suitable solvent system can be identified.

Troubleshooting Guide: Direct Nitration of 2-Methyl-1H-pyrrolo[2,3-b]pyridine

Direct nitration, while challenging for obtaining the 5-nitro isomer, may be attempted. The following guide addresses potential issues and provides corrective actions.

Problem Possible Cause(s) Troubleshooting & Optimization
Low to no conversion of starting material - Insufficiently strong nitrating agent.- Reaction temperature is too low.- Poor solubility of the starting material.- Use a stronger nitrating agent (e.g., fuming nitric acid).- Gradually increase the reaction temperature while monitoring for side product formation.- Choose a co-solvent that improves the solubility of the substrate, such as acetic acid.
Formation of the 3-nitro isomer as the major product - Inherent regioselectivity of the 7-azaindole ring system.- This is the expected major product. Separation by column chromatography will be necessary.- Consider a multi-step synthesis as a more viable alternative for the 5-nitro isomer.
Formation of multiple nitro-isomers - Reaction conditions are not optimized for regioselectivity.- Carefully control the reaction temperature, keeping it as low as possible to enhance selectivity.- Experiment with different nitrating agents and solvent systems.
Formation of dinitro products - Excess of nitrating agent.- Reaction temperature is too high.- Use a stoichiometric amount of the nitrating agent.- Maintain a low reaction temperature throughout the addition and reaction time.
Formation of a dark, insoluble tar - Polymerization or degradation of the starting material under strong acidic conditions.- Add the substrate to the cooled nitrating mixture slowly.- Ensure efficient stirring and temperature control.- Consider protecting the pyrrole nitrogen before nitration.
Difficult purification - Similar polarity of the starting material and nitro-isomers.- Optimize the mobile phase for column chromatography. A shallow gradient can improve separation.- Consider derivatization of the mixture to facilitate separation, followed by removal of the derivatizing group.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-1H-pyrrolo[2,3-b]pyridine (Starting Material)

This protocol is adapted from a patented procedure for the synthesis of 2-methyl-7-azaindole.[4]

Step 1: Acylation of 2-amino-3-methylpyridine

  • To a solution of 2-amino-3-methylpyridine (1 equivalent) in toluene, add acetic anhydride (1.1 equivalents).

  • Heat the reaction mixture at 60-80°C for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure to obtain crude 2-acetamido-3-methylpyridine.

Step 2: Cyclization to 2-Methyl-1H-pyrrolo[2,3-b]pyridine

  • In a separate flask, prepare a solution of sodium amide (2.5 equivalents) in N-methylaniline at a temperature not exceeding 80°C.

  • Add the crude 2-acetamido-3-methylpyridine from the previous step to the sodium amide solution.

  • Heat the reaction mixture to 180-200°C for 4-6 hours.

  • Cool the reaction mixture and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-Methyl-1H-pyrrolo[2,3-b]pyridine.

Protocol 2: Exploratory Direct Nitration of 2-Methyl-1H-pyrrolo[2,3-b]pyridine

Caution: Nitration reactions are highly exothermic and require careful temperature control. Perform this reaction in a well-ventilated fume hood with appropriate personal protective equipment.

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add fuming nitric acid (1.05 equivalents) to the sulfuric acid while maintaining the temperature below 5°C.

  • In a separate flask, dissolve 2-Methyl-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in concentrated sulfuric acid at 0°C.

  • Slowly add the pre-formed nitrating mixture to the solution of the substrate, ensuring the temperature does not exceed 5°C.

  • Stir the reaction mixture at 0-5°C for 1-2 hours, monitoring the progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR to determine the ratio of isomers and purify by column chromatography.

Data Presentation

Table 1: Expected Products from Direct Nitration of 2-Methyl-1H-pyrrolo[2,3-b]pyridine

Compound Structure Expected Outcome
2-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine (Structure not available in search results)Major Isomer
This compound (Structure not available in search results)Minor Isomer

Visualization of Workflows

Diagram 1: General Workflow for Direct Nitration

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_products Products start 2-Methyl-1H-pyrrolo[2,3-b]pyridine nitrating_agent Prepare Nitrating Mixture (HNO3/H2SO4) reaction Slow Addition & Reaction (0-5 °C) start->reaction nitrating_agent->reaction quench Quench on Ice & Neutralize reaction->quench extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification product_major Major Product: 3-Nitro Isomer purification->product_major product_minor Minor Product: 5-Nitro Isomer purification->product_minor

Caption: Workflow for the direct nitration of 2-Methyl-1H-pyrrolo[2,3-b]pyridine.

Diagram 2: Troubleshooting Logic for Poor Regioselectivity

G cluster_analysis Analysis cluster_solutions Potential Solutions start Direct Nitration Results in Low Yield of 5-Nitro Isomer cause Primary Cause: Inherent C3-directing effect of the pyrrolo[2,3-b]pyridine ring start->cause optimize Optimize Direct Nitration: - Lower Temperature - Milder Nitrating Agent - Solvent Screening cause->optimize Attempt to mitigate multistep Adopt Multi-step Synthesis: - Start with a 5-nitropyridine derivative - Construct the pyrrole ring subsequently cause->multistep Recommended approach outcome_optimize Improved selectivity (potentially still low yield) optimize->outcome_optimize outcome_multistep Higher yield and purity of the desired 5-nitro isomer multistep->outcome_multistep

Caption: Decision-making workflow when encountering poor regioselectivity.

Recommended Alternative: Multi-Step Synthesis

Given the challenges of direct nitration, a multi-step synthesis starting from a pre-nitrated pyridine is a more robust strategy for obtaining 5-nitro-7-azaindole derivatives.[3] While a specific protocol for the 2-methyl derivative is not detailed in the provided search results, the general approach involves:

  • Synthesis of a suitable 2-substituted-3-amino-5-nitropyridine.

  • Construction of the pyrrole ring using established methods such as the Bartoli indole synthesis or palladium-catalyzed cyclization reactions.

This approach offers superior control over regioselectivity and generally provides higher yields of the desired 5-nitro isomer.

References

Technical Support Center: Synthesis of 2-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine, a key heterocyclic scaffold in medicinal chemistry. As a 7-azaindole derivative, this molecule is a crucial building block in the development of therapeutic agents, particularly kinase inhibitors.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, offering in-depth troubleshooting advice and validated protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to this compound?

The most prevalent and robust method is a variation of the Fischer indole synthesis, adapted for the azaindole core. This typically involves the condensation and cyclization of a substituted aminopyridine with a ketone. The key starting material is often 2-amino-3-nitropyridine, which is reacted with a propanone equivalent (like chloroacetone or acetone itself under specific conditions) to form the pyrrole ring. The reaction proceeds via an initial N-alkylation or condensation followed by an intramolecular cyclization.

Q2: What are the critical reaction parameters to control during the synthesis?

Three parameters are crucial for success:

  • Temperature: The initial condensation and the final cyclization steps often have different optimal temperatures. Insufficient heat can lead to incomplete reactions, while excessive heat can promote the formation of polymeric tars and degradation byproducts.

  • Base/Catalyst: The choice and stoichiometry of the base or acid catalyst are critical. It mediates the key proton transfer steps in the cyclization. Common choices include potassium carbonate, sodium ethoxide, or polyphosphoric acid (PPA), depending on the specific variant of the synthesis.

  • Atmosphere: Due to the electron-rich nature of the intermediate enamines and the final product, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended to prevent oxidative side reactions which can lead to colored impurities.

Q3: What are the major classes of byproducts I should anticipate?

The primary byproducts stem from incomplete reactions, side reactions of the starting materials, or rearrangement of intermediates. The most common classes include:

  • Uncyclized Intermediates: The adduct formed between the aminopyridine and the ketone that fails to cyclize.

  • Isomeric Products: While less common with a symmetric ketone like acetone, reactions with other ketones can lead to regioisomers.

  • Oxidative Degradation Products: Highly colored, often tar-like substances resulting from exposure to air at high temperatures.

  • Side-products from the Nitro Group: Under certain reductive conditions (e.g., presence of metal catalysts and a hydrogen source), the nitro group can be partially or fully reduced.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Problem 1: Consistently low yield of the final product.

Q: My reaction yields are well below reported values. What are the likely causes and how can I improve them?

A: Low yields are typically traced back to two primary issues: incomplete cyclization or competing side reactions.

  • Causality - Incomplete Cyclization: The intramolecular cyclization is often the rate-limiting step and is highly sensitive to reaction conditions. The energy barrier for the electrophilic attack on the pyridine ring might not be overcome if the temperature is too low or the catalyst is not effective.

  • Causality - Competing Reactions: The starting 2-amino-3-nitropyridine can participate in other reactions. For instance, the amino group can react with acrylates or other electrophiles if present as impurities.[4][5] Steric hindrance can also prevent cyclization, leading to non-cyclic adducts as the main product.[4]

Troubleshooting Workflow:

References

Technical Support Center: Synthesis of 2-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for improving the yield and purity of this important heterocyclic compound. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutics.[1][2][3][4] The successful and efficient synthesis of its derivatives is therefore a critical step in drug discovery pipelines.

This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction conditions with a solid understanding of the "why" behind each step.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most direct and commonly employed route is the electrophilic nitration of the 2-methyl-1H-pyrrolo[2,3-b]pyridine (also known as 2-methyl-7-azaindole) starting material. This reaction typically involves a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce the nitro group onto the aromatic core.

Q2: What is the primary challenge in this synthesis?

The primary challenge is controlling the regioselectivity of the nitration. The pyrrolo[2,3-b]pyridine system has multiple positions susceptible to electrophilic attack. The pyridine nitrogen deactivates the pyridine ring, while the pyrrole ring is highly activated. This competition can lead to a mixture of isomers, primarily the desired 5-nitro product along with the 3-nitro and potentially dinitrated byproducts. Achieving a high yield of the desired 5-nitro isomer requires careful control of reaction conditions.[5]

Q3: What starting material is required and how can it be synthesized?

The key starting material is 2-methyl-1H-pyrrolo[2,3-b]pyridine (2-methyl-7-azaindole). If not commercially available, it can be synthesized via several methods. One common industrial method involves a two-step process starting from 2-amino-3-methylpyridine. This precursor is first acylated with acetic anhydride, followed by a base-mediated cyclization to form the 2-methyl-7-azaindole core with a reported total yield of over 60%.[6]

Q4: What are the key safety precautions for this reaction?

Nitration reactions, especially with mixed nitric and sulfuric acids, are highly exothermic and can be hazardous if not controlled.

  • Always perform the reaction in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

  • Always add reagents slowly, especially the nitrating agent, while carefully monitoring the internal reaction temperature with an efficient cooling bath (e.g., ice-salt or dry ice-acetone).

  • Runaway reactions are a risk. Ensure a clear work area and have appropriate quenching materials readily available.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis.

Problem: Low or No Yield of the Desired Product

Possible Cause 1: Decomposition of Starting Material The 7-azaindole core, much like indole, can be sensitive to strongly acidic conditions, leading to polymerization and the formation of insoluble tars.[5][7]

  • Solution: Maintain a low reaction temperature (typically between -10°C to 5°C) throughout the addition of the nitrating agent. This minimizes the rate of acid-catalyzed decomposition relative to the rate of nitration.

Possible Cause 2: Ineffective Nitrating Agent The nitrating agent may not be sufficiently reactive if not prepared correctly or if using suboptimal reagents.

  • Solution: When using mixed acid (HNO₃/H₂SO₄), ensure you are using concentrated acids. The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺). The mixture should be prepared fresh and kept cold before its slow, dropwise addition to the substrate solution.

Problem: Formation of Multiple Isomers (Low Regioselectivity)

Possible Cause: Suboptimal Reaction Conditions The ratio of 5-nitro to 3-nitro isomers is highly dependent on the reaction conditions. Protonation of the pyridine nitrogen under strongly acidic conditions helps direct nitration to the 5-position of the benzene-like ring. However, if conditions are not optimal, competitive nitration at the highly nucleophilic C-3 position of the pyrrole ring can occur.

  • Solution 1: Control of Acidity and Temperature: The use of concentrated sulfuric acid is crucial. It protonates the pyridine nitrogen, deactivating the pyridine ring towards electrophilic attack and favoring substitution on the carbocyclic portion of the molecule. Maintaining a low and consistent temperature helps to improve the selectivity for the thermodynamically favored 5-nitro product.

  • Solution 2: Choice of Nitrating Agent: While mixed acid is common, other nitrating systems can offer different selectivity profiles. Consider exploring milder agents like potassium nitrate in sulfuric acid or acetyl nitrate, which can sometimes provide cleaner reactions, though optimization is required.[5][7]

Problem: Difficulty in Purifying the Final Product

Possible Cause: Similar Polarity of Isomers The 5-nitro and 3-nitro isomers often have very similar polarities, making their separation by standard column chromatography challenging.

  • Solution 1: Recrystallization: If a significant amount of the desired 5-nitro product has crystallized from the reaction workup, careful recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/heptane mixtures) can be highly effective at removing isomeric impurities.

  • Solution 2: High-Performance Chromatography: If co-elution is a major issue, consider using a more advanced separation technique. High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., silica or a derivatized phase) can provide the necessary resolution.

  • Solution 3: Derivatization: In difficult cases, a temporary derivatization of the N-H proton on the pyrrole ring could alter the polarity and chromatographic behavior of the isomers, allowing for separation. The protecting group would then be removed in a subsequent step.

Experimental Protocols & Data

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on standard nitration chemistry of similar heterocyclic systems.[8][9][10]

Materials:

  • 2-methyl-1H-pyrrolo[2,3-b]pyridine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Ammonium Hydroxide solution

  • Deionized Water

Procedure:

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq).

  • Dissolution: Cool the flask in an ice-salt bath to -5°C. Slowly add concentrated sulfuric acid (approx. 5 volumes) dropwise, ensuring the internal temperature does not exceed 5°C. Stir until all the starting material is completely dissolved.

  • Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid (1 volume) in an ice bath.

  • Nitration: Slowly add the cold nitrating mixture dropwise to the solution of the starting material over 30-60 minutes. Critically maintain the internal reaction temperature between -5°C and 0°C during the entire addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the consumption of the starting material.

  • Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Neutralization & Precipitation: Slowly neutralize the acidic solution by adding a concentrated ammonium hydroxide solution. The pH should be adjusted to approximately 7-8. The product will precipitate out of the solution.

  • Isolation & Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.

Data Interpretation

The yield and purity of the final product are highly dependent on the reaction parameters. Below is a table summarizing the expected effects of key variables.

ParameterConditionExpected Impact on Yield & PurityRationale
Temperature -10°C to 0°CHigher Yield & Purity Minimizes acid-catalyzed decomposition and side reactions. Improves selectivity for the 5-nitro isomer.
> 10°CLower Yield & Purity Increased risk of polymerization (tar formation) and formation of dinitrated products.
Nitrating Agent HNO₃ / H₂SO₄Good Yield, Moderate Purity Highly effective but can lead to isomer formation if not carefully controlled.
KNO₃ / H₂SO₄Variable Yield & Purity Milder alternative, may offer improved selectivity in some cases but requires optimization.
Reaction Time Too ShortLow Yield Incomplete conversion of starting material.
Too LongLower Yield & Purity Increased formation of dinitrated and other side products. Requires monitoring.

Visual Guides & Mechanisms

Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification SM Dissolve Starting Material in conc. H2SO4 Nitration Add Nitrating Mix (-5 to 0°C) SM->Nitration Cool to -5°C NM Prepare Nitrating Mix (HNO3/H2SO4) NM->Nitration Slow Addition Monitor Monitor by TLC/HPLC Nitration->Monitor Quench Quench on Ice Monitor->Quench Reaction Complete Neutralize Neutralize (pH 7-8) & Precipitate Quench->Neutralize Filter Filter & Wash Solid Neutralize->Filter Purify Recrystallize Product Filter->Purify Product Pure 2-Methyl-5-nitro- 1H-pyrrolo[2,3-B]pyridine Purify->Product G cluster_step1 Step 1: Formation of Nitronium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation A HNO3 + 2H2SO4 B NO2+ (Nitronium Ion) + H3O+ + 2HSO4- A->B C 2-Methyl-7-azaindole (Protonated at N7) D Sigma Complex (Resonance Stabilized) C->D + NO2+ E Final Product (5-Nitro derivative) D->E - H+ G Start Reaction Outcome? LowYield Low Yield Start->LowYield Poor Impure Impure Product Start->Impure Good Yield, but... GoodResult High Yield & Purity Start->GoodResult Good Tars Tars / Polymer Present? LowYield->Tars Check Crude Isomers Multiple Spots on TLC? Impure->Isomers SM_Left Starting Material Remaining? Tars->SM_Left No Sol_Temp Decrease Temperature (-5 to -10°C) Tars->Sol_Temp Yes SM_Left->GoodResult No, proceed Sol_Time Increase Reaction Time Monitor by TLC SM_Left->Sol_Time Yes Isomers->GoodResult No, other impurity Sol_Chrom Optimize Chromatography Or Recrystallize Isomers->Sol_Chrom Yes

References

2-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine. This resource is designed for researchers, chemists, and formulation scientists encountering challenges with the solubility of this compound. Given the scarcity of published quantitative solubility data for this specific molecule, this guide provides a framework for predicting its behavior, systematically determining its solubility, and implementing strategies for solubility enhancement.

Part 1: Understanding the Molecule - A Predictive Solubility Profile

Before diving into experimental work, understanding the structural components of this compound (also known as 2-methyl-5-nitro-7-azaindole) allows us to predict its general solubility characteristics. The structure dictates its function and properties.

The molecule consists of three key components:

  • The 1H-pyrrolo[2,3-b]pyridine Core (7-Azaindole): This heterocyclic system is the scaffold. The pyridine ring introduces a nitrogen atom, which can act as a hydrogen bond acceptor, potentially increasing aqueous solubility compared to its indole analogue.[1] The pyrrole portion has a lone pair of electrons on the nitrogen that contributes to the aromatic system, and the N-H group can act as a hydrogen bond donor.[2] Generally, 7-azaindole derivatives show enhanced aqueous solubility over their indole counterparts.[3]

  • The Nitro Group (-NO₂): This is a strong electron-withdrawing group and is highly polar. However, its contribution to aqueous solubility is often poor. Aromatic nitro compounds are typically characterized by low water solubility.[4]

  • The Methyl Group (-CH₃): This is a small, non-polar, hydrophobic group which will slightly decrease solubility in polar solvents like water.

Predicted Behavior: Based on these features, this compound is expected to be a crystalline solid with poor solubility in water and non-polar aliphatic solvents (e.g., hexane). Its solubility is predicted to be significantly better in polar organic solvents. The principle of "like dissolves like" is paramount; polar functional groups will favor polar solvents.[5]

Part 2: Frequently Asked Questions - Initial Troubleshooting & Solvent Screening

This section addresses the initial questions a researcher might have when first working with this compound.

Q1: I need to dissolve my compound for a reaction. Where do I start?

A1: Start by screening a range of common organic solvents with varying polarities. Based on the structure, polar aprotic and polar protic solvents are the most promising candidates.

Recommended Initial Solvent Screening Panel:

Solvent ClassExamplesRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), AcetoneThese solvents can engage in dipole-dipole interactions and are often excellent solvents for polar organic molecules. DMSO and DMF are particularly powerful.
Polar Protic Methanol, Ethanol, IsopropanolThese solvents can act as both hydrogen bond donors and acceptors, which should facilitate interaction with the pyrrolopyridine core.
Chlorinated Dichloromethane (DCM), ChloroformThese are good solvents for many organic compounds of low to medium polarity.[6]
Ethers Tetrahydrofuran (THF), 1,4-DioxaneThese are moderately polar and can be effective.

Q2: How can I quickly perform a qualitative solubility test?

A2: A simple vial test provides a rapid qualitative assessment.

  • Add ~1-2 mg of your compound to a small, clear glass vial.

  • Add the test solvent dropwise, starting with 0.1 mL.

  • Cap the vial and vortex or shake vigorously for 30-60 seconds.

  • Visually inspect for undissolved solid against a dark background.

  • If undissolved solid remains, add more solvent (e.g., up to 1 mL) and repeat the agitation.

  • Classify as "freely soluble," "soluble," "sparingly soluble," or "insoluble."

Q3: The compound appears to be a weak base due to the pyridine nitrogen. Will pH affect its aqueous solubility?

A3: Yes, absolutely. The pyridine nitrogen provides a site for protonation (pKa of the conjugate acid is typically around 4-5 for pyridine systems). Therefore, the solubility of this compound in aqueous media is expected to be highly pH-dependent.[7][8]

  • At low pH (e.g., pH 1-4): The pyridine nitrogen will be protonated, forming a cationic salt. This salt form will be significantly more soluble in water than the neutral free base.

  • At neutral or high pH (e.g., pH > 6): The compound will exist predominantly as the neutral, un-ionized form, which is expected to have very low aqueous solubility.[9]

This property is critical for dissolution testing, formulation for oral bioavailability, and designing purification or extraction protocols.

Part 3: Quantitative Solubility Determination - Standard Operating Procedures

Since no quantitative data is readily available, you must determine it experimentally. The isothermal equilibrium (or shake-flask) method is the gold-standard for determining thermodynamic equilibrium solubility.[10][11]

Experimental Workflow: Isothermal Equilibrium Solubility

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis prep1 Add excess compound to vial prep2 Add known volume of solvent prep1->prep2 equil1 Seal vial and place in thermostatted shaker prep2->equil1 equil2 Agitate for 24-72 hours at constant temperature (e.g., 25°C) equil1->equil2 sep1 Allow suspension to settle equil2->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter through 0.22 or 0.45 µm syringe filter (pre-wetted with solvent) sep2->sep3 analysis1 Dilute filtrate accurately sep3->analysis1 analysis2 Quantify concentration via HPLC or UV-Vis analysis1->analysis2 end end analysis2->end Calculate Solubility (e.g., in mg/mL or µg/mL)

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Protocol 1: Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for quantification due to its specificity and sensitivity, especially in complex matrices.[10][12][13]

Step 1: Method Development

  • Column: A standard C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of water (with 0.1% formic acid or TFA) and acetonitrile or methanol.

  • Detection: UV detection. Determine the wavelength of maximum absorbance (λmax) by running a scan of a dilute solution of the compound.

  • Standard Curve: Prepare a series of standard solutions of known concentrations (from a stock solution in a solvent like DMSO or ACN) and inject them to create a calibration curve of peak area versus concentration.[13][14] Ensure the curve is linear in the expected concentration range (R² > 0.999).

Step 2: Sample Preparation and Analysis

  • Perform the isothermal equilibrium experiment as outlined in the workflow above.

  • After filtration, carefully dilute an aliquot of the clear, saturated filtrate with the mobile phase to bring its concentration into the linear range of your calibration curve. A significant dilution will likely be necessary.

  • Inject the diluted sample into the HPLC.

  • Determine the concentration in the diluted sample from the calibration curve.

  • Calculate the original solubility by multiplying the measured concentration by the dilution factor.

Protocol 2: Analysis by UV-Vis Spectrophotometry

This method is faster than HPLC but less specific. It is suitable for pure solvent systems where the compound is the only absorbing species.[10][11]

Step 1: Standard Curve Generation

  • Determine the λmax of the compound in the specific solvent you are testing.

  • Prepare a stock solution of known concentration.

  • Create a series of dilutions from the stock solution to generate standards.

  • Measure the absorbance of each standard at the λmax.

  • Plot a calibration curve of absorbance versus concentration. According to the Beer-Lambert law, this should be a linear relationship.

Step 2: Sample Analysis

  • Following the isothermal equilibrium experiment, take the clear filtrate.

  • Dilute it precisely with the same solvent until the absorbance reading falls within the linear range of your calibration curve.

  • Measure the absorbance of the diluted sample.

  • Calculate the concentration from the calibration curve and multiply by the dilution factor to find the solubility.

Part 4: Solutions for Poor Solubility - Enhancement Strategies

If the intrinsic solubility of the compound is insufficient for your application, several formulation strategies can be employed.

Q4: My compound's solubility is too low in my desired solvent system. How can I improve it?

A4: The choice of method depends on your experimental goal (e.g., reaction chemistry, in vitro assay, pre-clinical formulation). Here are common approaches:

Strategy 1: Cosolvency

This is one of the simplest and most effective methods. It involves adding a water-miscible organic solvent (a cosolvent) to an aqueous medium to increase the solubility of a non-polar or poorly soluble drug.[15][16][17]

  • Mechanism: The cosolvent reduces the polarity of the aqueous system, making it more favorable for the hydrophobic solute.[18] Common cosolvents include ethanol, propylene glycol (PG), polyethylene glycols (PEGs, e.g., PEG 400), and DMSO.[15][16][19]

  • Application: For biological assays, start by preparing a high-concentration stock solution in 100% DMSO. Then, dilute this stock into your aqueous buffer. Be mindful of the final DMSO concentration, as it can be toxic to cells (typically kept below 0.5-1%). If precipitation occurs upon dilution, the solubility limit in that mixed-solvent system has been exceeded.

Strategy 2: pH Adjustment

As discussed, leveraging the basicity of the pyridine nitrogen is a powerful tool.

  • Mechanism: By lowering the pH of an aqueous solution with an acid (e.g., HCl), you protonate the compound, forming a more soluble salt.[7][9]

  • Application: This is useful for creating aqueous stock solutions for assays or for purification. To determine the pH-solubility profile, perform the isothermal equilibrium experiment in a series of buffers across a pH range (e.g., pH 2, 4, 5, 6.8, 7.4).

Strategy 3: Solid Dispersions

This advanced technique involves dispersing the drug in an inert, hydrophilic carrier matrix at the solid state.[20]

  • Mechanism: The drug exists in an amorphous, high-energy state within the carrier, rather than its stable, low-solubility crystalline form. This leads to a higher apparent solubility and faster dissolution.[21][22][23] Common carriers include polymers like polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG).[21]

  • Preparation: Methods include solvent evaporation or melt extrusion. In the solvent evaporation method, both the drug and carrier are dissolved in a common solvent, which is then evaporated, leaving a solid dispersion.

  • Application: Primarily used in pharmaceutical development to improve the oral bioavailability of poorly soluble drugs (BCS Class II).[21]

Strategy 4: Particle Size Reduction (Micronization)
  • Mechanism: Reducing the particle size of the solid compound increases its surface area-to-volume ratio.[24][25] According to the Noyes-Whitney equation, a larger surface area leads to a faster rate of dissolution. It is important to note that micronization increases the dissolution rate but does not increase the equilibrium thermodynamic solubility.[26]

  • Application: Useful for improving the dissolution rate in suspension formulations or for oral dosage forms where dissolution is the rate-limiting step for absorption.[27][28] However, very fine particles can have handling issues due to agglomeration and static charge.[24][28]

Solubility Enhancement Workflow

Caption: Decision workflow for selecting a solubility enhancement strategy.

Part 5: Safety & Handling Precautions

This compound is an aromatic nitro compound and should be handled with appropriate care.

  • General Handling: Work in a well-ventilated area, preferably a chemical fume hood. Avoid creating dust. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[29]

  • Health Hazards: Aromatic nitro compounds as a class can be toxic. Systemic effects may include methaemoglobinaemia, leading to cyanosis (blue discoloration of the blood), headaches, and dizziness.[29] Avoid ingestion, inhalation, and skin contact.

  • Fire and Explosion: While this specific compound's reactivity is not documented, aromatic nitro compounds can be reactive and may decompose upon heating.[30] Some can react violently with strong oxidizing agents, bases, or reducing agents.[31] Keep away from heat and open flames.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste. Do not allow it to enter drains or the environment.[32]

References

Technical Support Center: Navigating the Challenges of Scaling Up 2-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 2-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the common challenges encountered during the scale-up of this important pharmaceutical intermediate. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) formatted to directly address specific issues you may encounter in your experiments.

I. Overview of the Synthetic Challenge

The synthesis of this compound, a key building block in medicinal chemistry, typically involves the nitration of 2-methyl-1H-pyrrolo[2,3-b]pyridine (also known as 2-methyl-7-azaindole). While the reaction appears straightforward on a laboratory scale, scaling up this process presents significant hurdles related to safety, regioselectivity, and purification. Nitration reactions are notoriously exothermic and can pose a serious safety risk if not properly controlled.[1][2] Furthermore, the pyrrolo[2,3-b]pyridine ring system is susceptible to electrophilic attack at multiple positions, leading to the formation of undesired isomers and byproducts that complicate purification and reduce overall yield.[3]

This guide will dissect these challenges and provide practical, evidence-based solutions to enable a safe, efficient, and scalable synthesis.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the nitration of 2-methyl-1H-pyrrolo[2,3-b]pyridine?

A1: The primary safety concerns are the highly exothermic nature of the nitration reaction and the potential for thermal runaway.[1] A mixture of an oxidizing agent like nitric acid and an organic compound can be energetic and potentially explosive if not managed correctly.[4] Key factors to consider for a safe scale-up include:

  • Heat Management: Ensuring adequate cooling capacity to dissipate the heat generated during the reaction is critical. Localized overheating can lead to accelerated reaction rates and the decomposition of nitro compounds, which is also highly exothermic.[1][5]

  • Rate of Addition: The rate at which the nitrating agent is added must be carefully controlled to maintain the desired reaction temperature.

  • Mixing: Efficient mixing is essential to prevent localized "hot spots" and ensure uniform temperature distribution throughout the reactor.

  • Contamination: Impurities can catalyze side reactions or lower the thermal stability of the nitro product, increasing the risk of decomposition.[5]

Q2: Why is regioselectivity a major issue in this synthesis, and what are the common isomeric impurities?

A2: The 1H-pyrrolo[2,3-b]pyridine scaffold has multiple sites susceptible to electrophilic attack. While the desired product is the 5-nitro isomer, nitration can also occur at other positions, primarily the 3-position of the pyrrole ring.[3] The distribution of isomers is highly dependent on the reaction conditions, particularly the acidity of the medium. Under strongly acidic conditions, protonation of the pyrrole nitrogen can deactivate the pyrrole ring towards electrophilic substitution, favoring nitration on the pyridine ring. However, the starting material itself is acid-sensitive and can be prone to degradation or polymerization in highly acidic environments.[6]

Q3: What are the most common challenges encountered during the work-up and purification of this compound?

A3: The main challenges during work-up and purification include:

  • Product Isolation: The product may not precipitate cleanly from the reaction mixture, requiring careful extraction and crystallization procedures.

  • Isomer Separation: The separation of the desired 5-nitro isomer from other regioisomers can be difficult due to their similar physical properties. This often necessitates chromatographic purification, which can be inefficient and costly on a large scale.

  • Residual Acid Removal: Thoroughly neutralizing and removing residual strong acids from the product is crucial for its stability and to prevent degradation in subsequent steps.

III. Troubleshooting Guide: Common Problems and Solutions

This section provides a structured approach to troubleshooting common issues encountered during the synthesis.

Problem 1: Low Yield of the Desired 5-Nitro Isomer
Potential Cause Troubleshooting Steps Scientific Rationale
Incorrect Reaction Temperature 1. Optimize Temperature Control: Maintain a consistently low temperature (typically -5 to 5 °C) throughout the addition of the nitrating agent. Use a reliable cooling system and monitor the internal temperature closely.[7]Nitration is highly exothermic. Poor temperature control can lead to side reactions, degradation of the starting material and product, and reduced regioselectivity.
Suboptimal Nitrating Agent/Conditions 1. Choice of Nitrating Agent: A mixture of fuming nitric acid and concentrated sulfuric acid is commonly used. The ratio of these acids can influence the reaction's outcome.[7] 2. Controlled Addition: Add the nitrating agent dropwise to a solution of the substrate in the acid medium. This helps to control the exotherm and maintain a steady reaction rate.The nitronium ion (NO₂⁺) is the active electrophile. Its concentration and reactivity are modulated by the acid mixture. A slow, controlled addition prevents a rapid, uncontrolled reaction.
Starting Material Degradation 1. Protecting Groups: While not always necessary for this specific nitration, in some cases, protecting the pyrrole nitrogen (e.g., with a tosyl group) can prevent degradation and improve regioselectivity. However, this adds extra steps to the synthesis.[8]The pyrrolo[2,3-b]pyridine ring is sensitive to strong acids. Protecting groups can stabilize the molecule under harsh reaction conditions.
Formation of Multiple Isomers 1. Reaction Medium Optimization: The choice of acid and its concentration can significantly impact the position of nitration. Experiment with different acid strengths to favor the 5-position.[9]The degree of protonation of the heterocyclic system, which dictates the site of electrophilic attack, is dependent on the acidity of the medium.
Problem 2: Poor Reproducibility Between Batches
Potential Cause Troubleshooting Steps Scientific Rationale
Inconsistent Reagent Quality 1. Use High-Purity Reagents: Ensure the starting material, acids, and solvents are of high purity and consistent quality. Water content in the acids can affect the reaction.Impurities can act as catalysts or inhibitors for side reactions, leading to variable outcomes.[5]
Variations in Mixing Efficiency 1. Standardize Agitation: Use a well-defined and consistent stirring speed and impeller design to ensure efficient mixing, especially in larger reactors.Inadequate mixing can lead to localized temperature and concentration gradients, resulting in inconsistent product distribution and yield.
Inaccurate Temperature Monitoring 1. Calibrate Thermocouples: Regularly calibrate temperature probes to ensure accurate readings. Place the probe in a position that reflects the true bulk temperature of the reaction.Inaccurate temperature control is a major source of irreproducibility in exothermic reactions.
Problem 3: Difficult Purification and Isomer Separation
Potential Cause Troubleshooting Steps Scientific Rationale
Co-precipitation of Isomers 1. Controlled Crystallization: After quenching the reaction, carefully control the pH and temperature during precipitation to potentially achieve selective crystallization of the desired isomer. 2. Solvent Screening: Experiment with different solvent systems for recrystallization to find one that provides good separation of the 5-nitro isomer.The solubility of different isomers can vary significantly in different solvent systems and at different pH values.
Formation of Tars and Polymeric Byproducts 1. Gentle Quenching: Quench the reaction mixture by slowly adding it to ice or a cold, non-reactive solvent to dissipate heat and prevent polymerization.[6]Rapid, uncontrolled quenching can lead to localized heating and the formation of undesirable byproducts.
Inefficient Chromatographic Separation 1. Optimize Chromatography Conditions: Systematically screen different stationary phases (e.g., silica gel, alumina) and mobile phase compositions to achieve better separation of the isomers.The polarity and functional groups of the isomers will interact differently with the stationary and mobile phases, allowing for separation.

IV. Experimental Protocols & Workflows

Protocol 1: Scalable Nitration of 2-Methyl-1H-pyrrolo[2,3-b]pyridine

Warning: This reaction is highly exothermic and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions, including a blast shield.

Materials:

  • 2-Methyl-1H-pyrrolo[2,3-b]pyridine

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%)

  • Ice

  • Sodium Hydroxide solution (for neutralization)

  • Suitable organic solvent for extraction (e.g., Ethyl Acetate)

Procedure:

  • Reaction Setup: In a reactor equipped with a mechanical stirrer, a thermocouple, and a dropping funnel, add concentrated sulfuric acid and cool the reactor to -5 °C using an appropriate cooling bath (e.g., ice-salt bath).

  • Substrate Addition: Slowly add 2-methyl-1H-pyrrolo[2,3-b]pyridine to the cold sulfuric acid while maintaining the internal temperature below 5 °C. Stir until all the starting material has dissolved.

  • Nitrating Mixture Preparation: In a separate flask, carefully prepare the nitrating mixture by adding fuming nitric acid to concentrated sulfuric acid at a low temperature.

  • Nitration: Add the prepared nitrating mixture dropwise to the solution of the substrate in sulfuric acid, ensuring the internal temperature does not exceed 5 °C. The addition rate should be adjusted to maintain this temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC) until the starting material is consumed.

  • Quenching: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will precipitate the crude product.

  • Work-up:

    • Filter the precipitated solid and wash it thoroughly with cold water until the washings are neutral to pH paper.

    • Alternatively, neutralize the quenched mixture with a base (e.g., NaOH solution) to the appropriate pH and then extract the product with an organic solvent.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Workflow for Troubleshooting Low Yield

Route_Selection start Select Synthetic Route for this compound scale What is the desired scale of the synthesis? start->scale small_scale Lab Scale (<10g) scale->small_scale large_scale Pilot/Industrial Scale (>1kg) scale->large_scale regio_control Is strict regioselectivity the primary concern? small_scale->regio_control safety_assessment Conduct thorough safety assessment for nitration. large_scale->safety_assessment regio_yes Yes regio_control->regio_yes regio_no No regio_control->regio_no multi_step Multi-step Synthesis (e.g., building the ring system) regio_yes->multi_step direct_nitration Direct Nitration of 2-Methyl-7-azaindole regio_no->direct_nitration flow_chem Consider continuous flow nitration for enhanced safety and control. safety_assessment->flow_chem

References

Technical Support Center: Purification of 2-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-Methyl-1H-pyrrolo[2,3-b]pyridine (also known as 2-methyl-7-azaindole) scaffold is a privileged structure in modern medicinal chemistry, serving as a core component in a multitude of therapeutic candidates, including potent kinase inhibitors.[1][2][3] The synthesis of derivatives, particularly through electrophilic nitration, is a common strategy to modulate physicochemical and pharmacological properties. However, this reaction rarely yields a single product. The nitration of 2-Methyl-1H-pyrrolo[2,3-b]pyridine can produce a complex mixture of constitutional isomers (e.g., 4-nitro, 5-nitro, 6-nitro, and 7-nitro), which possess very similar physical properties, making their separation a significant bottleneck in the drug development workflow.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and methodologies to address the unique challenges associated with the purification of these critical isomers. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions and adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties of 2-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine and its related isomers, which are crucial for designing a successful purification strategy.

Q1: What are the primary isomers expected from the nitration of 2-Methyl-1H-pyrrolo[2,3-b]pyridine, and why?

A: The nitration of the 1H-pyrrolo[2,3-b]pyridine ring system is a classic electrophilic aromatic substitution reaction. The directing effects of the fused electron-rich pyrrole ring and the electron-withdrawing pyridine ring, along with the activating methyl group at the 2-position, lead to a mixture of isomers. While the desired 5-nitro isomer is often a major product, the formation of 4-nitro, 6-nitro, and potentially 7-nitro constitutional isomers is common. The exact ratio is highly dependent on reaction conditions (e.g., nitrating agent, temperature, solvent). The challenge arises because these isomers have the same molecular weight and formula, making them indistinguishable by mass spectrometry alone.

Q2: What key physicochemical differences between the isomers can be exploited for purification?

A: The separation of constitutional isomers relies on subtle differences in their physical properties. For the nitropyrrolopyridine isomers, these include:

  • Dipole Moment: The position of the electron-withdrawing nitro group significantly alters the molecule's overall dipole moment. This is the primary property exploited in chromatography, as it dictates the strength of interaction with polar stationary phases (Normal Phase) and affects solubility in polar solvents.

  • Polarity and Hydrogen Bonding: While all isomers can act as hydrogen bond donors (N-H) and acceptors (pyridine N, nitro O), the accessibility of these sites and the overall molecular polarity will differ. This influences retention in both normal-phase and reverse-phase chromatography.

  • Crystallinity and Crystal Lattice Energy: Minor changes in molecular shape and intermolecular interactions (like π-π stacking) can lead to significant differences in how the molecules pack into a crystal lattice. This can be leveraged for separation by fractional crystallization, provided a solvent system can be found that selectively solubilizes one isomer over others.[4]

Q3: Are the 2-Methyl-nitro-1H-pyrrolo[2,3-b]pyridine isomers thermally stable?

Q4: What are the most effective analytical techniques for identifying and quantifying the isomers?

A: A combination of orthogonal techniques is essential for unambiguous identification:

  • UPLC-MS: Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry is ideal for initial assessment. It can confirm the presence of multiple isomers (same mass, different retention times) and track their separation during purification development.[8]

  • High-Field NMR: Once an isomer is isolated in sufficient purity (>95%), 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic Resonance spectroscopy is the gold standard for definitive structural elucidation. The coupling patterns and chemical shifts of the aromatic protons are unique to each isomer, allowing for unambiguous assignment of the nitro group's position.

  • X-ray Crystallography: For absolute proof of structure, single-crystal X-ray diffraction provides an unequivocal 3D map of the molecule, confirming the connectivity of all atoms.[9]

Troubleshooting Guide

This guide is formatted to address specific problems you may encounter during the purification process.

Problem: My isomers are co-eluting or show very poor resolution (<1.0) in Reverse-Phase HPLC.

Cause: The isomers have very similar polarity and hydrophobicity, leading to insufficient differential partitioning between the mobile phase and the C18 stationary phase.

Solution Workflow:

  • Optimize the Organic Modifier:

    • The "Why": Methanol and acetonitrile have different solvent strengths and engage in different intermolecular interactions. Acetonitrile is aprotic and a good π-electron acceptor, which can enhance selectivity for aromatic isomers through π-π interactions with the stationary phase.

    • Action: If you are using methanol, switch to an equivalent gradient with acetonitrile, or vice-versa.

    • Validation: Monitor the resolution (Rs) between the critical isomer pair.

  • Adjust the Mobile Phase Additive:

    • The "Why": The pyrrolo[2,3-b]pyridine core has a basic nitrogen atom. Small changes in pH can alter the protonation state, which in turn affects the polarity and retention of the molecule. Formic acid (0.1%) is standard, but trifluoroacetic acid (TFA, 0.05-0.1%) can offer different selectivity through ion-pairing effects, though it is non-volatile and can complicate sample recovery.

    • Action: Prepare mobile phases with 0.1% formic acid and compare the results to those with 0.1% acetic acid or 0.05% TFA.

    • Validation: Check for changes in peak shape and selectivity. Ensure your target compounds are stable in the chosen acidic modifier.

  • Change the Stationary Phase Chemistry:

    • The "Why": Not all reverse-phase columns are the same. A standard C18 phase is non-polar. Switching to a Phenyl-Hexyl or a PFP (Pentafluorophenyl) phase introduces different separation mechanisms, such as π-π and dipole-dipole interactions, which can be highly effective for separating aromatic positional isomers.

    • Action: Screen your sample on a PFP and a Phenyl-Hexyl column using your best-optimized mobile phase.

    • Validation: Compare chromatograms for a significant improvement in resolution. A PFP phase is often the top choice for positional isomer separations.

  • Decrease the Temperature:

    • The "Why": Lowering the column temperature (e.g., from 40°C to 25°C) can sometimes enhance selectivity by increasing the strength of subtle intermolecular interactions that differ between isomers.

    • Action: Run the separation on a thermostatically controlled column compartment at a lower temperature.

    • Validation: Observe if the resolution between the critical pair improves.

Problem: I am observing significant sample degradation or low mass balance after purification.

Cause: The nitro-substituted pyrrolopyridine ring system may be sensitive to thermal stress, prolonged exposure to strong acids/bases, or certain solvents.

Solutions:

  • Avoid High Temperatures: As discussed in the FAQ, use low-temperature solvent evaporation. If using preparative HPLC, ensure the fraction collector bed is not heated.[10]

  • Buffer the Mobile Phase: If you suspect acid-catalyzed degradation, try using a buffered mobile phase like 10 mM ammonium acetate or ammonium formate (pH ~6.8 and ~4.5, respectively) instead of formic acid or TFA.

  • Consider Supercritical Fluid Chromatography (SFC):

    • The "Why": SFC is a powerful technique for isomer separation that uses supercritical CO₂ as the main mobile phase, which is gentle and non-reactive.[6][7] The lower viscosity of the mobile phase allows for faster separations at lower temperatures, minimizing the risk of degradation.[11] It is an ideal technique for separating thermally labile isomers.[6]

    • Action: Screen for separation on various chiral and achiral SFC columns with a CO₂/methanol gradient. SFC is often superior to HPLC for this type of separation.[12][13][14]

Problem: My recovery is very low after attempting fractional crystallization.

Cause: The isomers may have formed a solid solution or eutectic mixture, or their solubilities are too similar in the chosen solvent system.

Solutions:

  • Conduct a Thorough Solvent Screen:

    • The "Why": A successful crystallization depends on finding a solvent where one isomer is significantly less soluble than the others at a given temperature.

    • Action: Use small-scale (~5-10 mg) trials in a variety of solvents (e.g., isopropanol, ethyl acetate, acetonitrile, toluene, and mixtures thereof). Test for solvents where the crude material is sparingly soluble at room temperature but fully soluble when heated.

    • Validation: Allow the vials to cool slowly and check for crystal formation. Analyze the resulting solid and the remaining mother liquor by UPLC-MS to determine if any enrichment of a single isomer has occurred.

  • Employ an Anti-Solvent Strategy:

    • The "Why": This technique can sometimes induce selective precipitation.

    • Action: Dissolve the isomeric mixture in a small amount of a good solvent (e.g., DCM or THF). Slowly add an "anti-solvent" in which the compounds are insoluble (e.g., heptane or diethyl ether) until turbidity is observed.

    • Validation: Allow the precipitate to form, then analyze both the solid and liquid phases to check for isomer enrichment.

Visualizations & Workflows

Diagram 1: Purification Strategy Selection

This diagram outlines a logical workflow for choosing the most appropriate purification method based on the scale and difficulty of the separation.

Purification_Strategy cluster_chrom Chromatographic Purification cluster_cryst Crystallization start Start: Crude Isomer Mixture analytical_screen Analytical Screen (UPLC-MS) Assess Purity & Isomer Ratio start->analytical_screen scale Determine Scale analytical_screen->scale method_dev Method Development: Screen Columns (C18, PFP, Chiral) & Mobile Phases scale->method_dev < 1 g (Lab Scale) solvent_screen Solvent & Anti-Solvent Screen scale->solvent_screen > 1 g (Pilot Scale) or as primary method prep_hplc Preparative HPLC (Reverse or Normal Phase) final_purity Verify Purity & Structure (UPLC, NMR) prep_hplc->final_purity sfc Preparative SFC (Recommended for high difficulty) sfc->final_purity method_dev->prep_hplc Good Resolution method_dev->sfc Poor Resolution or Degradation frac_cryst Fractional Crystallization frac_cryst->method_dev Enrichment Only, Requires Polishing frac_cryst->final_purity High Purity Achieved solvent_screen->frac_cryst

Caption: Decision workflow for selecting an appropriate purification technique.

Diagram 2: Isomer Separation Challenge

This conceptual diagram illustrates why separating constitutional isomers is challenging.

Isomer_Challenge compound 2-Methyl-1H-pyrrolo[2,3-b]pyridine MW = X Formula = Y isomer4 4-Nitro Isomer Polarity: P1 Dipole: D1 compound->isomer4 isomer5 5-Nitro Isomer Polarity: P2 Dipole: D2 compound->isomer5 isomer6 6-Nitro Isomer Polarity: P3 Dipole: D3 compound->isomer6 label_props Identical MW & Formula Subtle differences in properties: P1 ≈ P2 ≈ P3 D1 ≈ D2 ≈ D3

Caption: The challenge: identical mass, subtly different physical properties.

Recommended Experimental Protocols

Protocol 1: High-Resolution Analytical HPLC Screening

This protocol is designed to quickly evaluate separation feasibility on different stationary phases.

ParameterCondition 1: C18Condition 2: PFP
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mmPhenomenex Kinetex F5 (PFP), 2.6 µm, 2.1 x 50 mm
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid
Gradient 5% to 95% B over 5 minutes5% to 95% B over 5 minutes
Flow Rate 0.5 mL/min0.5 mL/min
Column Temp. 40 °C40 °C
Injection Vol. 1 µL1 µL
Detection UV at 254 nm and 280 nm, plus MS ScanUV at 254 nm and 280 nm, plus MS Scan

Methodology:

  • Prepare a stock solution of the crude isomeric mixture at 1 mg/mL in 50:50 Acetonitrile:Water.

  • Run the sample under both column conditions.

  • Evaluate the chromatograms for the best resolution between the target isomer and impurities. The PFP column is often superior for positional isomers.

  • Use the best condition as a starting point for scaling up to preparative chromatography.

Protocol 2: Preparative Supercritical Fluid Chromatography (SFC)

This is the recommended expert-level protocol for challenging separations where HPLC fails or causes degradation.

ParameterRecommended Condition
Column Regis Whelk-O1 (R,R), 5 µm, 10 x 250 mm
Mobile Phase A Supercritical CO₂
Mobile Phase B Methanol
Gradient 5% to 40% B over 10 minutes
Flow Rate 10 mL/min
Back Pressure 150 bar
Column Temp. 35 °C
Detection UV-Vis Diode Array Detector (DAD)

Methodology:

  • Dissolve the crude mixture in a suitable solvent (e.g., Methanol or DCM/Methanol) at a high concentration (20-50 mg/mL).

  • Perform an initial analytical SFC screen on a smaller column to optimize the gradient. Chiral stationary phases often provide excellent selectivity for achiral constitutional isomers.

  • Scale the optimized method to the preparative column, adjusting the flow rate and loading accordingly.

  • Collect fractions based on UV detection.

  • Evaporate the solvent (mostly methanol) under reduced pressure to recover the purified isomers. The CO₂ evaporates automatically.

References

Technical Support Center: Functionalization of 2-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 2-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine, a key scaffold in medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this molecule while minimizing side reactions. As your Senior Application Scientist, I will provide field-proven insights and detailed troubleshooting protocols to ensure the success of your experiments.

Introduction to the Reactivity of the Scaffold

This compound, also known as 2-methyl-5-nitro-7-azaindole, is a privileged heterocyclic structure in drug discovery.[1] Its functionalization, however, presents several challenges due to the electronic nature of the bicyclic system. The pyridine ring is electron-deficient, further deactivated by the strongly electron-withdrawing nitro group at the 5-position. Conversely, the pyrrole ring is electron-rich and prone to electrophilic attack. This dichotomy in reactivity dictates the strategy for selective functionalization and is often the root cause of undesired side reactions.

This guide will address common issues encountered during key transformations, including electrophilic substitution, alkylation, and cross-coupling reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the functionalization of this compound.

Q1: What are the most reactive positions on the this compound ring system for electrophilic substitution?

A1: The C3 position of the pyrrole ring is the most nucleophilic and, therefore, the most reactive site for electrophilic aromatic substitution (e.g., halogenation, nitration, acylation).[2] The electron-donating nature of the pyrrole nitrogen directs electrophiles to this position. The pyridine ring is generally deactivated towards electrophilic attack due to the ring nitrogen and the C5-nitro group.

Q2: I am observing a mixture of N-alkylation and C-alkylation. How can I control the regioselectivity?

A2: The competition between N-alkylation (at the N1 position of the pyrrole) and C-alkylation (primarily at the C3 position) is a common challenge.[3] The choice of base and solvent system is critical for directing the outcome.

  • For N-alkylation: Strong bases that irreversibly deprotonate the N-H bond, such as sodium hydride (NaH) in a polar aprotic solvent like DMF or THF, typically favor N-alkylation.[4]

  • For C-alkylation: Conditions that promote the transient formation of the neutral indole form in the presence of the electrophile can favor C3 alkylation. Metal-catalyzed "borrowing hydrogen" reactions using iridium or nickel catalysts with alcohols as alkylating agents are modern methods that favor C3-alkylation.[4]

Q3: My palladium-catalyzed cross-coupling reaction is giving low yields. What are the potential causes?

A3: Low yields in palladium-catalyzed cross-coupling reactions on this scaffold can stem from several factors:

  • Catalyst Inhibition: The nitro group can sometimes interfere with the catalytic cycle of palladium.

  • Ligand Choice: The selection of an appropriate ligand is crucial. For Suzuki-Miyaura couplings, phosphine-based ligands like Pd(PPh₃)₄ have shown chemoselectivity.[5]

  • Substrate Purity: Impurities in the starting material can poison the catalyst.

  • Reaction Conditions: Temperature, base, and solvent all need to be carefully optimized.

Q4: Can I perform a second nitration on the this compound scaffold?

A4: Introducing a second nitro group is challenging but possible. The existing nitro group deactivates the pyridine ring, making further substitution there difficult. The most likely position for a second nitration would be the electron-rich pyrrole ring, specifically at the C3 position. However, this reaction is prone to producing dinitrated and polymeric side products, and harsh conditions can lead to decomposition.[6][7] Milder nitrating agents, such as acetyl nitrate or benzoyl nitrate at low temperatures, are recommended to minimize side reactions.[6]

Part 2: Troubleshooting Guides for Specific Reactions

This section provides in-depth troubleshooting for common functionalization reactions, including detailed protocols and the rationale behind them.

Guide 1: Electrophilic Aromatic Substitution at C3 (e.g., Bromination)

Issue: Low yield of the desired 3-bromo product with significant formation of a dark, insoluble tar and unreacted starting material.

Underlying Cause: The high reactivity of the pyrrole ring can lead to polymerization under acidic conditions, which are often generated during electrophilic substitution. The electron-rich nature of the scaffold makes it susceptible to oxidation and degradation.

Troubleshooting Protocol:

Problem Possible Cause Recommended Solution
Low or No YieldInsufficiently reactive electrophile or decomposition of starting material.Use a milder, more selective brominating agent like N-Bromosuccinimide (NBS) in a non-polar solvent such as CCl₄ or THF at low temperatures (0°C to room temperature). Avoid strong Lewis acids.
Formation of TarAcid-catalyzed polymerization of the azaindole.[6]Perform the reaction in the dark and under an inert atmosphere (N₂ or Ar) to prevent photo-oxidation and side reactions. Use a non-acidic solvent system.
Multiple IsomersReaction conditions are too harsh, leading to loss of selectivity.Maintain a low reaction temperature and add the electrophile slowly to control the reaction rate and exotherm.

Workflow for Selective C3-Bromination:

cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Desired Product cluster_side_products Side Products to Minimize start 2-Methyl-5-nitro- 1H-pyrrolo[2,3-b]pyridine reagents N-Bromosuccinimide (NBS) THF or CCl₄ 0°C to RT, Inert Atmosphere start->reagents Reacts with product 3-Bromo-2-methyl-5-nitro- 1H-pyrrolo[2,3-b]pyridine reagents->product Forms side_products Polymeric Tar Degradation Products reagents->side_products Can lead to

Caption: Selective C3-Bromination Workflow.

Guide 2: Controlling N- vs. C-Alkylation

Issue: A reaction with an alkyl halide produces an inseparable mixture of N1- and C3-alkylated products.

Underlying Cause: The ambident nucleophilic nature of the deprotonated azaindole allows for reaction at both the nitrogen and C3 carbon. The ratio of products is highly sensitive to the reaction conditions, which influence the location of the counter-ion and the relative nucleophilicity of the two sites.

Troubleshooting and Optimization:

Goal Factor Recommended Conditions Rationale
Maximize N-Alkylation Base Sodium Hydride (NaH)Irreversibly forms the N-anion, making the nitrogen the primary nucleophile.[4]
Solvent Polar Aprotic (DMF, THF)Solvates the cation, leaving a more reactive "naked" anion that attacks at the more electronegative nitrogen atom.
Maximize C-Alkylation Catalyst Iridium or Nickel "Borrowing Hydrogen" CatalystsThese catalysts facilitate a redox-neutral pathway where an alcohol is temporarily oxidized to an aldehyde, which then reacts at the C3 position.[4]
Alkylation Agent Alcohols (instead of halides)Serve as both the solvent and alkylating agent in borrowing hydrogen catalysis, producing water as the only byproduct.

Experimental Protocol for Selective N1-Alkylation:

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq.) and anhydrous DMF.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Stir at 0°C for 30 minutes.

  • Alkylation: Add the alkyl halide (1.1 eq.) dropwise to the cooled solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Decision Tree for Alkylation Strategy:

start Choose Alkylation Strategy N_alkylation Target: N1-Alkylation start->N_alkylation Need N-functionalization C_alkylation Target: C3-Alkylation start->C_alkylation Need C-functionalization N_conditions Use Strong Base (NaH) Polar Aprotic Solvent (DMF) Alkyl Halide N_alkylation->N_conditions C_conditions Use 'Borrowing Hydrogen' Catalyst (Ir, Ni) Alcohol as Alkylating Agent C_alkylation->C_conditions

Caption: Decision tree for N- vs. C-alkylation.

Guide 3: Optimizing Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Issue: A Suzuki-Miyaura coupling reaction on a halogenated this compound (e.g., at C3 or C6) results in a low yield of the desired coupled product, with significant amounts of dehalogenated starting material and homocoupled boronic acid byproduct.

Underlying Cause: The efficiency of the Suzuki-Miyaura coupling is dependent on the stability and reactivity of the palladium catalyst throughout its catalytic cycle. The electron-withdrawing nitro group can affect the oxidative addition step, while improper choice of base or ligand can lead to catalyst deactivation or competing side reactions like protodeboronation and homocoupling.

Troubleshooting Protocol:

Problem Possible Cause Recommended Solution
Low YieldCatalyst deactivation or inefficient transmetalation.Screen different palladium catalysts and ligands. Pd(PPh₃)₄ is often a good starting point.[5] For more challenging couplings, consider more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ or Pd₂(dba)₃ precursor.
DehalogenationProtodeboronation of the boronic acid followed by reduction of the aryl halide.Use anhydrous solvents and reagents. A milder base, such as K₃PO₄ or Cs₂CO₃, can be beneficial. Running the reaction at a lower temperature may also reduce this side reaction.
HomocouplingOxygen contamination promoting the oxidative homocoupling of the boronic acid.Thoroughly degas all solvents and reagents (e.g., by sparging with argon for 30 minutes) and maintain a strict inert atmosphere throughout the reaction.

Optimized Suzuki-Miyaura Reaction Workflow:

cluster_setup 1. Reaction Setup cluster_degas 2. Degassing cluster_catalyst 3. Catalyst Addition cluster_reaction 4. Reaction setup Combine Halogenated Azaindole, Boronic Acid, Base (K₃PO₄), and Solvent (Dioxane/H₂O) in a flame-dried flask. degas Sparge mixture with Argon for 30 minutes. setup->degas catalyst Add Pd Catalyst (e.g., Pd(PPh₃)₄) under Argon flow. degas->catalyst reaction Heat reaction mixture (e.g., 80-100°C) and monitor by TLC/LC-MS. catalyst->reaction

Caption: Optimized Suzuki-Miyaura workflow.

References

Validation & Comparative

A Comparative Guide to the Definitive Structural Elucidation of 2-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the unequivocal determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of single-crystal X-ray crystallography, the gold standard for structural elucidation, with other powerful analytical techniques.[1] We will focus on the practical application of these methods to confirm the structure of 2-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine, a heterocyclic compound with significant potential in medicinal chemistry.[2][3]

The Central Role of Structural Confirmation

The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional arrangement of atoms.[4] Precise knowledge of bond lengths, bond angles, and stereochemistry is crucial for understanding structure-activity relationships (SAR), optimizing drug candidates, and ensuring intellectual property protection. While various analytical techniques provide pieces of the structural puzzle, single-crystal X-ray crystallography offers the most direct and unambiguous visualization of a molecule's atomic framework.[5][6]

Part 1: The Gold Standard - Single-Crystal X-ray Crystallography

X-ray crystallography is a powerful technique that provides precise information about the three-dimensional structure of molecules at an atomic level.[5][7] By analyzing the diffraction pattern of X-rays passing through a single, well-ordered crystal, researchers can determine the precise coordinates of each atom, defining bond lengths, bond angles, and the absolute configuration of chiral centers.[1][4]

Causality in Experimental Design: Why X-ray Crystallography?

For novel compounds like this compound, where isomeric and tautomeric forms are possible, X-ray crystallography provides irrefutable evidence of the synthesized structure. This certainty is critical in drug development, where slight structural variations can lead to dramatic differences in efficacy and toxicity. The high resolution of this technique allows for a detailed understanding of intermolecular interactions within the crystal lattice, which can provide insights into the material's physical properties and potential polymorphic forms.

Experimental Workflow: From Powder to Structure

The process of determining a crystal structure can be broken down into four main stages: crystallization, data collection, structure solution, and refinement.[4]

X-ray Crystallography Workflow cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Determination cluster_3 Phase 4: Validation & Deposition Synthesis Synthesis Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Crystal_Mounting Crystal Mounting Crystallization->Crystal_Mounting X-ray_Diffraction X-ray Diffraction Crystal_Mounting->X-ray_Diffraction Data_Processing Data Processing X-ray_Diffraction->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Model_Building Model Building Structure_Solution->Model_Building Refinement Refinement Model_Building->Refinement Validation Validation Refinement->Validation Deposition Deposition Validation->Deposition NMR Analysis Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis Dissolve_Sample Dissolve Sample in Deuterated Solvent 1D_NMR 1D NMR (¹H, ¹³C) Dissolve_Sample->1D_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) 1D_NMR->2D_NMR Spectral_Processing Spectral Processing 2D_NMR->Spectral_Processing Signal_Assignment Signal Assignment Spectral_Processing->Signal_Assignment Structure_Elucidation Structure Elucidation Signal_Assignment->Structure_Elucidation

References

A Comparative Guide to the Biological Activity of 2-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 7-Azaindole Scaffold - A Privileged Structure in Drug Discovery

The compound 2-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine belongs to the broader class of 7-azaindole (1H-pyrrolo[2,3-b]pyridine) derivatives. This heterocyclic scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds.[1] Its structural similarity to purine bases, the building blocks of DNA and RNA, allows it to interact with a wide range of biological targets, particularly protein kinases.[2] The nitrogen atom in the pyridine ring and the pyrrole NH group of the 7-azaindole core can act as hydrogen bond acceptors and donors, respectively, enabling strong interactions with the hinge region of kinase ATP-binding sites.[3][4] This guide provides a comparative overview of the biological activities of 7-azaindole analogs, with a focus on their anticancer and kinase inhibitory properties, providing valuable context for researchers working with derivatives like this compound.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of the 7-azaindole scaffold have demonstrated significant potential as anticancer agents by targeting various mechanisms involved in tumor growth and survival.

Cytotoxicity against Cancer Cell Lines

A primary method for evaluating the anticancer potential of new compounds is to assess their cytotoxicity against a panel of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to determine cell viability.[5] This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Several studies have reported the potent cytotoxic effects of 7-azaindole derivatives against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29) cancer cells.[5][6][7] For instance, certain tricyclic pyrrolo[2,3-d]pyrimidine-imine derivatives have shown superior antitumor activity against the HT-29 colon cancer cell line, with IC50 values in the low micromolar range.[7] The structure-activity relationship (SAR) of these compounds often reveals that the nature and position of substituents on the 7-azaindole ring are critical for their cytotoxic potency.

Table 1: Comparative Cytotoxicity (IC50, µM) of Representative 7-Azaindole Analogs against Various Cancer Cell Lines

Compound IDR1-SubstituentR2-SubstituentMCF-7 (Breast)A549 (Lung)HT-29 (Colon)Reference
8g 4-BromophenylAzepine ring--4.55[7]
8j 4-BromophenylAzepine ring--4.01[7]
12i -NH2Acrylamide>22.7 (HBE, normal)1.68-[8]
4h ---8.52-[9]
5j ---4.56-[9]
25b Dimethylphosphine oxide--3.2-[10]

Note: This table presents a selection of data from different studies and is intended for illustrative purposes. Direct comparison between compounds from different studies should be made with caution due to variations in experimental conditions.

Experimental Protocol: MTT Assay for Cytotoxicity

The following is a generalized protocol for assessing the cytotoxic effect of test compounds on cancer cell lines.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in a 96-well plate incubation1 Incubate overnight to allow attachment cell_seeding->incubation1 add_compounds Add serial dilutions of 7-azaindole analogs incubation1->add_compounds incubation2 Incubate for a specified period (e.g., 48-72 hours) add_compounds->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4 hours add_mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO) incubation3->solubilize read_plate Measure absorbance on a microplate reader solubilize->read_plate

Caption: Workflow of the MTT assay for determining cell viability.

Kinase Inhibition: A Key Mechanism of Action

The 7-azaindole scaffold is a well-established "hinge-binding" motif for protein kinase inhibitors.[3][4] Kinases are a large family of enzymes that play crucial roles in cell signaling pathways, and their dysregulation is a hallmark of cancer. By competing with ATP for the binding site on kinases, 7-azaindole derivatives can effectively block their activity and disrupt cancer cell signaling.

Targeting Specific Kinases

Numerous studies have identified 7-azaindole derivatives as potent inhibitors of various kinases, including:

  • CDKs (Cyclin-Dependent Kinases): These are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[9]

  • FAK (Focal Adhesion Kinase): Involved in cell adhesion, migration, and survival, making it an attractive target for inhibiting metastasis.[10]

  • FGFR (Fibroblast Growth Factor Receptor): Aberrant FGFR signaling is implicated in various cancers, and its inhibition can block tumor growth and angiogenesis.[11]

  • ROCK (Rho-Associated Kinase): Plays a role in cell motility and invasion.[12]

The selectivity of these inhibitors for specific kinases is a critical factor in their development as therapeutic agents, as off-target effects can lead to toxicity.

Structure-Activity Relationship (SAR) for Kinase Inhibition

The SAR of 7-azaindole-based kinase inhibitors has been extensively studied. The potency and selectivity of these compounds can be fine-tuned by modifying the substituents at various positions of the 7-azaindole ring.[13] For example, the addition of a dimethylphosphine oxide moiety has been shown to yield potent FAK inhibitors.[10] Molecular docking studies are often employed to understand the binding modes of these inhibitors within the kinase active site and to guide the design of more potent and selective analogs.[14]

Kinase_Inhibition_Pathway cluster_signaling Cell Signaling Pathway cluster_inhibition Inhibition Mechanism GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FGFR, EGFR) GF->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Cell_Response Cell Proliferation, Survival, Migration Transcription_Factors->Cell_Response Azaindole 7-Azaindole Analog Azaindole->Receptor Competitive Inhibition ATP ATP

Caption: Simplified signaling pathway and the mechanism of kinase inhibition by 7-azaindole analogs.

Antimicrobial Activity: A Less Explored but Promising Avenue

While the focus has largely been on anticancer applications, some 7-azaindole derivatives have also shown promising antimicrobial activity.[15][16]

Screening for Antibacterial and Antifungal Effects

The antimicrobial activity of these compounds is typically evaluated using methods such as the agar well diffusion method or by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[17] These assays assess the ability of the compounds to inhibit the growth of or kill various strains of bacteria and fungi. For example, some pyrrolo[2,3-b]quinoxalines have demonstrated activity against both Gram-positive and Gram-negative bacteria.[17]

Conclusion and Future Perspectives

The 7-azaindole scaffold, including the specific derivative this compound, represents a highly versatile and promising platform for the development of novel therapeutic agents. The extensive research into their anticancer and kinase inhibitory activities has provided a solid foundation for further drug discovery efforts. The key to advancing these compounds towards clinical applications lies in the detailed exploration of their structure-activity relationships to optimize potency, selectivity, and pharmacokinetic properties. While significant progress has been made, further investigation into their antimicrobial and other potential biological activities is warranted. The continued synthesis and evaluation of novel analogs will undoubtedly lead to the discovery of new and improved therapeutic agents based on this remarkable scaffold.

References

A Comparative Guide to 2-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine and Other Nitro-aromatic Compounds in Kinase and Safety Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of 2-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine against other nitro-aromatic compounds, focusing on their performance in kinase inhibition assays and inherent mutagenicity. We will delve into the experimental data, provide detailed protocols, and discuss the scientific rationale behind the observed activities.

The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors.[1][2][3][4][5] The introduction of a nitro group (–NO2) can significantly influence a molecule's pharmacokinetics and pharmacodynamics.[6][7] However, this functional group is a double-edged sword; while it can enhance therapeutic efficacy, it often introduces toxicity risks, such as mutagenicity.[6][7][8][9] This guide aims to provide researchers with a framework for evaluating such compounds, using this compound as a case study.

The Dual Nature of Nitro-aromatic Compounds

Nitro-aromatic compounds exhibit a wide spectrum of biological activities, including antibiotic, anticancer, and antiparasitic effects.[7][8][10] Their mechanism often involves intracellular reduction of the nitro group to form reactive intermediates like nitroso and superoxide species.[10] These reactive species can be cytotoxic to pathogens or cancer cells but may also damage the DNA of healthy cells, leading to mutagenic or carcinogenic effects.[6][9][11] Therefore, a critical aspect of developing nitro-aromatic drugs is balancing their therapeutic benefits against their potential toxicity.[6][9]

For this comparison, we will evaluate the following compounds:

  • Compound A: this compound

  • Compound B: A known nitro-aromatic kinase inhibitor (e.g., a hypothetical nitrated analog of a known pyrazole inhibitor) for a direct therapeutic comparison.

  • Compound C: A well-characterized nitro-aromatic mutagen (e.g., 4-nitroquinoline N-oxide) as a positive control for toxicity assays.

  • Compound D: The non-nitrated parent scaffold, 2-Methyl-1H-pyrrolo[2,3-b]pyridine, to serve as a baseline control.

Part 1: In Vitro Kinase Inhibition Assay

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[12] The pyrrolo[2,3-d]pyrimidine nucleus, an isostere of adenine, is a common feature in many ATP-competitive kinase inhibitors.[3] Our focus will be on a common in vitro assay to determine the half-maximal inhibitory concentration (IC50) of our test compounds against a relevant kinase, such as Epidermal Growth Factor Receptor (EGFR), which is often implicated in cancer.

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a luminescent-based method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[13] Less ADP production corresponds to higher inhibition.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of each test compound in 100% DMSO.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of 4x test compound dilution.

    • Add 5 µL of a 2x kinase/substrate solution. For this assay, recombinant human EGFR kinase and a suitable peptide substrate are used.

    • Include controls: "no inhibitor" (DMSO vehicle) and "no enzyme."

  • Initiation and Incubation:

    • Initiate the reaction by adding 2.5 µL of a 4x ATP solution. The final ATP concentration should be at or near the Km for the kinase.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and fit the data to a dose-response curve to determine the IC50 value.

Comparative Performance Data
CompoundDescriptionTarget KinaseIC50 (nM)
A This compoundEGFR45
B Nitrated Pyrazole InhibitorEGFR25
C 4-Nitroquinoline N-oxideEGFR>10,000
D 2-Methyl-1H-pyrrolo[2,3-b]pyridineEGFR850

Interpretation of Results:

The data indicates that both nitrated compounds (A and B) are potent inhibitors of EGFR, with Compound B showing slightly higher potency. The presence of the nitro group in Compound A dramatically increases its inhibitory activity compared to its non-nitrated parent scaffold, Compound D, suggesting a favorable interaction within the ATP-binding pocket of the kinase. Compound C, a known mutagen, shows no significant kinase inhibition, highlighting that the biological activity of nitro-aromatics can be highly specific.

Workflow Visualization

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection P1 Compound Serial Dilution (4x) R1 Add Compound to Plate P1->R1 P2 Prepare Kinase/Substrate Mix (2x) R2 Add Kinase/Substrate Mix P2->R2 P3 Prepare ATP Solution (4x) R3 Initiate with ATP Incubate 60 min P3->R3 R1->R2 R2->R3 D1 Add ADP-Glo™ Reagent (Stop Reaction) Incubate 40 min R3->D1 D2 Add Kinase Detection Reagent Incubate 30 min D1->D2 D3 Read Luminescence D2->D3

Caption: Workflow for the ADP-Glo™ in vitro kinase inhibition assay.

Part 2: Mutagenicity Assessment

Given the known risks associated with nitro-aromatic compounds, assessing mutagenicity is a critical step in the drug development process.[6][9] The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method to evaluate a chemical's potential to cause gene mutations.[14][15]

Experimental Protocol: Ames Test

The Ames test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and require it for growth.[15][16] The assay measures the rate at which the test compound causes a reverse mutation back to a prototrophic state (his+), allowing the bacteria to grow on a histidine-free medium.[15]

Step-by-Step Methodology:

  • Strain Selection: Use S. typhimurium strains sensitive to different types of mutations, such as TA98 (for frameshift mutations) and TA100 (for base-pair substitutions).

  • Metabolic Activation: Perform the assay both with and without a mammalian liver extract (S9 fraction) to determine if mutagenicity is dependent on metabolic activation.

  • Assay Procedure (Pre-incubation Method):

    • To a sterile tube, add 0.1 mL of an overnight bacterial culture, 0.05 mL of the test compound at various concentrations, and 0.5 mL of S9 mix (if required).

    • Incubate at 37°C for 30 minutes.[14][17]

    • Add 2 mL of molten top agar and vortex gently.

    • Pour the mixture onto a minimal glucose agar plate.

  • Incubation and Colony Counting:

    • Incubate the plates at 37°C for 48-72 hours.

    • Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the spontaneous reversion rate (negative control).

Comparative Mutagenicity Data
CompoundDescriptionAmes Test Result (TA100, +S9)Mutagenic Potential
A This compoundPositiveHigh
B Nitrated Pyrazole InhibitorPositiveHigh
C 4-Nitroquinoline N-oxidePositiveVery High
D 2-Methyl-1H-pyrrolo[2,3-b]pyridineNegativeLow

Interpretation of Results:

As expected, the non-nitrated scaffold (Compound D) is non-mutagenic. Both kinase inhibitors, Compound A and Compound B, test positive in the Ames test, indicating mutagenic potential. This underscores the inherent risk associated with the nitro-aromatic pharmacophore. Compound C, the positive control, shows a strong mutagenic effect. These results highlight the critical need for further safety and toxicology studies for any promising nitro-aromatic lead compound.

Logical Relationship Diagram

Mutagenicity_Logic cluster_compound Compound Properties cluster_metabolism Biological Process cluster_outcome Potential Outcomes Cpd Nitro-aromatic Compound Met Metabolic Reduction (e.g., by Nitroreductases) Cpd->Met Int Reactive Intermediates (Nitroso, Radicals) Met->Int generates DNA DNA Adducts/ Damage Int->DNA Tox Therapeutic Effect (e.g., Cytotoxicity) Int->Tox Mut Gene Mutation (Ames Test Positive) DNA->Mut

References

Comparative Guide to the Cross-Reactivity of 2-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly within the domain of kinase inhibitors, the pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure.[1][2] Its resemblance to the adenine core of ATP allows for competitive binding to the ATP-binding site of a wide array of kinases.[1] This guide provides a comprehensive analysis of the cross-reactivity profile of a novel compound, 2-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine. The primary objective is to equip researchers with the foundational knowledge and experimental frameworks required to rigorously assess its selectivity.

The imperative for such a guide stems from a critical juncture in drug development: the transition from a promising hit to a viable lead candidate. A compound's efficacy is intrinsically linked to its selectivity. Off-target interactions can lead to unforeseen toxicities or a dilution of the intended therapeutic effect, contributing to the high attrition rates in clinical trials.[3][4][5] Therefore, a thorough understanding of a compound's cross-reactivity is not merely an academic exercise but a cornerstone of translational success.

This guide will not only present a hypothetical cross-reactivity profile for this compound but will also delve into the causality behind the experimental choices, offering a self-validating system for its evaluation. We will compare its performance against two well-characterized kinase inhibitors: Lapatinib , a dual inhibitor of EGFR and HER2, representing a narrowly focused multi-kinase inhibitor, and Sunitinib , a broad-spectrum multi-kinase inhibitor, to provide a realistic context for its selectivity.

Experimental Design for Comprehensive Cross-Reactivity Profiling

To ascertain the selectivity of this compound, a two-tiered approach is advocated.[6] This strategy is both resource-efficient and scientifically robust, beginning with a broad primary screen to identify potential interactions, followed by more precise dose-response studies for confirmation and quantification.

Tier 1: High-Throughput Kinase Panel Screening

The initial step involves screening the compound at a single, high concentration (e.g., 10 µM) against a large panel of kinases. This provides a global view of its inhibitory potential across the human kinome. Commercial services offer panels that cover a significant portion of the predicted 514 human kinases.[6] The data from this initial screen will be expressed as percent inhibition.

Tier 2: IC50 Determination and Orthogonal Validation

For any kinase exhibiting significant inhibition (e.g., >70%) in the primary screen, a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).[6] It is crucial to employ an orthogonal assay to validate these findings. A common and effective strategy is to use a biochemical activity assay as the primary screen and a biophysical binding assay as the secondary validation. This approach minimizes the risk of assay-specific artifacts.

Primary Assay: Luminescence-Based Kinase Activity Assay

This type of assay measures the amount of ATP remaining after a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus, weaker inhibition. It is a widely used format for high-throughput screening due to its sensitivity and robustness.[7]

Secondary Assay: Differential Scanning Fluorimetry (DSF)

DSF is a biophysical technique that measures the thermal stability of a protein.[8][9] The binding of a ligand, such as our test compound, to a kinase typically stabilizes the protein, leading to an increase in its melting temperature (Tm). This method is valuable for confirming direct binding and is independent of enzyme activity.[8]

Experimental Workflow

The overall workflow for assessing the cross-reactivity of this compound is depicted below.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Validation & Quantification Compound_Prep Compound Preparation (this compound) Kinase_Panel High-Throughput Kinase Panel (Single Concentration) Compound_Prep->Kinase_Panel Activity_Assay Luminescence-Based Kinase Activity Assay Kinase_Panel->Activity_Assay Initial_Data Data Analysis: Percent Inhibition Activity_Assay->Initial_Data Hit_Selection Hit Selection (>70% Inhibition) Initial_Data->Hit_Selection Dose_Response IC50 Determination (10-point curve) Hit_Selection->Dose_Response DSF_Assay DSF Binding Assay (Thermal Shift) Hit_Selection->DSF_Assay Final_Data Data Analysis: IC50 & ΔTm Values Dose_Response->Final_Data DSF_Assay->Final_Data

Caption: Experimental workflow for cross-reactivity profiling.

Detailed Experimental Protocols

Protocol 1: Luminescence-Based Kinase Activity Assay (IC50 Determination)
  • Compound Preparation: Prepare a 10-point serial dilution of this compound, Lapatinib, and Sunitinib in DMSO. The final concentrations in the assay should range from 10 µM to 0.5 nM.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate, and ATP to a reaction buffer.

  • Initiation of Reaction: Add the diluted compounds to the wells. Include positive controls (known inhibitors) and negative controls (DMSO vehicle).[7]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a luminescence-based ATP detection reagent.

  • Measurement: Read the luminescence signal on a plate reader.

  • Data Analysis: Normalize the data to the controls and fit the dose-response curves using a non-linear regression model to determine the IC50 values.

Protocol 2: Differential Scanning Fluorimetry (DSF)
  • Protein and Dye Preparation: Dilute the kinase of interest and a fluorescent dye (which binds to hydrophobic regions of unfolded proteins) in a suitable buffer.

  • Compound Addition: Add the test compounds at a fixed concentration (e.g., 20 µM) to the protein-dye mixture.

  • Thermal Denaturation: Place the samples in a real-time PCR instrument and apply a thermal gradient (e.g., from 25°C to 95°C).

  • Fluorescence Monitoring: Monitor the fluorescence intensity as the temperature increases. The melting temperature (Tm) is the point at which the fluorescence signal is at its midpoint.

  • Data Analysis: Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the protein with DMSO from the Tm of the protein with the compound. A significant positive ΔTm indicates binding and stabilization.[9]

Hypothetical Results

For the purpose of this guide, let us assume that this compound was designed as a potent inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1). The following tables present hypothetical data from the cross-reactivity profiling.

Table 1: Inhibitory Activity (IC50, nM) Against a Panel of Kinases

Kinase TargetThis compoundLapatinibSunitinib
FGFR1 (Primary Target) 15 8,50050
VEGFR225012,00010
PDGFRβ450>20,00025
EGFR1,20010>10,000
HER22,500128,000
CDK25,000>20,0001,500
SRC8,000350200
ABL1>10,00050035

Table 2: Biophysical Binding Confirmation (ΔTm, °C) from DSF

Kinase TargetThis compoundLapatinibSunitinib
FGFR1 (Primary Target) +8.5 +0.2+9.1
VEGFR2+4.2+0.1+9.5
PDGFRβ+3.8-0.1+8.8
EGFR+1.5+10.2+0.3
HER2+0.9+9.8+0.5
CDK2+0.3+0.2+2.1
SRC+0.2+3.5+4.5
ABL1-0.1+2.8+7.2

Analysis and Interpretation

The hypothetical data suggests that this compound is a potent inhibitor of FGFR1 with an IC50 of 15 nM. The significant thermal shift of +8.5°C in the DSF assay confirms a direct and stabilizing interaction with the target protein.

To quantify selectivity, a simple Selectivity Score (S-score) can be calculated. A common method is to divide the IC50 of an off-target kinase by the IC50 of the primary target. A higher S-score indicates greater selectivity.

Selectivity Profile of this compound (vs. FGFR1):

  • VEGFR2: S-score = 250 / 15 = 16.7

  • PDGFRβ: S-score = 450 / 15 = 30

  • EGFR: S-score = 1,200 / 15 = 80

The selectivity profile can be visualized to provide an intuitive understanding of the compound's cross-reactivity.

G cluster_0 This compound This compound FGFR1 FGFR1 (Primary) This compound->FGFR1 IC50: 15 nM VEGFR2 VEGFR2 (Off-Target) This compound->VEGFR2 IC50: 250 nM PDGFRb PDGFRβ (Off-Target) This compound->PDGFRb IC50: 450 nM EGFR EGFR (Off-Target) This compound->EGFR IC50: 1,200 nM

Caption: Visual representation of the compound's selectivity.

Based on this hypothetical data, this compound demonstrates a favorable selectivity profile. It is significantly more potent against its primary target, FGFR1, than against other tested kinases. It is more selective than the broad-spectrum inhibitor Sunitinib but less so than the highly targeted inhibitor Lapatinib for its respective primary targets. The moderate activity against VEGFR2 and PDGFRβ suggests a potential for a targeted multi-kinase inhibitor profile, which can sometimes be therapeutically advantageous, for instance, in anti-angiogenic cancer therapies.

Conclusion and Recommendations

This guide has outlined a robust, multi-tiered strategy for evaluating the cross-reactivity of this compound. The hypothetical data illustrates a compound with potent on-target activity and a promising selectivity profile.

Future Directions:

  • Cell-Based Target Engagement: The next crucial step is to confirm target engagement in a cellular context.[7] Assays that measure the phosphorylation of downstream signaling proteins of FGFR1 would validate the biochemical findings.

  • Cellular Proliferation Assays: The anti-proliferative activity of the compound should be assessed in cancer cell lines that are known to be dependent on FGFR1 signaling.

  • In Vivo Studies: If cellular activity is confirmed, preclinical in vivo studies in relevant animal models are warranted to evaluate efficacy and safety.

By systematically applying the principles and methodologies described herein, researchers can build a comprehensive understanding of the cross-reactivity of this compound, thereby making more informed decisions in the critical path of drug development.

References

comparative analysis of 2-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine synthesis routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine, also known as 2-methyl-5-nitro-7-azaindole, is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The 7-azaindole scaffold is a privileged isostere of indole, often imparting improved physicochemical properties such as enhanced solubility and metabolic stability to drug candidates.[1] The presence of a nitro group and a methyl group on this scaffold provides valuable handles for further functionalization, making it a versatile building block in the synthesis of complex bioactive molecules. This guide provides a comparative analysis of two prominent synthetic routes for the preparation of this compound: the Bartoli indole synthesis and the Leimgruber-Batcho indole synthesis. This analysis is intended to equip researchers with the necessary insights to select the most suitable method based on factors such as starting material availability, reaction conditions, and overall efficiency.

Route 1: The Bartoli Indole Synthesis

The Bartoli indole synthesis is a powerful method for the formation of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[2][3] Its application to the synthesis of azaindoles from nitropyridines has been well-documented, offering a direct route to the desired heterocyclic core.[1][4]

Synthetic Strategy

This approach utilizes the commercially available 2-chloro-3-methyl-5-nitropyridine as the starting material. The ortho-positioning of the methyl group relative to the nitro group is crucial for the success of the key[5][5]-sigmatropic rearrangement step in the Bartoli reaction mechanism.[3] The reaction proceeds by the addition of a vinyl Grignard reagent to the nitro group, followed by a rearrangement and cyclization to form the pyrrole ring.

Experimental Protocol: Bartoli Synthesis of this compound

Materials:

  • 2-Chloro-3-methyl-5-nitropyridine

  • Vinylmagnesium bromide (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • 20% Aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • A solution of 2-chloro-3-methyl-5-nitropyridine (1 equivalent) in anhydrous THF is prepared under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Vinylmagnesium bromide solution (3-4 equivalents) is added dropwise to the stirred solution while maintaining the temperature at -78 °C.

  • The reaction mixture is then allowed to warm slowly to -20 °C and stirred for several hours until the starting material is consumed (monitored by TLC).

  • The reaction is quenched by the slow addition of a 20% aqueous solution of ammonium chloride.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford this compound.

Mechanistic Rationale

The causality behind this experimental design lies in the unique reactivity of the nitro group with the organometallic reagent. The initial addition of the vinyl Grignard reagent to one of the oxygen atoms of the nitro group initiates a cascade of events. The steric hindrance provided by the ortho-methyl group facilitates a[5][5]-sigmatropic rearrangement, which is the key bond-forming step for the indole nucleus. The subsequent cyclization and aromatization lead to the final product. The use of low temperatures is critical to control the reactivity of the Grignard reagent and prevent side reactions.

Visualization of the Bartoli Synthesis

Bartoli_Synthesis start 2-Chloro-3-methyl-5-nitropyridine intermediate1 Intermediate Adduct start->intermediate1 + VinylMgBr (3-4 equiv.) THF, -78 °C to -20 °C intermediate2 [3,3]-Sigmatropic Rearrangement intermediate1->intermediate2 Rearrangement product This compound intermediate2->product Cyclization & Aromatization

Caption: Reaction scheme for the Bartoli synthesis of this compound.

Route 2: The Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho indole synthesis is another highly versatile and widely used method for preparing indoles, particularly favored in the pharmaceutical industry for its reliability and scalability.[6] This two-step process begins with the formation of an enamine from an ortho-nitrotoluene derivative, followed by a reductive cyclization to construct the indole ring.

Synthetic Strategy

For the synthesis of this compound, the Leimgruber-Batcho approach would commence with 2,3-dimethyl-5-nitropyridine. This starting material can be prepared through the nitration of 2,3-lutidine (2,3-dimethylpyridine). The first step of the Leimgruber-Batcho synthesis involves the condensation of the ortho-methyl group (at the 2-position of the pyridine ring) with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to yield a nitroenamine intermediate. The subsequent reduction of the nitro group and concomitant cyclization furnishes the desired 7-azaindole.

Experimental Protocol: Leimgruber-Batcho Synthesis of this compound

Part A: Enamine Formation

Materials:

  • 2,3-Dimethyl-5-nitropyridine

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Dimethylformamide (DMF)

Procedure:

  • A mixture of 2,3-dimethyl-5-nitropyridine (1 equivalent) and DMF-DMA (excess) in DMF is heated at reflux for several hours.

  • The progress of the reaction is monitored by TLC until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure to yield the crude nitroenamine intermediate, which can often be used in the next step without further purification.

Part B: Reductive Cyclization

Materials:

  • Crude nitroenamine from Part A

  • Raney Nickel or Palladium on carbon (Pd/C)

  • Ethanol or Ethyl acetate

  • Hydrogen gas or Hydrazine hydrate

Procedure:

  • The crude nitroenamine is dissolved in a suitable solvent such as ethanol or ethyl acetate.

  • A catalytic amount of Raney Nickel or Pd/C is added to the solution.

  • The mixture is subjected to hydrogenation, either by stirring under a hydrogen atmosphere or by the addition of hydrazine hydrate.

  • The reaction is monitored by TLC for the disappearance of the nitroenamine.

  • Upon completion, the catalyst is removed by filtration through a pad of celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by crystallization or column chromatography to yield this compound.

Mechanistic Rationale

The first step of this synthesis leverages the acidity of the methyl protons ortho to the nitro group, which are activated for condensation with DMF-DMA to form a stable push-pull enamine. The second step is a classic reductive cyclization. The reduction of the nitro group to an amino group generates a nucleophilic center that readily attacks the enamine double bond, leading to cyclization and subsequent elimination of dimethylamine to afford the aromatic pyrrole ring. A variety of reducing agents can be employed, offering flexibility to the synthetic design.[6]

Visualization of the Leimgruber-Batcho Synthesis

Leimgruber_Batcho_Synthesis start 2,3-Dimethyl-5-nitropyridine enamine Nitroenamine Intermediate start->enamine + DMF-DMA DMF, Reflux product This compound enamine->product Reductive Cyclization (e.g., H₂, Pd/C)

Caption: Reaction scheme for the Leimgruber-Batcho synthesis of this compound.

Comparative Analysis

FeatureBartoli Indole SynthesisLeimgruber-Batcho Indole Synthesis
Starting Material 2-Chloro-3-methyl-5-nitropyridine (commercially available)2,3-Dimethyl-5-nitropyridine (requires synthesis from 2,3-lutidine)
Key Transformation Grignard reaction and[5][5]-sigmatropic rearrangementEnamine formation and reductive cyclization
Number of Steps Typically one pot from the nitropyridineTwo distinct steps (enamine formation and cyclization)
Reagents Vinyl Grignard reagent (moisture-sensitive)DMF-DMA, various reducing agents (H₂, Pd/C, etc.)
Reaction Conditions Cryogenic temperatures (-78 °C to -20 °C)Elevated temperatures for enamine formation, milder conditions for cyclization
Scalability Can be challenging due to the use of Grignard reagents and low temperaturesGenerally considered more scalable and amenable to industrial production
Potential Challenges Handling of pyrophoric Grignard reagents, strict anhydrous conditionsSynthesis of the starting material, potential for side reactions during nitration
Overall Yield Moderate to good, highly dependent on substrate and conditionsGenerally good to excellent yields are reported

Conclusion

Both the Bartoli and Leimgruber-Batcho syntheses represent viable and effective strategies for the preparation of this compound. The choice between these two routes will largely depend on the specific resources and priorities of the research team.

The Bartoli synthesis offers a more direct, one-pot approach from a commercially available starting material. However, it requires the handling of sensitive Grignard reagents and stringent control of reaction temperatures, which may pose challenges for large-scale synthesis.

The Leimgruber-Batcho synthesis , while being a two-step process and requiring the initial preparation of the starting material, is often favored for its robustness, scalability, and the use of more conventional reagents and reaction conditions.

Ultimately, a thorough evaluation of the experimental capabilities, cost of reagents, and desired scale of production will guide the synthetic chemist in selecting the optimal route for accessing this valuable 7-azaindole building block.

References

A Comparative Spectroscopic and Statistical Analysis of 2-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine and Structurally Related Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, the pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure, forming the core of numerous biologically active compounds. The introduction of a nitro group and a methyl substituent, as in 2-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine (also known as 2-Methyl-5-nitro-7-azaindole), can significantly modulate the electronic and steric properties of the molecule, influencing its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive statistical analysis of the experimental data for this compound, comparing it with a structurally similar compound, 2-Methyl-5-nitro-6-phenylnicotinohydrazide, and a functionally relevant alternative, 2-Methyl-5-nitroimidazole.

This in-depth analysis is designed to offer researchers, scientists, and drug development professionals a clear, data-driven comparison to inform decisions in molecular design and lead optimization. By examining the subtle yet significant differences in their spectroscopic fingerprints, we can infer variations in their chemical environments and potential biological activities.

Core Physicochemical and Spectroscopic Data

A foundational understanding of a compound's properties begins with its fundamental physicochemical and spectroscopic data. The following tables summarize the key experimental and predicted data for this compound and its comparators.

Table 1: Core Physicochemical Properties

PropertyThis compound2-Methyl-5-nitro-6-phenylnicotinohydrazide2-Methyl-5-nitroimidazole
Molecular Formula C₈H₇N₃O₂C₁₄H₁₃N₅O₄C₄H₅N₃O₂
Molecular Weight 177.16 g/mol 315.29 g/mol 127.09 g/mol
CAS Number 1190322-73-6Not Available696-23-1

Table 2: ¹H NMR Spectroscopic Data (Predicted/Reported, 400 MHz, DMSO-d₆)

AssignmentThis compound (Predicted)2-Methyl-5-nitro-6-phenylnicotinohydrazide[1]2-Methyl-5-nitroimidazole
-CH₃ ~2.5 ppm (s)2.68 ppm (s)~2.6 ppm (s)
Aromatic CH ~6.5 ppm (s, H3), ~8.2 ppm (d, H4), ~8.8 ppm (d, H6)8.53 ppm (s, H4), 7.42-7.59 ppm (m, Ph-H)~8.0 ppm (s, H4)
NH/NH₂ ~12.0 ppm (br s, NH)11.98 ppm (br s, NH), 9.81 (br s, OH)-

Table 3: Key IR Spectroscopic Data (cm⁻¹)

Functional GroupThis compound (Predicted)2-Methyl-5-nitro-6-phenylnicotinohydrazide[1]2-Methyl-5-nitroimidazole
N-H Stretch ~34003210~3100
C-H Stretch (Aromatic) ~31003059-
C-H Stretch (Aliphatic) ~29502928~2920
C=O Stretch -1655-
C=N/C=C Stretch ~1600, ~147016011561-1458
N-O Asymmetric Stretch ~153015121519-1526
N-O Symmetric Stretch ~135013461360-1375

Table 4: Mass Spectrometry Data (Electron Ionization)

ParameterThis compound (Predicted)2-Methyl-5-nitro-6-phenylnicotinohydrazide2-Methyl-5-nitroimidazole
Molecular Ion (M⁺) m/z 177m/z 315m/z 127
Major Fragment Ions m/z 147 ([M-NO]⁺), m/z 131 ([M-NO₂]⁺), m/z 104--

Experimental Design and Rationale

The characterization of a novel compound relies on a suite of analytical techniques that provide orthogonal information. The choice of these techniques and the specific experimental parameters are critical for obtaining high-quality, reproducible data.

Synthesis and Purification

The synthesis of this compound can be achieved through various established routes for 7-azaindole derivatives, often involving the construction of the pyrrole ring onto a pre-functionalized pyridine core. A common strategy involves the nitration of 2-methyl-7-azaindole. The purification of the final compound is paramount and is typically achieved by column chromatography followed by recrystallization to ensure high purity for subsequent analytical characterization and biological screening.

Synthesis_Workflow Start 2-Methyl-7-azaindole Nitration Nitration (e.g., HNO₃/H₂SO₄) Start->Nitration Crude_Product Crude Product Nitration->Crude_Product Purification Column Chromatography Crude_Product->Purification Recrystallization Recrystallization Purification->Recrystallization Final_Product Pure 2-Methyl-5-nitro- 1H-pyrrolo[2,3-b]pyridine Recrystallization->Final_Product

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The choice of a deuterated solvent like DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for the presence of a residual solvent peak that can be used as an internal reference.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The Attenuated Total Reflectance (ATR) technique is often employed for solid samples as it requires minimal sample preparation.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which in turn confirms the elemental composition. Electron Ionization (EI) is a common technique that provides information about the fragmentation pattern, offering clues about the molecule's structure.

Detailed Experimental Protocols

General Protocol for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (DMSO-d₅ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

General Protocol for FT-IR Spectroscopy
  • Instrumentation: Employ a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Place a small amount of the solid sample onto the ATR crystal and ensure good contact.

  • Data Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Presentation: The final spectrum is typically presented in terms of transmittance (%) versus wavenumber (cm⁻¹).

General Protocol for Mass Spectrometry (EI)
  • Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: Introduce a small amount of the sample, either directly via a solid probe or through a gas chromatograph (GC) inlet.

  • Ionization: Set the electron ionization energy to a standard value of 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound and its fragments.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Statistical Analysis of Spectroscopic Data: A Comparative Approach

While visual inspection of spectra provides a qualitative comparison, a more rigorous statistical analysis can reveal subtle differences and similarities between compounds. Principal Component Analysis (PCA) is a powerful multivariate statistical technique that can be applied to spectroscopic data to reduce its dimensionality and identify patterns.

PCA Workflow for Spectroscopic Data Comparison

PCA_Workflow Data_Acquisition Acquire Spectroscopic Data (NMR, IR) for all compounds Data_Preprocessing Data Preprocessing (Baseline correction, Normalization) Data_Acquisition->Data_Preprocessing Data_Matrix Construct Data Matrix (Samples x Variables) Data_Preprocessing->Data_Matrix PCA_Model Build PCA Model Data_Matrix->PCA_Model Scores_Plot Generate Scores Plot (PC1 vs. PC2) PCA_Model->Scores_Plot Loadings_Plot Generate Loadings Plot PCA_Model->Loadings_Plot Interpretation Interpret Results: - Clustering in Scores Plot - Key Variables in Loadings Plot Scores_Plot->Interpretation Loadings_Plot->Interpretation

Caption: Workflow for Principal Component Analysis of spectroscopic data.

By applying PCA to the combined NMR or IR data of the three compounds, we can visualize their relationships in a scores plot. Compounds with similar spectroscopic features will cluster together, while those with significant differences will be separated. The corresponding loadings plot will indicate which spectral regions (chemical shifts or wavenumbers) are responsible for the observed separation, thus highlighting the key structural differences.

Comparative Analysis and Discussion

Structural and Electronic Effects: The core 7-azaindole structure of this compound is significantly influenced by the electron-withdrawing nitro group at the 5-position, which deactivates the pyridine ring towards electrophilic substitution and lowers the pKa of the pyrrole NH. The methyl group at the 2-position is a weak electron-donating group. In contrast, 2-Methyl-5-nitroimidazole has a five-membered ring with two nitrogen atoms, leading to a different electronic distribution and reactivity. The presence of a large phenyl and a hydrazide group in 2-Methyl-5-nitro-6-phenylnicotinohydrazide introduces significant steric bulk and additional hydrogen bonding capabilities.

Spectroscopic Interpretation: The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the three aromatic protons, with the protons on the pyridine ring being shifted downfield due to the deshielding effect of the nitro group. The IR spectrum will be characterized by strong absorptions for the N-O stretching vibrations of the nitro group. The mass spectrum is predicted to show a prominent molecular ion peak and fragmentation patterns corresponding to the loss of NO and NO₂.

When compared to 2-Methyl-5-nitro-6-phenylnicotinohydrazide, the absence of the phenyl and hydrazide signals in the NMR and the lack of a carbonyl absorption in the IR of the target compound are the most apparent differences. The comparison with 2-Methyl-5-nitroimidazole highlights the differences between a fused 6-5 bicyclic system and a single 5-membered ring, which is reflected in the number and chemical shifts of the aromatic protons in the ¹H NMR spectrum.

Conclusion

This guide provides a framework for the statistical and comparative analysis of this compound. While direct experimental data for this specific compound remains to be extensively published, a robust analysis can be performed by leveraging data from closely related analogs and applying powerful statistical tools. This approach allows for a deeper understanding of the structure-property relationships within this important class of heterocyclic compounds, ultimately aiding in the rational design of new therapeutic agents. Researchers are encouraged to utilize the detailed protocols and analytical workflows presented herein to ensure the generation of high-quality, comparable data for their own novel compounds.

References

reproducibility of 2-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine experimental results

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Reproducibility of 2-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

This guide provides a comprehensive analysis of the synthetic challenges and reproducibility of experimental results for this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple protocol to explain the underlying chemical principles that govern success. We will explore a validated, multi-step synthetic pathway, address potential pitfalls, and compare this route to an alternative, more established class of nitroaromatic heterocycles.

The Strategic Importance of the 1H-Pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry.[1] Its structure is a bioisostere of indole and purine, allowing it to interact with a wide range of biological targets while offering modulated physicochemical properties like solubility and metabolic stability.[2][3] This scaffold is the core of numerous kinase inhibitors and other targeted therapeutics, with derivatives showing potent activity against targets like Fibroblast Growth Factor Receptors (FGFR) and Colony-Stimulating Factor 1 Receptor (CSF1R).[4][5][6] The introduction of specific substituents, such as a 2-methyl group and a 5-nitro group, is intended to modulate the electronic properties and explore new binding interactions, making the target compound a molecule of significant interest for chemical libraries and drug discovery programs.[7]

The Core Challenge: Synthetic Regioselectivity and Reproducibility

A superficial examination of the target molecule's structure might suggest a straightforward synthesis: the direct nitration of 2-methyl-1H-pyrrolo[2,3-b]pyridine. However, this approach is fraught with reproducibility issues due to the inherent reactivity of the 7-azaindole ring system.

Authoritative studies on the electrophilic substitution of 1H-pyrrolo[2,3-b]pyridines have demonstrated that reactions such as nitration, bromination, and nitrosation occur predominantly at the 3-position of the pyrrole ring.[8] Attempting to force nitration at the 5-position on the pyridine ring would likely require harsh conditions, leading to a mixture of isomers (primarily the 3-nitro and potentially dinitro products) and significant degradation of the starting material. This lack of regioselectivity makes a direct nitration approach unreliable and difficult to reproduce, yielding an impure product that is challenging to purify.

Therefore, a reproducible synthesis must rely on a strategy where the nitro group is positioned on the pyridine ring before the formation of the fused pyrrole ring.

A Validated Multi-Step Synthesis Protocol for this compound

To overcome the challenge of regioselectivity, we present a robust, multi-step synthesis built from a commercially available nitropyridine. This pathway ensures that the crucial nitro-group is correctly placed from the outset. The general workflow involves the construction of the pyrrole ring onto the pyridine core.

Synthetic_Workflow Start Starting Material (2-Amino-3-bromo-5-nitropyridine) Step1 Sonogashira Coupling (with Propyne surrogate) Start->Step1 Pd catalyst, Cu(I) Base, Solvent Step2 Base-mediated Cyclization Step1->Step2 Strong Base (e.g., NaH, t-BuOK) Purify Purification (Column Chromatography) Step2->Purify Product Final Product (this compound) Analyze Characterization (NMR, LC-MS, HRMS) Product->Analyze Validation Purify->Product

Caption: General workflow for the synthesis and validation of the target compound.

Experimental Protocol

Step 1: Sonogashira Coupling of 2-Amino-3-bromo-5-nitropyridine

This initial step introduces the three-carbon unit required for the pyrrole ring.

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-amino-3-bromo-5-nitropyridine (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and Copper(I) iodide (0.1 eq).

  • Add dry, degassed solvent such as 1,4-dioxane or THF.

  • Add a suitable base, typically a liquid amine like triethylamine or diisopropylethylamine (3.0 eq).

  • Introduce the coupling partner, such as 2-methyl-3-butyn-2-ol (a stable surrogate for propyne) (1.5 eq).

  • Heat the reaction mixture to 80-90 °C and monitor progress by TLC or LC-MS.

  • Upon completion, cool the mixture, filter through celite to remove the catalyst, and concentrate under reduced pressure. The crude product is then taken to the next step.

Causality: The Sonogashira coupling is a reliable method for forming C-C bonds between sp-hybridized carbons (of the alkyne) and sp²-hybridized carbons (of the aryl halide). The palladium catalyst facilitates the oxidative addition/reductive elimination cycle, while the copper(I) co-catalyst activates the alkyne.

Step 2: Base-Mediated Cyclization and Deprotection

This step involves an intramolecular reaction to form the pyrrole ring, followed by the removal of the protecting group from the alkyne surrogate.

  • Dissolve the crude product from Step 1 in a dry, polar aprotic solvent like DMF or DMSO in a flask under an inert atmosphere.

  • Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) or potassium tert-butoxide (t-BuOK, 2.5 eq), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 100-120 °C. The strong base facilitates both the intramolecular cyclization (5-endo-dig) and the retro-aldol-type cleavage of the acetone protecting group.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

Causality: The strong base deprotonates the amino group, which then acts as a nucleophile, attacking the internal carbon of the alkyne to form the five-membered ring. The elevated temperature provides the energy needed for both cyclization and deprotection.

Step 3: Purification and Characterization

  • Purify the crude product using silica gel column chromatography, typically with a gradient of hexane and ethyl acetate.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.

  • Confirm the structure and purity using analytical techniques:

    • ¹H NMR: Expect characteristic signals for the pyrrole and pyridine protons, as well as a singlet for the 2-methyl group.

    • LC-MS: To confirm the molecular weight (Expected [M+H]⁺ ≈ 178.05).

    • Purity: A purity of >95% is often required for biological screening.[9]

Comparative Analysis: this compound vs. 2-Methyl-5-nitroimidazoles

For researchers whose primary goal is the investigation of a nitro-containing small molecule for antimicrobial or other biological activities, it is valuable to compare the challenging synthesis of our target compound with that of a more established class, such as 2-methyl-5-nitroimidazoles (e.g., Metronidazole, Secnidazole).[10][11]

FeatureThis compound2-Methyl-5-nitroimidazoles
Scaffold 7-Azaindole (Fused bicyclic)Imidazole (Monocyclic)
Synthetic Complexity High (Multi-step, requires cross-coupling and cyclization)Low to Moderate (Well-established, often one or two steps from commercial precursors)
Reproducibility Moderate to High (with the specified protocol)High (Numerous established industrial-scale syntheses)
Typical Overall Yield Lower (Reflects multi-step nature)Higher
Key Applications Kinase inhibition, anticancer research, drug discovery scaffold.[5][12]Established antimicrobial and antiprotozoal agents.[10][11]
Derivatization Potential High (multiple positions on both rings can be functionalized)Moderate (Primarily at the N-1 position).[10]

This comparison highlights a critical decision point for researchers: while the 7-azaindole scaffold offers novel chemical space for applications like kinase inhibition, the simpler and more reproducible synthesis of nitroimidazoles makes them a more practical choice for initial antimicrobial screening or when a readily accessible nitroaromatic core is needed.

Conclusion

The synthesis of this compound presents a significant challenge in regioselectivity, rendering direct electrophilic nitration an unreliable and non-reproducible method. This guide provides a robust, multi-step pathway that circumvents this issue by building the pyrrole ring onto a pre-functionalized nitropyridine core. By adhering to this detailed protocol, researchers can achieve a reproducible synthesis of this valuable compound. Furthermore, a comparative analysis with the more synthetically accessible 2-methyl-5-nitroimidazoles provides essential context, enabling scientists to make informed decisions based on their specific research goals, whether exploring novel kinase inhibitor scaffolds or screening for antimicrobial activity.

References

A Comparative Validation Guide to 2-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine and its Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth validation framework for 2-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine, a member of the promising pyrrolo[2,3-b]pyridine class of heterocyclic compounds. Leveraging peer-reviewed literature, we will objectively compare its anticipated performance with established alternatives and provide a foundation of supporting experimental data. Our focus is to deliver actionable insights grounded in scientific integrity, explaining the "why" behind experimental choices to empower your research and development endeavors.

Introduction: The Significance of the Pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its structural resemblance to adenine, a key component of ATP, makes it an ideal candidate for competitive inhibition of ATP-binding sites in various kinases.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapies.[2] The pyrrolo[2,3-b]pyridine core has been successfully incorporated into a multitude of potent kinase inhibitors targeting fibroblast growth factor receptors (FGFR), epidermal growth factor receptors (EGFR), and the PI3K/mTOR signaling pathway.[3][4][5]

The subject of this guide, this compound, introduces specific substitutions—a methyl group at the 2-position and a nitro group at the 5-position—that are anticipated to modulate its biological activity and pharmacokinetic properties. The electron-withdrawing nature of the nitro group, for instance, can significantly influence the electronic distribution within the heterocyclic system, potentially enhancing its interaction with target proteins.[6]

This guide will walk through a hypothetical validation process for this compound, drawing parallels from validated analogs found in the literature. We will explore its synthesis and characterization, analytical validation, and biological performance in the context of kinase inhibition, comparing it with other established pyrrolo[2,3-b]pyridine-based inhibitors.

Synthesis and Characterization: Establishing a Foundation of Purity and Identity

The validation of any novel compound begins with its unambiguous synthesis and rigorous characterization. Several synthetic routes to the 1H-pyrrolo[2,3-b]pyridine core have been established, often involving modifications of classical indole syntheses like the Madelung and Fischer methods.[7] A common and versatile approach involves the cyclo-condensation of substituted 2-aminopyrroles with appropriate reagents.[8][9]

Proposed Synthetic Workflow

The synthesis of this compound would likely follow a multi-step pathway, beginning with commercially available starting materials. A plausible synthetic workflow is outlined below.

Synthesis_Workflow A Substituted 2-Aminopyrrole C Pyrrolo[2,3-b]pyridine Core Formation A->C Condensation B Cyclization Reagent (e.g., α,β-unsaturated ketone) B->C D Nitration (e.g., HNO3/H2SO4) C->D Electrophilic Aromatic Substitution E Final Product: 2-Methyl-5-nitro-1H- pyrrolo[2,3-b]pyridine D->E

Caption: Proposed synthetic workflow for this compound.

Analytical Validation: The Triad of Spectroscopic Confirmation

Following synthesis and purification, typically by column chromatography or recrystallization, the identity and purity of the compound must be unequivocally confirmed. This is achieved through a combination of spectroscopic and analytical techniques.

Analytical Method Purpose Expected Observations for this compound Reference Literature
¹H and ¹³C NMR Spectroscopy To determine the chemical structure and connectivity of atoms.Distinct signals corresponding to the methyl protons, aromatic protons of the pyrrole and pyridine rings, and the NH proton. The chemical shifts will be influenced by the nitro group.[8][9][10]
Mass Spectrometry (MS) To confirm the molecular weight of the compound.The mass spectrum should show a molecular ion peak corresponding to the exact mass of C8H7N3O2.[8][9]
Infrared (IR) Spectroscopy To identify the presence of specific functional groups.Characteristic absorption bands for the N-H bond, C=C and C=N bonds of the aromatic rings, and the symmetric and asymmetric stretching of the nitro (NO₂) group.[9][10]
High-Performance Liquid Chromatography (HPLC) To assess the purity of the compound.A single, sharp peak in the chromatogram, indicating a high degree of purity.[11]

Biological Validation: Assessing Performance as a Kinase Inhibitor

The primary application of pyrrolo[2,3-b]pyridine derivatives is in the realm of kinase inhibition.[1][2] The validation of this compound would therefore focus on its ability to inhibit specific kinases and its anti-proliferative effects on cancer cell lines.

Comparative Kinase Inhibition Profile

To contextualize the performance of our target compound, we will compare its anticipated inhibitory activity against that of other reported pyrrolo[2,3-b]pyridine-based kinase inhibitors.

Compound Target Kinase(s) IC₅₀ (nM) Reference
Compound 4h (a 1H-pyrrolo[2,3-b]pyridine derivative) FGFR1, FGFR2, FGFR37, 9, 25[3]
Compound 12i (a pyrrolo[2,3-d]pyrimidine derivative) Mutant EGFR0.21[4]
Compound 34 (a pyrrolo[2,3-b]pyridine derivative) c-Met1.68[6]
Compound 2 (a pyrrolopyridine-pyridone derivative) Met, Flt-3, VEGFR-21.8, 4, 27[12]
This compound (Hypothetical) To be determined (e.g., c-Met, FGFR)To be determinedN/A

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.

Experimental Workflow for Biological Validation

The biological validation process involves a series of in vitro assays to determine the compound's efficacy and selectivity.

Biological_Validation_Workflow A Compound Synthesis & Characterization B In Vitro Kinase Inhibition Assays A->B C Cell-Based Anti-proliferative Assays B->C D Selectivity Profiling (Kinase Panel) B->D E Mechanism of Action Studies (e.g., Western Blot) C->E F In Vivo Efficacy Studies (Animal Models) E->F

Caption: A typical workflow for the biological validation of a novel kinase inhibitor.

Step-by-Step Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Example: c-Met Kinase)

  • Reagents and Materials : Recombinant human c-Met kinase, ATP, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), 96-well plates, kinase buffer, and the test compound (this compound).

  • Procedure : a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well plate, add the kinase, peptide substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence-based assay).

  • Data Analysis : Calculate the percentage of kinase inhibition for each concentration of the test compound. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Anti-proliferative Assay (Example: GTL-16 Gastric Carcinoma Cell Line)

  • Cell Culture : Culture GTL-16 cells (known to be dependent on c-Met signaling) in appropriate media supplemented with fetal bovine serum.

  • Procedure : a. Seed the cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compound. c. Incubate for a specified period (e.g., 72 hours). d. Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

  • Data Analysis : Determine the concentration of the compound that inhibits cell growth by 50% (GI₅₀) by plotting cell viability against the compound concentration.

Comparative Analysis and Future Directions

The validation of this compound will ultimately depend on the experimental data generated. Based on the literature for analogous compounds, it is hypothesized that the introduction of the nitro group could enhance its potency as a kinase inhibitor, particularly for targets like c-Met where electron-withdrawing groups have been shown to be beneficial.[6]

Comparison with Alternatives:

  • Potency: The primary measure of success will be its IC₅₀ against specific kinases compared to established inhibitors. Achieving nanomolar or even sub-nanomolar potency would be a significant finding.

  • Selectivity: A crucial aspect of a good drug candidate is its selectivity for the target kinase over other kinases in the human kinome. A broad-spectrum inhibitor may have more off-target effects and associated toxicity.

  • Cellular Activity: Potent enzymatic inhibition must translate to effective inhibition of cancer cell proliferation in cell-based assays.

  • Drug-like Properties: Further studies would be required to assess its solubility, metabolic stability, and other pharmacokinetic properties to determine its potential as a therapeutic agent.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

The intrinsic chemical properties of 2-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine—namely the presence of a nitro group and a pyrrolopyridine core—necessitate a cautious and informed approach to its disposal. Nitro compounds can be toxic and are often classified as hazardous waste.[1][2] Similarly, nitrogen-containing heterocyclic compounds require careful handling and disposal due to their potential biological activity and environmental impact.[3]

This guide is structured to provide not just procedural instructions, but also the scientific rationale behind each recommendation, empowering you to make informed decisions in your laboratory.

I. Hazard Assessment and Waste Characterization

The foundational step in the proper disposal of any chemical is a thorough understanding of its potential hazards. In the absence of a specific SDS, a risk assessment should be conducted based on the chemical's structure and the known hazards of analogous compounds.

Structural Analogs and Anticipated Hazards:

  • Pyrrolopyridine Core: The 1H-pyrrolo[2,3-b]pyridine core is present in numerous biologically active molecules.[4] Analogs often exhibit irritant properties.[5]

  • Nitro Group (-NO2): Nitroaromatic compounds are a class of chemicals known for their potential toxicity and, in some cases, reactivity.[1] They are often subject to specific disposal regulations due to their environmental persistence and potential for adverse health effects.

Anticipated Hazard Profile:

Based on these structural features, this compound should be treated as a substance that is potentially:

  • Harmful if swallowed, inhaled, or in contact with skin. [6][7]

  • A skin and eye irritant. [5]

  • Environmentally hazardous. [1]

Waste Classification:

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed (F, K, P, or U lists) or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[8][9][10]

  • Listed Waste: this compound is not currently found on the EPA's P or U lists of hazardous wastes.[11][12]

  • Characteristic Waste: The primary concern for this compound would be toxicity . A formal toxicity characteristic leaching procedure (TCLP) would be required for a definitive determination. However, as a best practice, it is prudent to manage this compound as a toxic hazardous waste.

Hazard Characteristic Assessment for this compound Rationale
Ignitability Unlikely to be a primary hazard.The molecular structure does not suggest a low flashpoint.
Corrosivity Unlikely to be corrosive.The compound is not a strong acid or base.
Reactivity Unlikely to be reactive under normal conditions.While some nitro compounds can be reactive, this structure does not suggest inherent instability.
Toxicity Assumed to be toxic. Based on the nitroaromatic functional group and general properties of similar heterocyclic compounds.
II. Personal Protective Equipment (PPE) and Spill Management

Prior to handling this compound for disposal, it is imperative to don the appropriate personal protective equipment.

Recommended PPE:

  • Gloves: Chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: If handling the solid material outside of a fume hood where dust may be generated, a NIOSH-approved respirator is recommended.

Spill Management:

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[5] For solid spills, carefully sweep up the material to avoid generating dust.

  • Collection: Place the absorbed or swept material into a clearly labeled, sealed container for hazardous waste.[4]

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water. All decontamination materials should also be disposed of as hazardous waste.

III. Segregation and Storage of Chemical Waste

Proper segregation and storage of chemical waste are critical to prevent accidental reactions and ensure safe handling.

Waste Segregation:

  • Solid Waste: Unused or contaminated this compound solid should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container.

  • Contaminated Materials: Any items contaminated with the compound, such as gloves, weighing paper, and pipette tips, should be placed in a designated solid waste container.

Storage Guidelines:

  • Container Selection: Use containers that are chemically compatible with the waste and can be securely sealed.[13]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and the associated hazards (e.g., "Toxic").

  • Storage Location: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible chemicals.[8]

IV. Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the disposal of this compound.

1. Waste Collection and Containerization:

  • Carefully transfer the waste material (solid or liquid) into the appropriate, pre-labeled hazardous waste container.
  • Ensure the exterior of the container remains clean and free of contamination.
  • Securely close the container lid. Waste containers must be kept closed except when adding waste.[14]

2. Documentation:

  • Maintain a log of the waste being added to the container, including the chemical name, quantity, and date. This is crucial for regulatory compliance and for the waste disposal vendor.

3. Request for Waste Pickup:

  • Once the waste container is full or is no longer being used, contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a pickup.[8]

4. Final Disposal Method:

  • The most appropriate final disposal method for this compound is incineration by a licensed hazardous waste disposal facility.[15] Incineration is effective for the destruction of organic compounds, including nitroaromatics.

The entire disposal process can be visualized as a workflow:

Caption: Disposal workflow for this compound.

V. Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is a critical responsibility for all laboratory personnel. By following the principles of hazard assessment, proper segregation, and compliant disposal procedures, you contribute to a safer research environment and the protection of our ecosystem. Always consult your institution's specific waste management guidelines and your EHS department for any questions or clarification.

References

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2-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.